17-Aag
Description
Structure
2D Structure
Properties
Molecular Formula |
C31H43N3O8 |
|---|---|
Molecular Weight |
585.7 g/mol |
IUPAC Name |
[(4E,6Z,10E)-13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-19-(prop-2-enylamino)-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate |
InChI |
InChI=1S/C31H43N3O8/c1-8-12-33-26-21-13-17(2)14-25(41-7)27(36)19(4)15-20(5)29(42-31(32)39)24(40-6)11-9-10-18(3)30(38)34-22(28(21)37)16-23(26)35/h8-11,15-17,19,24-25,27,29,33,36H,1,12-14H2,2-7H3,(H2,32,39)(H,34,38)/b11-9-,18-10+,20-15+ |
InChI Key |
AYUNIORJHRXIBJ-RHCSXIAESA-N |
SMILES |
CC1CC(C(C(C=C(C(C(C=CC=C(C(=O)NC2=CC(=O)C(=C(C1)C2=O)NCC=C)C)OC)OC(=O)N)C)C)O)OC |
Isomeric SMILES |
CC1CC(C(C(/C=C(/C(C(/C=C\C=C(\C(=O)NC2=CC(=O)C(=C(C1)C2=O)NCC=C)/C)OC)OC(=O)N)\C)C)O)OC |
Canonical SMILES |
CC1CC(C(C(C=C(C(C(C=CC=C(C(=O)NC2=CC(=O)C(=C(C1)C2=O)NCC=C)C)OC)OC(=O)N)C)C)O)OC |
Origin of Product |
United States |
Foundational & Exploratory
17-AAG (Tanespimycin): A Technical Guide to its Discovery, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
17-Allylamino-17-demethoxygeldanamycin (17-AAG), also known as tanespimycin, is a derivative of the natural product geldanamycin. Geldanamycin, produced by the bacterium Streptomyces hygroscopicus, initially showed promise as an anticancer agent but was hampered by its significant toxicity. This led to the development of this compound, a less toxic analogue that has been the subject of extensive preclinical and clinical investigation. This technical guide provides an in-depth overview of the discovery, synthesis process, and mechanism of action of this compound, with a focus on its role as a potent inhibitor of Heat Shock Protein 90 (Hsp90).
Discovery and Development
The journey to this compound began with the discovery of geldanamycin, a benzoquinone ansamycin antibiotic with potent antitumor activity. However, significant hepatotoxicity and poor solubility limited its clinical utility. In the 1990s, efforts to develop less toxic and more effective analogues led to the synthesis of this compound. This was achieved by replacing the methoxy group at the 17-position of the geldanamycin ansa chain with an allylamino group. This modification resulted in a compound with a more favorable toxicity profile while retaining potent Hsp90 inhibitory activity. Despite its improved characteristics over geldanamycin, this compound still presented formulation challenges due to its poor water solubility, a factor that has influenced its clinical development pathway.
Synthesis Process
The synthesis of this compound is a semi-synthetic process that starts with the natural product geldanamycin. The core of the synthesis is a nucleophilic substitution reaction where the methoxy group at the 17-position of the benzoquinone ring of geldanamycin is displaced by allylamine.
Experimental Protocol: Synthesis of this compound from Geldanamycin
Materials:
-
Geldanamycin
-
Allylamine
-
Dichloromethane (CH2Cl2), dry
-
Hexane
-
Methanol (MeOH)
-
Chloroform (CHCl3)
-
Thin Layer Chromatography (TLC) plates
-
Standard laboratory glassware and stirring equipment
Procedure:
-
Reaction Setup: Dissolve geldanamycin in dry dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Allylamine: To the stirred solution of geldanamycin, add an excess of allylamine dropwise at room temperature. Typically, 5 equivalents of allylamine are used.
-
Reaction Monitoring: The reaction mixture is stirred at room temperature, protected from light, for approximately 48 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC) using a mobile phase of chloroform and methanol (e.g., 95:5 CHCl3:MeOH). The disappearance of the geldanamycin spot and the appearance of a new, more polar spot corresponding to this compound indicates the reaction is proceeding.
-
Precipitation and Purification: Upon completion, the reaction mixture is concentrated under reduced pressure. The crude product is then precipitated by the addition of hexane. The precipitation process is often repeated multiple times (e.g., 3x) to remove unreacted allylamine and other impurities. The precipitate is collected by centrifugation or filtration.
-
Final Product: The resulting solid is dried under vacuum to yield this compound as a powder. The product can be further purified by column chromatography if necessary.
-
Characterization: The identity and purity of the synthesized this compound are confirmed by analytical techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Mechanism of Action: Hsp90 Inhibition
This compound exerts its anticancer effects by potently and specifically inhibiting Heat Shock Protein 90 (Hsp90). Hsp90 is a molecular chaperone that is essential for the conformational stability, maturation, and function of a wide array of "client" proteins. Many of these client proteins are key components of signaling pathways that are frequently dysregulated in cancer, promoting cell proliferation, survival, and angiogenesis.
By binding to the ATP-binding pocket in the N-terminus of Hsp90, this compound competitively inhibits the ATPase activity of the chaperone. This inhibition disrupts the Hsp90 chaperone cycle, leading to the misfolding and subsequent degradation of its client proteins via the ubiquitin-proteasome pathway. The degradation of these oncoproteins simultaneously disrupts multiple oncogenic signaling pathways, making Hsp90 an attractive target for cancer therapy.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from preclinical and clinical studies.
Table 1: In Vitro Activity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| BT474 | Breast Cancer | 5-6 | [1] |
| N87 | Gastric Cancer | 5-6 | [1] |
| SKOV3 | Ovarian Cancer | 5-6 | [1] |
| SKBR3 | Breast Cancer | 5-6 | [1] |
| LNCaP | Prostate Cancer | 25-45 | [1] |
| LAPC-4 | Prostate Cancer | 25-45 | [1] |
| DU-145 | Prostate Cancer | 25-45 | [1] |
| PC-3 | Prostate Cancer | 25-45 | [1] |
| JIMT-1 | Breast Cancer (Trastuzumab-resistant) | 10 | [2] |
| SKBR-3 | Breast Cancer | 70 | [2] |
| HCT116 | Colon Cancer | Not specified, but induces apoptosis | [3] |
| MCF-7 | Breast Cancer | Treatment at 3 µM showed depletion of client proteins | [4] |
| IMR-32 | Neuroblastoma | Significant inhibition at 0.5 and 1 µM | [5] |
| SK-N-SH | Neuroblastoma | Significant inhibition at 0.5 and 1 µM | [5] |
Table 2: Phase I Clinical Trial Data for this compound
| Dosing Schedule | Maximum Tolerated Dose (MTD) (mg/m²) | Dose-Limiting Toxicities (DLTs) | Reference |
| Daily x 5 days, every 21 days | 56 | Hepatic toxicity, fatigue, myalgias, nausea | [6][7] |
| Daily x 3 days, every 14 days | 112 | Not specified | [6][7] |
| Days 1, 4, 8, 11, every 21 days | 220 | Not specified | [6][7] |
| Weekly x 3, every 4 weeks | 295 | Pancreatitis, fatigue | [8] |
| Weekly x 3, every 4 weeks (in combination with gemcitabine) | 154 | Thrombocytopenia, fever, dyspnea | [9][10] |
| Weekly x 3, every 4 weeks (in combination with gemcitabine and cisplatin) | 154 | Neutropenia, hyperbilirubinemia, dehydration, GGT elevation, hyponatremia, nausea, vomiting, thrombocytopenia | [9][10] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and further investigation of this compound's biological activities.
Hsp90 Binding Assay (Competitive)
This assay measures the ability of a compound to compete with a known ligand for binding to Hsp90.
Materials:
-
Purified recombinant human Hsp90 protein
-
Fluorescently labeled Hsp90 ligand (e.g., FITC-geldanamycin)
-
Assay buffer (e.g., 20 mM HEPES, pH 7.3, 50 mM KCl, 5 mM MgCl2, 20 mM Na2MoO4, 0.01% NP40)
-
This compound stock solution (in DMSO)
-
96-well black microplates
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the diluted this compound solutions. Include a no-inhibitor control (DMSO vehicle) and a no-enzyme control.
-
Add the fluorescently labeled Hsp90 ligand to all wells at a fixed concentration.
-
Add the purified Hsp90 protein to all wells except the no-enzyme control.
-
Incubate the plate at room temperature for a specified time (e.g., 2 hours), protected from light.
-
Measure the fluorescence polarization or fluorescence intensity using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.
Cell Viability Assay (MTT Assay)
This colorimetric assay assesses the effect of this compound on cell viability and proliferation.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well clear microplates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: The following day, treat the cells with various concentrations of this compound. Include a vehicle control (DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Western Blot Analysis of Hsp90 Client Proteins
This technique is used to measure the levels of specific Hsp90 client proteins following treatment with this compound.
Materials:
-
Cancer cell lines
-
This compound stock solution (in DMSO)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies specific for Hsp90 client proteins (e.g., Akt, Raf-1, HER2, CDK4) and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound at various concentrations and for different time points. After treatment, wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA protein assay.
-
SDS-PAGE and Transfer: Normalize the protein concentrations and separate the proteins by SDS-PAGE. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize them to the loading control to determine the relative changes in client protein levels.
Conclusion
This compound has played a pivotal role in the development of Hsp90 inhibitors as a therapeutic strategy for cancer. Its discovery as a less toxic derivative of geldanamycin opened the door for clinical investigations into this class of drugs. The synthesis of this compound from a readily available natural product is a straightforward process. Its mechanism of action, centered on the inhibition of the essential molecular chaperone Hsp90, provides a powerful means to simultaneously disrupt multiple oncogenic signaling pathways. While challenges related to its formulation and toxicity have been encountered in the clinic, the extensive research on this compound has provided a deep understanding of Hsp90 biology and has paved the way for the development of next-generation Hsp90 inhibitors with improved pharmaceutical properties. The data and protocols presented in this guide serve as a valuable resource for researchers and drug development professionals continuing to explore the therapeutic potential of targeting Hsp90 in cancer and other diseases.
References
- 1. Heat shock protein 90: biological functions, diseases, and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phase II Trial of 17-Allylamino-17-Demethoxygeldanamycin in Patients with Metastatic Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The HSP90 Family: Structure, Regulation, Function, and Implications in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Hsp90 – from signal transduction to cell transformation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phase I Trial of 17-Allylamino-17-Demethoxygeldanamycin in Patients with Advanced Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phase I study of 17-allylamino-17 demethoxygeldanamycin, gemcitabine and/or cisplatin in patients with refractory solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Cremophor-Free Formulation for Tanespimycin (this compound) using PEO-b-PDLLA Micelles: Characterization and Pharmacokinetics in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hsp90 and co-chaperones twist the functions of diverse client proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and biological activities of novel 17-aminogeldanamycin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
17-AAG (Tanespimycin): A Technical Guide to its Chemical Structure, Properties, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
17-Allylamino-17-demethoxygeldanamycin (17-AAG), also known as Tanespimycin, is a derivative of the ansamycin antibiotic geldanamycin. It is a potent inhibitor of Heat Shock Protein 90 (Hsp90), a molecular chaperone crucial for the stability and function of numerous client proteins involved in cell growth, survival, and oncogenesis. By inhibiting Hsp90, this compound disrupts multiple signaling pathways simultaneously, making it an attractive agent for cancer therapy. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound, including detailed experimental protocols and visualization of its mechanism of action.
Chemical Structure and Physicochemical Properties
This compound is a semi-synthetic derivative of geldanamycin, with an allylamino group at the C-17 position, which imparts greater stability compared to its parent compound.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Name | 17-Demethoxy-17-(2-propenylamino)geldanamycin | [2] |
| Alternative Names | Tanespimycin, NSC 330507 | [2] |
| CAS Number | 75747-14-7 | [3] |
| Molecular Formula | C₃₁H₄₃N₃O₈ | [3] |
| Molecular Weight | 585.7 g/mol | [3] |
| Appearance | Lyophilized powder | [3] |
| Purity | ≥98% | [3] |
| Solubility | Soluble in DMSO (up to 150 mg/mL) and ethanol (up to 5 mg/mL). Poorly soluble in water (approximately 20-50 µM). | [3] |
| Storage | Store lyophilized or in solution at -20°C, desiccated and protected from light. Stable for 24 months in lyophilized form and up to 3 months in solution. | [3] |
Mechanism of Action
This compound exerts its biological effects by binding to the N-terminal ATP-binding pocket of Hsp90.[4][5] This competitive inhibition of ATP binding disrupts the Hsp90 chaperone cycle, leading to the misfolding, ubiquitination, and subsequent proteasomal degradation of Hsp90 client proteins.[4][5] Many of these client proteins are oncoproteins critical for cancer cell proliferation and survival.
Downstream Signaling Pathways
The inhibition of Hsp90 by this compound leads to the degradation of a multitude of client proteins, thereby affecting several critical signaling pathways involved in cancer progression, including those regulating cell cycle and apoptosis.
Key Hsp90 Client Proteins Degraded by this compound
In Vitro Efficacy
This compound has demonstrated potent anti-proliferative activity across a wide range of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values vary depending on the cell line's dependency on Hsp90 client proteins.
Table 2: In Vitro IC₅₀ Values of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (nM) | Reference |
| JIMT-1 | Breast Cancer | 10 | [3] |
| H1975 | Lung Adenocarcinoma | 1.258 | [11] |
| H1437 | Lung Adenocarcinoma | < 6.555 | [11] |
| H1650 | Lung Adenocarcinoma | < 6.555 | [11] |
| LNCaP | Prostate Cancer | 25-45 | [12] |
| LAPC-4 | Prostate Cancer | 25-45 | [12] |
| DU-145 | Prostate Cancer | 25-45 | [12] |
| PC-3 | Prostate Cancer | 25-45 | [12] |
| SKBR-3 | Breast Cancer | 70 | [3] |
| HCC827 | Lung Adenocarcinoma | 26.255 | [11] |
| Calu-3 | Lung Adenocarcinoma | 87.733 | [11] |
| Hep3B | Hepatocellular Carcinoma | 2600 | [13] |
| HuH7 | Hepatocellular Carcinoma | 430 | [13] |
| H446 | Small Cell Lung Cancer | 12.61 mg/L (~21.5 µM) | [8] |
| MCF-7 | Breast Cancer | ~10 µM (significant drop in viability) | [14][15] |
| MDA-MB-231 | Breast Cancer | ~100 µM (significant drop in viability) | [15] |
Experimental Protocols
Synthesis of this compound from Geldanamycin
Materials:
-
Geldanamycin (GA)
-
Dry Dichloromethane (CH₂Cl₂)
-
Allylamine
-
Hexane
-
Methanol (MeOH)
-
Chloroform (CHCl₃)
-
Thin Layer Chromatography (TLC) plate
-
Rotary evaporator
-
Centrifuge
Procedure:
-
Dissolve 100 mg of Geldanamycin (0.2 mmol) in 2 ml of dry CH₂Cl₂.
-
Add 5 equivalents of allylamine dropwise to the flask.
-
Stir the reaction at room temperature under low light conditions.
-
Monitor the reaction progress by TLC (95:5 CHCl₃:MeOH). The reaction is complete in approximately 2 days.
-
Once complete, precipitate the product with hexane (repeat 3 times).
-
Centrifuge the mixture at 2000 x g for 15 minutes.
-
Evaporate the solvent to dryness using a rotary evaporator to obtain this compound.[4]
Cell Proliferation Assay (MTT Assay)
Materials:
-
Cancer cell line of interest
-
96-well plates
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a detergent-based solution)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium and incubate overnight.
-
Treat the cells with a serial dilution of this compound for the desired time period (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO).
-
Add 10 µL of MTT solution to each well to achieve a final concentration of 0.45 mg/mL.
-
Incubate for 1 to 4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently to ensure complete solubilization.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC₅₀ value.[8]
Western Blot Analysis for Hsp90 Client Protein Degradation
Materials:
-
Cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against Hsp90 client proteins (e.g., Akt, c-Raf, HER2, CDK4) and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Lysis: Treat cells with the desired concentrations of this compound for a specified time. Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer according to the manufacturer's recommendation) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody (typically diluted 1:2000 to 1:10,000 in blocking buffer) for 1 hour at room temperature.
-
Detection: Wash the membrane three times with TBST. Incubate the membrane with ECL substrate and visualize the protein bands using a chemiluminescence imaging system.[1][13][16]
In Vivo Xenograft Tumor Model
Materials:
-
Immunocompromised mice (e.g., NOD-SCID or athymic nude mice)
-
Cancer cell line for injection
-
Matrigel (optional)
-
This compound
-
Vehicle for injection (e.g., DMSO, Cremophor EL, or a micellar formulation)
-
Calipers for tumor measurement
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 2 x 10⁶ cells in PBS, with or without Matrigel) into the flank of the mice.
-
Tumor Growth and Treatment Initiation: Allow tumors to grow to a palpable size (e.g., 50-100 mm³). Randomize mice into treatment and control (vehicle) groups.
-
Drug Administration: Administer this compound at a predetermined dose and schedule (e.g., 25-50 mg/kg, intraperitoneally, daily or on a specified schedule).[7] The formulation of this compound for in vivo use is critical due to its poor water solubility; a common formulation involves dissolving it in DMSO and then diluting it with a vehicle like corn oil or a Cremophor-based solution.[17]
-
Tumor Monitoring: Measure tumor volume with calipers regularly (e.g., twice a week) using the formula: Volume = 0.52 x (width)² x length.
-
Endpoint and Analysis: At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for further analysis, such as immunohistochemistry for Hsp90 client proteins or markers of proliferation and apoptosis.[7][18]
Conclusion
This compound is a well-characterized Hsp90 inhibitor with potent antitumor activity demonstrated in a wide range of preclinical models. Its mechanism of action, involving the disruption of the Hsp90 chaperone machinery and subsequent degradation of key oncoproteins, provides a strong rationale for its investigation as a cancer therapeutic. This technical guide offers a foundational understanding of this compound's chemical and biological properties, along with detailed experimental protocols to aid researchers in their exploration of this and other Hsp90 inhibitors. The continued investigation into its efficacy, potential for combination therapies, and the development of more soluble analogs remains an active area of cancer research.
References
- 1. researchgate.net [researchgate.net]
- 2. bio-rad.com [bio-rad.com]
- 3. Hsp90 inhibitor this compound reduces ErbB2 levels and inhibits proliferation of the trastuzumab resistant breast tumor cell line JIMT-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mode of cell death induced by the HSP90 inhibitor this compound (tanespimycin) is dependent on the expression of pro-apoptotic BAX - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. researchgate.net [researchgate.net]
- 7. Small molecule inhibitor screening identifified HSP90 inhibitor this compound as potential therapeutic agent for gallbladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of this compound on the cell cycle and apoptosis of H446 cells and the associated mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of 17-allylamino-17-demethoxygeldanamycin on the induction of apoptosis and cell cycle arrest in HCT-116 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phase II Trial of 17-Allylamino-17-Demethoxygeldanamycin in Patients with Metastatic Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of Predictive Biomarkers of Response to HSP90 Inhibitors in Lung Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. Heat shock protein 90 inhibition abrogates hepatocellular cancer growth through cdc2-mediated G2/M cell cycle arrest and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound Induces Endoplasmic Reticulum Stress-mediated Apoptosis in Breast Cancer Cells, Possibly Through PERK/eIF2α Up-regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. iv.iiarjournals.org [iv.iiarjournals.org]
- 16. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 17. Phase I Trial of 17-Allylamino-17-Demethoxygeldanamycin in Patients with Advanced Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
17-AAG's Mechanism of Action on HSP90: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of 17-allylamino-17-demethoxygeldanamycin (17-AAG) on Heat Shock Protein 90 (HSP90). It delves into the molecular interactions, conformational changes, and downstream cellular consequences of HSP90 inhibition by this compound, offering valuable insights for researchers and professionals in drug development.
Introduction to HSP90
Heat Shock Protein 90 (HSP90) is a highly conserved and abundant molecular chaperone that plays a critical role in maintaining cellular homeostasis.[1] It is essential for the conformational maturation, stability, and activity of a wide range of "client" proteins, many of which are key components of signal transduction pathways that regulate cell growth, differentiation, and survival.[1] In cancer cells, HSP90 is often overexpressed and is crucial for the stability of numerous oncoproteins, making it an attractive target for cancer therapy.[2]
HSP90 functions as a dimer, and its activity is dependent on the binding and hydrolysis of ATP. The HSP90 protein has three main domains: an N-terminal domain (NTD) that contains the ATP-binding site, a middle domain (MD) that is crucial for client protein binding and ATP hydrolysis, and a C-terminal domain (CTD) responsible for dimerization. The chaperone cycle of HSP90 involves a series of conformational changes driven by ATP binding and hydrolysis, which facilitates the proper folding and activation of its client proteins.
The Core Mechanism: this compound's Interaction with HSP90
This compound is a derivative of the natural product geldanamycin and a potent inhibitor of HSP90.[3] Its primary mechanism of action involves the direct binding to the N-terminal ATP-binding pocket of HSP90.[1][3] This binding is competitive with ATP and effectively blocks the chaperone's ATPase activity.
Binding and Inhibition of ATPase Activity
This compound occupies the nucleotide-binding site in the N-terminal domain of HSP90, preventing the binding of ATP.[1] The inhibition of ATP binding locks HSP90 in a specific conformational state, unable to proceed through its normal chaperone cycle. This disruption of the ATPase-driven cycle is the initial and critical step in the downstream effects of this compound.
Induction of Conformational Changes
The binding of this compound to the N-terminal domain of HSP90 induces significant conformational changes throughout the chaperone protein. In vivo studies have shown that this compound treatment leads to a "closed" or compact conformation of HSP90. This involves the closing of the ATP-binding pocket lid and an increased interaction between the N-terminal and middle domains.[2] These conformational shifts are crucial for the subsequent events leading to client protein degradation.
Downstream Consequences of HSP90 Inhibition
The inhibition of HSP90's chaperone function by this compound triggers a cascade of events within the cell, ultimately leading to the degradation of HSP90 client proteins and the disruption of critical signaling pathways.
Client Protein Ubiquitination and Proteasomal Degradation
With the HSP90 chaperone cycle arrested, its client proteins are left in an unstable and misfolded state. This exposes hydrophobic residues, marking them for degradation. The co-chaperone CHIP (carboxyl terminus of Hsp70-interacting protein), which has E3 ubiquitin ligase activity, plays a key role in this process. CHIP recognizes the HSP90-client protein complex and ubiquitinates the client protein.[4] This polyubiquitination serves as a signal for the 26S proteasome, which then recognizes and degrades the client protein.[4][5]
A wide array of oncoproteins are clients of HSP90 and are therefore targeted for degradation upon this compound treatment. These include:
-
Transcription Factors: Mutant p53, HIF-1α
-
Steroid Hormone Receptors: Androgen Receptor, Estrogen Receptor
The degradation of these client proteins is a hallmark of HSP90 inhibition and can be readily observed by techniques such as Western blotting.
Disruption of Key Signaling Pathways
The degradation of multiple client proteins by this compound leads to the simultaneous disruption of several oncogenic signaling pathways. Two of the most critical pathways affected are the PI3K/Akt and MAPK/ERK pathways, which are frequently dysregulated in cancer and play central roles in cell proliferation, survival, and angiogenesis.[10][11] By depleting key components of these pathways, this compound effectively shuts down these pro-survival signals, leading to cell cycle arrest and apoptosis.[8]
Quantitative Data on this compound Activity
The inhibitory activity of this compound on HSP90 is typically quantified by its half-maximal inhibitory concentration (IC50) for ATPase activity and its growth inhibitory effects (GI50 or IC50) on cancer cell lines. These values can vary depending on the specific HSP90 isoform, the cell line, and the assay conditions.
| Parameter | Value | Cell Line / System | Cancer Type | Reference |
| HSP90 ATPase IC50 | 5 nM | Cell-free assay | N/A | |
| Growth Inhibition IC50 | 1.258 - 6.555 nM | H1975, H1437, H1650 | Lung Adenocarcinoma | |
| Growth Inhibition IC50 | 26.255 - 87.733 nM | HCC827, H2009, Calu-3 | Lung Adenocarcinoma | |
| Growth Inhibition IC50 | 10 nM | JIMT-1 | Breast Cancer | [3] |
| Growth Inhibition IC50 | 70 nM | SKBR-3 | Breast Cancer | [3] |
| Growth Inhibition IC50 | < 2 µM | MCF-7 | Breast Cancer | [2] |
| Growth Inhibition IC50 | < 2 µM | SKBR-3 | Breast Cancer | [2] |
| Growth Inhibition IC50 | < 2 µM | MDA-MB-231 | Breast Cancer | [2] |
| Growth Inhibition IC50 | 0.02 µM | ARPE-19 | Retinal Pigment Epithelial |
Experimental Protocols
HSP90 ATPase Activity Assay (Malachite Green Assay)
This colorimetric assay measures the amount of inorganic phosphate (Pi) released from ATP hydrolysis by HSP90. The inhibition of this activity by this compound can be quantified to determine its IC50 value.
Materials:
-
Purified HSP90 protein
-
Assay Buffer: 100 mM Tris-HCl (pH 7.4), 20 mM KCl, 6 mM MgCl2
-
ATP solution (e.g., 1 mM)
-
This compound (or other inhibitors) at various concentrations
-
Malachite Green Reagent (freshly prepared mixture of malachite green, ammonium molybdate, and polyvinyl alcohol)
-
Phosphate standard for calibration curve
-
96-well microplate
-
Plate reader
Procedure:
-
Reaction Setup: In a 96-well plate, add the assay buffer, purified HSP90 protein, and varying concentrations of this compound. Include a no-inhibitor control and a no-enzyme control.
-
Pre-incubation: Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to HSP90.
-
Initiate Reaction: Add ATP to each well to start the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 60-120 minutes), allowing for ATP hydrolysis.
-
Stop Reaction & Color Development: Stop the reaction by adding the Malachite Green reagent. This reagent forms a colored complex with the free phosphate.
-
Measurement: After a short incubation at room temperature for color development, measure the absorbance at a wavelength of 620-640 nm using a microplate reader.
-
Data Analysis: Generate a phosphate standard curve to determine the concentration of Pi produced in each well. Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value by plotting the inhibition percentage against the log of the inhibitor concentration.
Western Blot Analysis of HSP90 Client Protein Degradation
This technique is used to visualize and quantify the reduction in the levels of specific HSP90 client proteins following treatment with this compound.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against HSP90 client proteins (e.g., HER2, Akt, c-Raf) and a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system (e.g., chemiluminescence imager or X-ray film)
Procedure:
-
Cell Treatment: Culture the chosen cancer cells to 70-80% confluency. Treat the cells with various concentrations of this compound for a specific duration (e.g., 24, 48 hours). Include a vehicle-treated control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using lysis buffer.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the client proteins of interest and the loading control overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, add the ECL substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the client protein levels to the loading control to determine the relative decrease in protein expression.
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. benchchem.com [benchchem.com]
- 2. Hsp90 inhibitor this compound reduces ErbB2 levels and inhibits proliferation of the trastuzumab resistant breast tumor cell line JIMT-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Video: Malachite Green Assay for the Discovery of Heat-Shock Protein 90 Inhibitors [jove.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Bacterial Hsp90 ATPase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assays for HSP90 and Inhibitors | Springer Nature Experiments [experiments.springernature.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Identification of Predictive Biomarkers of Response to HSP90 Inhibitors in Lung Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Assessment of Hsp90β-selective inhibitor safety and on-target effects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Malachite Green Assay for the Discovery of Heat-Shock Protein 90 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to HSP90 Client Protein Degradation by 17-AAG
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism by which the Hsp90 inhibitor, 17-allylamino-17-demethoxygeldanamycin (17-AAG), induces the degradation of Hsp90 client proteins. This document details the underlying signaling pathways, offers quantitative data on the effects of this compound, and provides detailed experimental protocols for key assays.
Introduction: The HSP90 Chaperone Cycle and a Vulnerability in Cancer
Heat shock protein 90 (HSP90) is a highly conserved molecular chaperone crucial for the stability and function of a wide array of "client" proteins.[1] Many of these clients are key components of signal transduction pathways that are often dysregulated in cancer, playing critical roles in cell growth, proliferation, and survival.[1] In cancerous cells, HSP90 is frequently overexpressed and essential for maintaining the function of oncoproteins that drive tumor progression.[1] This reliance on HSP90 presents a therapeutic window for cancer treatment.
Mechanism of Action of this compound
This compound, a derivative of the natural product geldanamycin, is a potent inhibitor of HSP90.[1] Its mechanism of action involves the following key steps:
-
Binding to the N-terminal ATP Pocket: this compound competitively binds to the N-terminal adenosine triphosphate (ATP) binding pocket of HSP90.[1][2] This binding is with a significantly higher affinity in tumor-derived HSP90 compared to that from normal cells.
-
Inhibition of ATPase Activity: The binding of this compound inhibits the intrinsic ATPase activity of HSP90, which is critical for its chaperone function.[2]
-
Conformational Change and Client Protein Dissociation: The inhibition of ATPase activity locks HSP90 in a conformation that is unfavorable for client protein binding, leading to the dissociation of the client protein.[3]
-
Ubiquitination and Proteasomal Degradation: The dissociated, misfolded client proteins are recognized by the cellular protein quality control machinery. The E3 ubiquitin ligase, CHIP (carboxyl terminus of Hsp70-interacting protein), plays a key role in ubiquitinating these client proteins.[4][5] This polyubiquitination marks the client proteins for degradation by the 26S proteasome.[2][6]
Quantitative Data on this compound-Mediated Client Protein Degradation
The efficacy of this compound in promoting the degradation of HSP90 client proteins has been quantified in numerous studies. The following tables summarize key findings.
Table 1: Percentage Degradation of HSP90 Client Proteins Following this compound Treatment
| Client Protein | Cell Line | This compound Concentration | Duration (hours) | Percent Degradation (%) | Reference |
| Her2 | BT-474 | 100 nM | 24 | ~80% | [1] |
| Akt | HL-60 | 500 nM | 48 | ~60-70% | [1] |
| c-Raf | HL-60 | 500 nM | 48 | ~50-60% | [1] |
| total-Akt | MCF-7 | 3 µM | 48 | Not specified, but depleted | [7] |
| c-Raf | MCF-7 | 3 µM | 48 | Not specified, but depleted | [7] |
| IGF1R | A673 | 0.25 µmol/L | 24 and 72 | Degraded | [8] |
| c-kit | A673 | 0.25 µmol/L | 24 and 72 | Degraded | [8] |
| AKT | A673 | 0.25 µmol/L | 24 and 72 | Degraded | [8] |
Note: The extent of degradation can vary depending on the specific cell line, experimental conditions, and the client protein being assessed.
Table 2: GI50 (50% Growth Inhibition) Values for this compound in Breast Cancer Cell Lines
| Cell Line | GI50 (µM) after 72 hours | Reference |
| MCF-7 | 0.058 | |
| SKBR-3 | 0.021 | |
| MDA-MB-231 | 0.015 |
Experimental Protocols
This section provides detailed methodologies for key experiments to study the effects of this compound on HSP90 client protein degradation.
Western Blot Analysis for HSP90 Client Protein Degradation
This protocol is a standard method to quantify the reduction in specific protein levels following this compound treatment.[1]
Materials:
-
Cancer cell lines (e.g., MCF-7, BT-474)
-
This compound (stock solution in DMSO)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS), ice-cold
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-polyacrylamide gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (specific for client proteins and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment: Culture cells to 70-80% confluency. Treat with varying concentrations of this compound (and a vehicle control, e.g., DMSO) for desired time points (e.g., 24, 48 hours).[1]
-
Cell Lysis: Wash cells with ice-cold PBS. Lyse cells in RIPA buffer.[1] Centrifuge to pellet debris and collect the supernatant.[1]
-
Protein Quantification: Determine protein concentration using a BCA assay.[1]
-
Sample Preparation and SDS-PAGE: Normalize protein concentrations. Add Laemmli buffer and boil. Load equal amounts of protein onto an SDS-PAGE gel.[1]
-
Protein Transfer: Transfer proteins to a PVDF or nitrocellulose membrane.[1]
-
Immunoblotting:
-
Detection: Incubate the membrane with ECL substrate and visualize using a chemiluminescence imaging system.[1]
Immunoprecipitation of Ubiquitinated Proteins
This protocol allows for the specific isolation of ubiquitinated proteins to confirm that this compound induces the ubiquitination of HSP90 client proteins.
Materials:
-
Cells treated with this compound and a proteasome inhibitor (e.g., MG132) to allow accumulation of ubiquitinated proteins.
-
Lysis buffer containing deubiquitinase inhibitors (e.g., NEM).
-
Antibody against the specific HSP90 client protein.
-
Protein A/G agarose beads.
-
Wash buffer.
-
Elution buffer.
-
Antibody against ubiquitin for Western blot detection.
Procedure:
-
Cell Lysis: Lyse treated cells in a buffer containing deubiquitinase inhibitors.
-
Immunoprecipitation:
-
Elution and Analysis: Elute the immunoprecipitated proteins from the beads. Analyze the eluate by Western blotting using an anti-ubiquitin antibody to detect the ubiquitinated form of the client protein.
Cell Viability Assay (MTS Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability after this compound treatment.
Materials:
-
Cells seeded in a 96-well plate.
-
This compound.
-
MTS reagent.
-
Plate reader.
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and allow them to attach overnight. Treat with a range of this compound concentrations.
-
MTS Addition: After the desired incubation period (e.g., 72 hours), add MTS reagent to each well.[10]
-
Incubation: Incubate the plate at 37°C for 1-4 hours.[10]
-
Measurement: Measure the absorbance at 490 nm using a plate reader.[10] The absorbance is proportional to the number of viable cells.
Visualizing the Pathway and Workflow
Diagrams generated using Graphviz (DOT language) illustrate the key signaling pathway and experimental workflow.
Caption: Signaling pathway of this compound-induced HSP90 client protein degradation.
Caption: General experimental workflow for studying this compound effects.
References
- 1. benchchem.com [benchchem.com]
- 2. Quality Control and Fate Determination of Hsp90 Client Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Balance Between Folding and Degradation for Hsp90-Dependent Client Proteins: A Key Role for CHIP - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Mode of cell death induced by the HSP90 inhibitor this compound (tanespimycin) is dependent on the expression of pro-apoptotic BAX - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. ulab360.com [ulab360.com]
- 10. broadpharm.com [broadpharm.com]
The Pharmacokinetics and Pharmacodynamics of 17-AAG: A Technical Guide for Researchers
An In-depth Analysis of the Heat Shock Protein 90 Inhibitor Tanespimycin
Introduction
17-Allylamino-17-demethoxygeldanamycin (17-AAG), also known as tanespimycin, is a derivative of the natural product geldanamycin and a potent inhibitor of Heat Shock Protein 90 (Hsp90). Hsp90 is a molecular chaperone essential for the conformational maturation, stability, and function of a wide array of client proteins, many of which are critical for cancer cell proliferation, survival, and signaling. By binding to the N-terminal ATP-binding pocket of Hsp90, this compound competitively inhibits its intrinsic ATPase activity, leading to the ubiquitination and subsequent proteasomal degradation of Hsp90 client proteins. This disruption of multiple oncogenic pathways simultaneously has made this compound a subject of extensive preclinical and clinical investigation in oncology. This technical guide provides a comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of this compound, intended for researchers, scientists, and drug development professionals.
Pharmacokinetics of this compound
The pharmacokinetic profile of this compound has been characterized in numerous preclinical and clinical studies. It is extensively metabolized, primarily by CYP3A4, to its active metabolite 17-amino-17-demethoxygeldanamycin (17-AG), which is equipotent to the parent compound. Both this compound and 17-AG are subject to hepatic and biliary excretion, with urinary excretion accounting for a minor fraction of elimination. The pharmacokinetics of this compound have been shown to be linear over a range of doses.[1]
Preclinical Pharmacokinetics in Mice
Studies in mouse xenograft models have been crucial in understanding the distribution and metabolism of this compound. After intraperitoneal administration, this compound demonstrates excellent bioavailability.[2]
Table 1: Pharmacokinetic Parameters of this compound and 17-AG in A2780 Xenograft-Bearing Mice Following a Single 80 mg/kg i.p. Dose
| Analyte | Tissue | Cmax (µmol/L) | Tmax (h) | AUC (µmol/L·h) |
| This compound | Plasma | 10.3 | 2 | 34.5 |
| Tumor | 15.6 | 4 | 52.6 | |
| Liver | 13.8 | 4 | 55.7 | |
| 17-AG | Plasma | 1.8 | 4 | 14.1 |
| Tumor | 3.5 | 8 | 29.8 | |
| Liver | 4.1 | 8 | 35.2 |
Data compiled from Banerji et al., 2005.
Clinical Pharmacokinetics in Adult Patients with Advanced Cancers
Multiple Phase I clinical trials have evaluated various dosing schedules of this compound, providing a wealth of pharmacokinetic data in cancer patients. These studies have established the dose-limiting toxicities (DLTs) and recommended Phase II doses for different regimens.
Table 2: Summary of this compound Pharmacokinetic Parameters from a Phase I Study with a Weekly Dosing Schedule
| Dose (mg/m²) | n | Cmax (µg/L) (Mean ± SD) | AUC (µg/L·h) (Mean ± SD) | Clearance (L/h) (Mean ± SD) | t½ (h) (Mean ± SD) |
| 180 | 3 | 3,738 ± 1,503 | 39,336 ± 26,746 | 30.7 ± 18.8 | 3.0 ± 1.9 |
| 240 | 3 | 4,892 ± 2,056 | 48,157 ± 22,865 | 31.9 ± 12.6 | 2.4 ± 1.9 |
| 320 | 3 | 6,364 ± 2,852 | 58,268 ± 27,587 | 37.7 ± 33.5 | 2.4 ± 1.9 |
| 450 | 3 | 8,998 ± 2,881 | 79,906 ± 39,336 | 32.2 ± 15.3 | 3.0 ± 1.9 |
Data adapted from Goetz et al., 2005.
Table 3: Summary of Pharmacokinetic Parameters of this compound and its Metabolite 17-AG from a Phase I Study with Various Intermittent Dosing Schedules
| Dose (mg/m²) | n | This compound Cmax (µmol/L) (Mean) | This compound AUC (µmol/L·h) (Mean) | This compound t½ (h) (Mean ± SD) | This compound Clearance (L/h/m²) (Mean ± SD) | 17-AG Cmax (µmol/L) (Mean) | 17-AG t½ (h) (Mean ± SD) |
| 56 | 6 | 1.05 | 3.32 | 2.5 ± 1.1 | 35.8 ± 16.5 | 0.5 ± 0.2 | 4.8 ± 2.6 |
| 112 | 4 | 2.27 | 7.91 | 2.9 ± 0.9 | 24.5 ± 11.2 | 1.0 ± 0.3 | 5.3 ± 2.9 |
| 220 | 6 | 6.21 | 18.9 | 3.4 ± 1.6 | 25.3 ± 10.4 | 2.4 ± 0.7 | 6.2 ± 4.7 |
Data extracted from Solit et al., 2007.[3]
Pharmacodynamics of this compound
The pharmacodynamic effects of this compound are a direct consequence of Hsp90 inhibition. The primary mechanism involves the disruption of the Hsp90 chaperone cycle, leading to the degradation of client proteins. A hallmark of Hsp90 inhibition is the compensatory induction of other heat shock proteins, most notably Hsp70.
Mechanism of Action and Signaling Pathway
This compound binds to the ATP-binding pocket in the N-terminal domain of Hsp90. This prevents the binding of ATP and locks the chaperone in an open conformation, which is incompetent for client protein activation. This leads to the recruitment of E3 ubiquitin ligases, such as CHIP (C-terminus of Hsp70-interacting protein), which polyubiquitinates the client protein, targeting it for degradation by the proteasome. The inhibition of Hsp90 also leads to the dissociation and activation of Heat Shock Factor 1 (HSF1), a transcription factor that upregulates the expression of heat shock proteins, including Hsp70.[2][4]
Key Pharmacodynamic Markers
The primary pharmacodynamic markers for this compound activity include:
-
Degradation of Hsp90 Client Proteins: A reduction in the levels of client proteins such as Raf-1, Akt, and CDK4 is a direct indicator of Hsp90 inhibition.[5][6]
-
Induction of Hsp70: The upregulation of Hsp70 protein is a robust and sensitive marker of the cellular stress response triggered by Hsp90 inhibition.[4][5]
Experimental Protocols
Quantification of this compound and 17-AG in Plasma
Method: High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[3][7]
Protocol Outline (HPLC):
-
Sample Preparation:
-
Thaw frozen plasma samples on ice.
-
Perform protein precipitation by adding a suitable organic solvent (e.g., acetonitrile) to the plasma sample.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
-
Chromatographic Separation:
-
Inject the reconstituted sample onto a C18 reverse-phase HPLC column.
-
Elute with a mobile phase gradient (e.g., a mixture of acetonitrile and an aqueous buffer).
-
-
Detection:
-
Monitor the eluent using a UV detector at a specified wavelength.
-
-
Quantification:
-
Determine the concentrations of this compound and 17-AG by comparing their peak areas to a standard curve generated with known concentrations of the analytes.[3]
-
Western Blot Analysis of Hsp90 Client Proteins and Hsp70
Purpose: To assess the pharmacodynamic effects of this compound by measuring changes in the protein levels of Hsp90 clients (e.g., Raf-1, CDK4) and the induction of Hsp70.
Protocol Outline:
-
Cell Lysis and Protein Quantification:
-
Treat cells with this compound at various concentrations and for different durations.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for Raf-1, CDK4, Hsp70, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using a chemiluminescence imaging system.
-
Quantify the band intensities using densitometry software and normalize to the loading control.
-
Hsp90 ATPase Activity Assay
Purpose: To measure the inhibitory effect of this compound on the ATPase activity of Hsp90.
Method: Malachite Green Assay
Protocol Outline:
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., 100 mM Tris-HCl, 20 mM KCl, 6 mM MgCl₂).
-
Prepare a stock solution of ATP in the assay buffer.
-
Prepare serial dilutions of this compound in the assay buffer.
-
Prepare the Malachite Green reagent by mixing ammonium molybdate and malachite green solutions.
-
-
Assay Procedure:
-
In a 96-well plate, add the this compound dilutions. Include a no-inhibitor control (vehicle) and a no-enzyme control.
-
Add purified Hsp90 protein to each well (except the no-enzyme control) and pre-incubate.
-
Initiate the reaction by adding ATP.
-
Incubate the plate at 37°C for a defined period (e.g., 90 minutes).
-
Stop the reaction by adding the Malachite Green reagent.
-
-
Measurement and Analysis:
-
Measure the absorbance at approximately 620 nm. The intensity of the color is proportional to the amount of inorganic phosphate released from ATP hydrolysis.
-
Calculate the percentage of ATPase activity inhibition for each concentration of this compound and determine the IC₅₀ value.
-
Cell Viability Assay (MTT Assay)
Purpose: To determine the cytotoxic and anti-proliferative effects of this compound on cancer cells.
Protocol Outline:
-
Cell Seeding and Treatment:
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound for a specified time (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 1-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to untreated control cells and determine the GI₅₀ (concentration for 50% growth inhibition).
-
Mandatory Visualizations
Experimental Workflow for a Preclinical Xenograft Study
Logical Relationship between this compound Pharmacokinetics and Pharmacodynamics
Conclusion
This compound is a potent Hsp90 inhibitor with a well-characterized pharmacokinetic and pharmacodynamic profile. Its mechanism of action, involving the degradation of a multitude of oncoproteins, makes it an attractive agent for cancer therapy. This technical guide has summarized key pharmacokinetic data from preclinical and clinical studies, detailed essential experimental protocols for its evaluation, and provided visual representations of its mechanism and the interplay between its pharmacokinetics and pharmacodynamics. The information presented herein serves as a valuable resource for scientists and clinicians working on the development and application of Hsp90-targeted therapies. While this compound itself has faced challenges in clinical development, the knowledge gained from its study has been instrumental in the advancement of next-generation Hsp90 inhibitors.
References
- 1. Phase I pharmacokinetic-pharmacodynamic study of 17-(allylamino)-17-demethoxygeldanamycin (17AAG, NSC 330507), a novel inhibitor of heat shock protein 90, in patients with refractory advanced cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of 17-allylamino-17-demethoxygeldanamycin (this compound) in transgenic mouse models of frontotemporal lobar degeneration and Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phase I Trial of 17-Allylamino-17-Demethoxygeldanamycin in Patients with Advanced Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PET Monitoring the Induction of HSF1/HSP70 Expression Following this compound Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacokinetics and Dose Escalation of the Heat Shock Protein Inhibitor this compound in Combination with Bortezomib in Relapsed or Refractory Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
The Journey of a Chaperone Inhibitor: An In-depth Technical Guide to the Cellular Uptake and Distribution of 17-AAG
For Researchers, Scientists, and Drug Development Professionals
Introduction
17-Allylamino-17-demethoxygeldanamycin (17-AAG), a derivative of the natural product geldanamycin, has been a cornerstone in the development of inhibitors targeting Heat Shock Protein 90 (Hsp90). Hsp90 is a molecular chaperone crucial for the stability and function of a multitude of client proteins, many of which are oncoproteins that drive cancer cell proliferation, survival, and metastasis. By inhibiting Hsp90, this compound disrupts these oncogenic signaling pathways, making it a compound of significant interest in cancer therapy. This technical guide provides a comprehensive overview of the cellular uptake, distribution, and mechanisms of action of this compound, with a focus on quantitative data, detailed experimental protocols, and visual representations of the key processes involved.
Data Presentation: Quantitative Insights into this compound Activity
The cellular response to this compound is dependent on the cell type and the specific molecular characteristics of the cancer. The following tables summarize key quantitative data related to the efficacy and cellular interactions of this compound.
Table 1: In Vitro Efficacy of this compound in Human Breast Cancer Cell Lines
| Breast Cancer Cell Line | Subtype | GI50 (µM) after 72h |
| MCF-7 | ER-positive | <2[1] |
| SKBR-3 | HER2-overexpressing | <2[1] |
| MDA-MB-231 | Triple-negative | <2[1] |
Table 2: In Vivo Tumor Uptake of Radiolabeled this compound
| Xenograft Model | Administration Route | Tumor Uptake (%ID/g) |
| H460 human NSCLC | Intravenous | Specific tumor uptake observed |
| H460 human NSCLC | Intratumoral | Significantly improved uptake vs. intravenous |
Table 3: Effect of this compound on Intracellular Choline Metabolite Concentrations in MCF-7 Cells
| Metabolite | Treatment | Concentration (fmol/cell) | Fold Change vs. Control |
| Intracellular Choline | Control | 0.5 ± 0.1 | - |
| This compound (3 µM, 48h) | 1.3 ± 0.4 | 2.66 | |
| Phosphocholine (PC) | Control | 19.3 ± 3.4 | - |
| This compound (3 µM, 48h) | 34.7 ± 2.8 | 1.80 | |
| Glycerophosphocholine (GPC) | Control | 2.5 ± 1.0 | - |
| This compound (3 µM, 48h) | 5.5 ± 1.3 | 2.16 |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. The following are protocols for key experiments used to study the cellular uptake and effects of this compound.
Protocol 1: Cellular Uptake Assay for this compound using LC-MS/MS
This protocol is adapted from methods developed for the quantification of this compound in plasma and can be applied to in vitro cell culture experiments.[2]
1. Cell Culture and Treatment:
-
Seed cells of interest in 6-well plates at a density that allows for 70-80% confluency on the day of the experiment.
-
On the day of the experiment, remove the culture medium and wash the cells twice with pre-warmed phosphate-buffered saline (PBS).
-
Add fresh, serum-free medium containing the desired concentration of this compound to each well. Include a vehicle control (e.g., DMSO).
-
Incubate the cells for the desired time points (e.g., 15 min, 30 min, 1h, 2h, 4h) at 37°C in a humidified incubator.
2. Cell Lysis and Extraction:
-
At each time point, aspirate the medium and wash the cells three times with ice-cold PBS to remove extracellular this compound.
-
Add 200 µL of ice-cold acetonitrile containing an internal standard (e.g., 17-DMAG) to each well to lyse the cells and precipitate proteins.
-
Scrape the cells and transfer the cell lysate to a microcentrifuge tube.
-
Vortex the samples for 1 minute and then centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the protein precipitate.
3. Sample Analysis by LC-MS/MS:
-
Transfer the supernatant to a clean tube for analysis.
-
Inject an aliquot of the supernatant into an HPLC system coupled to a triple-quadrupole mass spectrometer.
-
Chromatography Conditions (example):
-
Column: Agilent Zorbax SB-phenyl (50 mm x 2.1 mm, 5 µm)
-
Mobile Phase: Gradient of acetonitrile and water with 0.1% glacial acetic acid.
-
Flow Rate: 500 µL/min.
-
-
Mass Spectrometry Conditions (example):
-
Ionization Mode: Atmospheric pressure chemical ionization (APCI) in negative ion mode.
-
Selected Reaction Monitoring (SRM):
-
This compound: m/z 584.3 > 541.3
-
17-AG (metabolite): m/z 544.2 > 501.2
-
17-DMAG (internal standard): m/z 615.3 > 572.3
-
-
4. Quantification:
-
Create a standard curve by spiking known concentrations of this compound into cell lysate from untreated cells.
-
Quantify the intracellular concentration of this compound by comparing the peak area ratio of this compound to the internal standard against the standard curve.
-
Normalize the results to the total protein concentration or cell number in each well.
Protocol 2: Subcellular Fractionation to Determine this compound Distribution
This protocol allows for the separation of major cellular compartments to assess the localization of this compound or its effects on Hsp90 client proteins in different organelles.
1. Cell Treatment and Harvesting:
-
Treat cells with this compound as described in Protocol 1.
-
After treatment, wash the cells with ice-cold PBS and harvest them by scraping.
-
Centrifuge the cell suspension at 500 x g for 5 minutes at 4°C and discard the supernatant.
2. Cytoplasmic and Nuclear Fractionation:
-
Resuspend the cell pellet in a hypotonic buffer (e.g., 10 mM HEPES pH 7.9, 1.5 mM MgCl2, 10 mM KCl, with protease and phosphatase inhibitors).
-
Incubate on ice for 15 minutes to allow the cells to swell.
-
Lyse the cells using a Dounce homogenizer with a tight-fitting pestle (10-20 strokes).
-
Centrifuge the homogenate at 720 x g for 5 minutes at 4°C to pellet the nuclei.
-
Collect the supernatant, which contains the cytoplasmic fraction.
-
Wash the nuclear pellet with the hypotonic buffer and centrifuge again. The final pellet is the nuclear fraction.
3. Mitochondrial and Microsomal Fractionation:
-
Take the cytoplasmic fraction from the previous step and centrifuge at 10,000 x g for 20 minutes at 4°C to pellet the mitochondria.
-
The supernatant from this step is the cytosolic fraction.
-
The pellet is the mitochondrial fraction.
-
To isolate the microsomal fraction, centrifuge the cytosolic fraction at 100,000 x g for 1 hour at 4°C. The resulting pellet is the microsomal fraction.
4. Analysis:
-
The concentration of this compound in each fraction can be determined by LC-MS/MS as described in Protocol 1.
-
Alternatively, the protein concentration of each fraction can be determined, and equal amounts of protein can be analyzed by Western blotting to assess the levels of Hsp90 client proteins (e.g., Akt, c-Raf, HER2) and organelle-specific markers to confirm the purity of the fractions.[3][4]
Protocol 3: P-glycoprotein (P-gp) Efflux Assay
This assay determines if this compound is a substrate of the efflux transporter P-glycoprotein (ABCB1).
1. Cell Culture:
-
Use a cell line known to overexpress P-gp (e.g., NCI/ADR-RES) and its parental, drug-sensitive counterpart (e.g., OVCAR-8).
2. Calcein-AM Efflux Assay:
-
Seed both cell lines in a 96-well plate.
-
Pre-treat the cells with a known P-gp inhibitor (e.g., verapamil) or the test compound (this compound) for 30-60 minutes.
-
Add Calcein-AM, a fluorescent P-gp substrate, to all wells and incubate for 30-60 minutes.
-
Wash the cells with PBS to remove extracellular Calcein-AM.
-
Measure the intracellular fluorescence using a fluorescence plate reader.
-
A higher fluorescence signal in the presence of the inhibitor or this compound (compared to the control) indicates inhibition of P-gp-mediated efflux.
3. Direct this compound Efflux Assay:
-
Load the cells with this compound for a defined period.
-
Wash the cells and incubate them in fresh, this compound-free medium.
-
Collect the medium and the cell lysate at different time points.
-
Quantify the amount of this compound in the medium and the cells using LC-MS/MS.
-
A faster decrease in intracellular this compound concentration in P-gp overexpressing cells compared to parental cells would suggest that it is a substrate for P-gp.
Mandatory Visualizations
Diagrams are essential for visualizing complex biological processes and experimental designs. The following diagrams were generated using the Graphviz DOT language.
Caption: Mechanism of action of this compound.
Caption: Inhibition of the PI3K/AKT pathway by this compound.
Caption: Workflow for studying this compound cellular effects.
The Role of Drug Transporters in this compound Distribution
The efficacy of intracellularly acting drugs like this compound is significantly influenced by the activity of drug transporters, particularly the ATP-binding cassette (ABC) transporter superfamily. These transporters can actively efflux drugs out of the cell, thereby reducing their intracellular concentration and therapeutic effect.
-
P-glycoprotein (P-gp/ABCB1): Studies have shown that ansamycin-based Hsp90 inhibitors, including this compound, can be substrates for P-gp.[5] Overexpression of P-gp in cancer cells can lead to resistance to this compound.[5]
-
Breast Cancer Resistance Protein (BCRP/ABCG2): BCRP is another major ABC transporter implicated in multidrug resistance. While its specific role in this compound transport is less defined than that of P-gp, it is known to transport a wide range of anticancer drugs and could potentially contribute to resistance.[6][7][8][9][10]
-
Multidrug Resistance-Associated Protein 1 (MRP1/ABCC1): MRP1 is known to transport a variety of conjugated and unconjugated organic anions and can contribute to multidrug resistance.[11][12] Its specific interaction with this compound requires further investigation.
Conclusion
This technical guide provides a foundational understanding of the cellular uptake and distribution of this compound. The provided quantitative data, detailed experimental protocols, and visual diagrams of key pathways and workflows offer a comprehensive resource for researchers in the field of cancer biology and drug development. A thorough understanding of how this compound enters cancer cells, where it localizes, and how it is affected by drug transporters is critical for optimizing its therapeutic potential and overcoming mechanisms of resistance. Future research should focus on generating more detailed quantitative data on the cellular pharmacokinetics of this compound across a wider range of cancer cell types and further elucidating the specific roles of various drug transporters in its disposition.
References
- 1. benchchem.com [benchchem.com]
- 2. Development and validation of a rapid and sensitive high-performance liquid chromatography-mass spectroscopy assay for determination of 17-(allylamino)-17-demethoxygeldanamycin and 17-(amino)-17-demethoxygeldanamycin in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. P-glycoprotein confers acquired resistance to 17-DMAG in lung cancers with an ALK rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of the Breast Cancer Resistance Protein (BCRP/ABCG2) in Drug Transport—an Update - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Breast cancer resistance protein (BCRP/ABCG2): its role in multidrug resistance and regulation of its gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Role of Breast Cancer Resistance Protein (BCRP/ABCG2) in Cancer Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Drug transporters: recent advances concerning BCRP and tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Role of the breast cancer resistance protein (ABCG2) in drug transport - Europub [europub.co.uk]
- 11. Toxicological relevance of the multidrug resistance protein 1, MRP1 (ABCC1) and related transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Multidrug Resistance Protein 1 (MRP1, ABCC1), a “Multitasking” ATP-binding Cassette (ABC) Transporter - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Early Preclinical Studies of 17-AAG
For Researchers, Scientists, and Drug Development Professionals
Introduction
17-allylamino-17-demethoxygeldanamycin (17-AAG), a derivative of the ansamycin antibiotic geldanamycin, emerged as a promising anti-cancer agent in early preclinical studies due to its unique mechanism of action targeting Heat Shock Protein 90 (Hsp90). Hsp90 is a molecular chaperone crucial for the conformational maturation and stability of a wide array of "client" proteins, many of which are oncoproteins that drive tumor growth and survival.[1][2][3] By inhibiting the ATPase activity of Hsp90, this compound leads to the proteasomal degradation of these client proteins, thereby disrupting multiple oncogenic signaling pathways simultaneously.[4][5] This guide provides a comprehensive technical overview of the foundational preclinical research on this compound, focusing on its in vitro and in vivo efficacy, pharmacokinetic profile, and the molecular pathways it perturbs.
Quantitative Data Summary
The following tables summarize the key quantitative findings from early preclinical evaluations of this compound across various cancer models.
Table 1: In Vitro Anti-proliferative Activity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| BT474 | Breast Cancer | 5-6 | [2] |
| N87 | Breast Cancer | 5-6 | [2] |
| SKOV3 | Breast Cancer | 5-6 | [2] |
| SKBR3 | Breast Cancer | 5-6, 70 | [2][4] |
| LNCaP | Prostate Cancer | 25-45 | [2] |
| LAPC-4 | Prostate Cancer | 25-45 | [2] |
| DU-145 | Prostate Cancer | 25-45 | [2] |
| PC-3 | Prostate Cancer | 25-45 | [2] |
| JIMT-1 | Breast Cancer | 10 | [4] |
| Ba/F3 (wild-type BCR-ABL) | Leukemia | 5200 | [2] |
| Ba/F3 (T315I BCR-ABL mutant) | Leukemia | 2300 | [2] |
| Ba/F3 (E255K BCR-ABL mutant) | Leukemia | 1000 | [2] |
| H1437 | Lung Adenocarcinoma | 3.473 | [5] |
| H1650 | Lung Adenocarcinoma | 3.764 | [5] |
| H358 | Lung Adenocarcinoma | 4.662 | [5] |
Table 2: In Vivo Efficacy of this compound in Xenograft Models
| Xenograft Model | Cancer Type | This compound Dose and Schedule | Tumor Growth Inhibition | Reference |
| G-415 | Gallbladder Cancer | 25 mg/kg, i.p., daily for 5 days/week for 4 weeks | 69.6% reduction in tumor size | [6] |
| CWR22 (androgen-dependent) | Prostate Cancer | 50 mg/kg | 67% | [2] |
| CWR22R (androgen-independent) | Prostate Cancer | 50 mg/kg | 80% | [2] |
| CWRSA6 (androgen-independent) | Prostate Cancer | 50 mg/kg | 68% | [2] |
| HCT116 | Colon Cancer | 80 mg/kg, i.p., daily for 5 days | Significant reduction in tumor volume | [5] |
Table 3: Preclinical Pharmacokinetics of this compound in Mice
| Dose (mg/kg) | Route | Cmax (µg/mL) | AUC (µg/mL·min) | Bioavailability | Reference |
| 60 | i.v. | 5.8 - 19.3 | 1738 | N/A | [7] |
| 40 | i.v. | 8.9 - 19.0 | 625 | N/A | [7] |
| 26.67 | i.v. | 4.8 - 6.1 | 402 | N/A | [7] |
| 40 | i.p. | - | - | 99% | [7] |
| 40 | oral | - | - | 24% | [7] |
Experimental Protocols
Detailed methodologies for key experiments cited in the early preclinical evaluation of this compound are provided below.
Western Blot Analysis for Hsp90 Client Protein Degradation
This protocol is a standard method to assess the pharmacodynamic effect of this compound on its target proteins.
1. Cell Culture and Treatment:
-
Culture cancer cell lines (e.g., BT474, LNCaP) in appropriate media and conditions until they reach 70-80% confluency.
-
Treat cells with varying concentrations of this compound (e.g., 0.5, 1, 2.5, 5 µM) for a specified duration (e.g., 24 or 48 hours). Include a vehicle-treated control (e.g., DMSO).[8][9]
2. Protein Extraction:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[1]
-
Centrifuge the lysate to pellet cell debris and collect the supernatant containing the protein extract.[1]
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
4. SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[10][11]
-
Incubate the membrane overnight at 4°C with primary antibodies specific for Hsp90 client proteins (e.g., HER2, Akt, c-Raf, Cyclin D1) and a loading control (e.g., β-actin, GAPDH).[1][6]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[1]
5. Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities using densitometry software and normalize to the loading control.
In Vivo Xenograft Tumor Growth Inhibition Study
This protocol outlines the methodology for evaluating the anti-tumor efficacy of this compound in a mouse model.
1. Cell Preparation and Implantation:
-
Harvest cultured cancer cells (e.g., G-415) and resuspend them in a sterile solution, such as a 1:1 mixture of serum-free medium and Matrigel.[6][12]
-
Subcutaneously inject a defined number of cells (e.g., 2 x 10^6) into the flank of immunocompromised mice (e.g., NOD-SCID).[6]
2. Tumor Growth and Treatment Initiation:
-
Monitor tumor growth by measuring tumor volume with calipers.
-
When tumors reach a predetermined average volume (e.g., 50 mm³), randomize the mice into treatment and control groups.[6]
3. Drug Administration:
-
Prepare this compound for in vivo use by dissolving it in a suitable vehicle (e.g., DMSO).[6]
-
Administer this compound to the treatment group at the specified dose and schedule (e.g., 25 mg/kg, intraperitoneally, daily for 5 days per week for 4 weeks).[6] The control group receives the vehicle alone.
4. Monitoring and Endpoint Analysis:
-
Measure tumor volume and mouse body weight regularly throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, Western blot, immunohistochemistry).
Mandatory Visualizations
The following diagrams illustrate key signaling pathways and experimental workflows relevant to the preclinical studies of this compound.
Caption: Mechanism of action of this compound on the Hsp90 chaperone cycle.
Caption: Experimental workflow for Western blot analysis.
Caption: Workflow for an in vivo xenograft study.
Conclusion
The early preclinical studies of this compound laid a strong foundation for its clinical development as an Hsp90 inhibitor. The data consistently demonstrated its ability to inhibit the proliferation of a wide range of cancer cell lines at nanomolar concentrations and to suppress tumor growth in vivo. The mechanism of action, involving the degradation of multiple key oncoproteins, provided a compelling rationale for its potential as a broad-spectrum anti-cancer agent. While challenges such as poor water solubility and hepatotoxicity were identified, these initial studies were instrumental in guiding the development of next-generation Hsp90 inhibitors and combination therapy strategies. The experimental protocols and quantitative data presented in this guide serve as a valuable technical resource for researchers continuing to explore the therapeutic potential of targeting the Hsp90 chaperone machinery in cancer.
References
- 1. benchchem.com [benchchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Efficacy of the HSP90 inhibitor this compound in human glioma cell lines and tumorigenic glioma stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hsp90 inhibitor this compound reduces ErbB2 levels and inhibits proliferation of the trastuzumab resistant breast tumor cell line JIMT-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of Predictive Biomarkers of Response to HSP90 Inhibitors in Lung Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Small molecule inhibitor screening identifified HSP90 inhibitor this compound as potential therapeutic agent for gallbladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Plasma pharmacokinetics and tissue distribution of 17-(allylamino)-17-demethoxygeldanamycin (NSC 330507) in CD2F1 mice1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Phase II Trial of 17-Allylamino-17-Demethoxygeldanamycin in Patients with Metastatic Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The HSP90 Inhibitor, this compound, Influences the Activation and Proliferation of T Lymphocytes via AKT/GSK3β Signaling in MRL/lpr Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. BiTE® Xenograft Protocol [protocols.io]
17-AAG's Role in Protein Folding and Stability: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
17-allylamino-17-demethoxygeldanamycin (17-AAG), also known as tanespimycin, is a potent inhibitor of Heat Shock Protein 90 (Hsp90). Hsp90 is a highly conserved molecular chaperone crucial for the conformational maturation, stability, and activity of a wide array of "client" proteins, many of which are integral to cell growth, differentiation, and survival. A significant portion of these client proteins are oncoproteins that drive cancer progression. This compound disrupts the Hsp90 chaperone cycle, leading to the misfolding, destabilization, and subsequent degradation of these client proteins. This guide provides a comprehensive technical overview of this compound's mechanism of action, its impact on protein folding and stability, and the experimental methodologies used to study its effects.
Core Mechanism of Action
This compound is a derivative of the natural product geldanamycin.[1] Its primary mechanism involves binding to the N-terminal ATP-binding pocket of Hsp90.[2][3][4] This competitive inhibition of ATP binding disrupts the chaperone's intrinsic ATPase activity, which is essential for its function.[5] The inhibition of the Hsp90 chaperone cycle has two major consequences:
-
Client Protein Degradation: The binding of this compound locks Hsp90 in a conformation that is recognized by the cellular protein quality control machinery. This leads to the ubiquitination and subsequent degradation of Hsp90-client protein complexes by the proteasome.[2][3][5][6] This depletion of key signaling proteins, such as receptor and non-receptor tyrosine kinases (e.g., ERBB2, ALK, ABL) and serine/threonine kinases (e.g., CRAF, BRAF, AKT, CDK4), can induce cell cycle arrest and apoptosis.[5]
-
Induction of Heat Shock Response: The inhibition of Hsp90 can also lead to the dissociation and activation of Heat Shock Factor 1 (HSF1).[7] Activated HSF1 translocates to the nucleus and induces the transcription of other heat shock proteins, notably Hsp70 and Hsp40.[7] These chaperones can have a cytoprotective effect, which may counteract some of the pro-apoptotic effects of Hsp90 inhibition.[5]
Impact on Protein Folding and Stability
By inhibiting Hsp90, this compound directly impacts the stability of a large number of client proteins. Cancer cells are often more dependent on Hsp90 than normal cells to maintain the stability of mutated and overexpressed oncoproteins.[8] This creates a therapeutic window, as Hsp90 from tumor cells has been shown to have a significantly higher binding affinity for this compound than Hsp90 from normal tissues.[9][10]
The consequences of this compound treatment on client proteins include:
-
Destabilization and Degradation: Client proteins such as Akt, Raf-1, CDK4, HER2, and mutant p53 are destabilized and targeted for proteasomal degradation.[1][5][11]
-
Inhibition of Signaling Pathways: The degradation of key kinases disrupts critical oncogenic signaling pathways, including the PI3K/AKT/mTOR and RAF/MEK/ERK pathways.[12][13][14]
-
Reduction of Protein Aggregation: In the context of neurodegenerative diseases, Hsp90 inhibition by this compound has been investigated for its potential to reduce the aggregation of proteins like tau and Aβ.[7][15] For instance, hyperphosphorylated tau is an Hsp90 client protein, and its binding to Hsp90 can enhance its stabilization and aggregation.[7]
Quantitative Data
The efficacy of this compound can be quantified through various metrics, including its half-maximal inhibitory concentration (IC50) and binding affinity. These values are highly dependent on the cell type and the specific assay conditions.
| Parameter | Value | Context | Reference |
| IC50 | 5 nM | Hsp90 inhibition (cell-free assay) | [9][16] |
| IC50 | 5-6 nM | BT474 breast carcinoma cells | [9] |
| IC50 | 25-45 nM | Prostate cancer cell lines (LNCaP, LAPC-4, DU-145, PC-3) | [9] |
| IC50 | 31 nM | Inhibition of p185erbB-2 activity | [17] |
| IC50 | 1.0 - 5.2 µM | Apoptosis induction in Ba/F3 cells (wild-type and mutant BCR-ABL) | [9] |
| Binding Affinity | ~100-fold higher | Hsp90 from tumor cells vs. normal cells | [9][10][16] |
Table 1: Summary of Quantitative Data for this compound.
Experimental Protocols
Several key experimental techniques are employed to investigate the effects of this compound on protein stability and Hsp90 function.
Western Blot for Client Protein Degradation
This is the most common method to confirm the biological activity of this compound by observing the depletion of known Hsp90 client proteins.
Objective: To measure the levels of Hsp90 client proteins (e.g., Akt, HER2, CDK4, Raf-1) and the induction of Hsp70 following treatment with this compound.
Methodology:
-
Cell Culture and Treatment:
-
Cell Lysis:
-
Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).[18]
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[20] Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris. Collect the supernatant.
-
-
Protein Quantification:
-
SDS-PAGE and Western Blotting:
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour at room temperature.[20]
-
Incubate the membrane with primary antibodies against Hsp90 client proteins (e.g., anti-Akt, anti-HER2) and a loading control (e.g., anti-β-actin, anti-GAPDH) overnight at 4°C.[20]
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[20]
-
-
Detection and Analysis:
Hsp90 ATPase Activity Assay
This biochemical assay directly measures the inhibitory effect of this compound on the ATPase function of Hsp90.
Objective: To determine the IC50 value of this compound for Hsp90 ATPase activity.
Methodology:
-
Reaction Setup:
-
In a 96-well plate, add assay buffer (e.g., 100 mM Tris-HCl pH 7.4, 20 mM KCl, 6 mM MgCl2), purified recombinant Hsp90 protein, and varying concentrations of this compound.[18]
-
Pre-incubate the plate at 37°C for 15 minutes.
-
-
Initiate Reaction:
-
Detection of Phosphate Release:
-
Stop the reaction and measure the amount of inorganic phosphate (Pi) released. A common method is the malachite green assay.[18]
-
Add malachite green reagent to each well.[18] This reagent forms a colored complex with free phosphate.
-
Incubate at room temperature for 15-20 minutes for color development.
-
-
Data Analysis:
-
Measure the absorbance at ~620-650 nm using a plate reader.
-
Generate a standard curve using known concentrations of phosphate.
-
Calculate the percentage of ATPase inhibition for each this compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify target engagement in a cellular context. It measures the change in thermal stability of a target protein upon ligand binding.
Objective: To confirm that this compound binds to and stabilizes Hsp90 within intact cells.
Methodology:
-
Cell Treatment:
-
Treat cultured cells with this compound or a vehicle control for a specified time.
-
-
Heating:
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature. One aliquot is kept at room temperature as a non-heated control.
-
-
Cell Lysis:
-
Lyse the cells by freeze-thaw cycles (e.g., three cycles using liquid nitrogen and a 25°C water bath).
-
-
Separation of Soluble and Aggregated Proteins:
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the precipitated, denatured proteins (pellet).
-
-
Analysis:
-
Collect the supernatant and analyze the amount of soluble Hsp90 remaining at each temperature by Western blot or other protein detection methods like ELISA.
-
Plot the amount of soluble Hsp90 as a function of temperature. A shift in the melting curve to a higher temperature in the this compound-treated samples indicates target stabilization and therefore, binding.
-
Conclusion
This compound is a well-characterized Hsp90 inhibitor that profoundly affects protein folding and stability. By targeting the ATP-binding site of Hsp90, it triggers the degradation of a multitude of oncogenic client proteins, making it a valuable tool for cancer research and a candidate for therapeutic development. The experimental protocols detailed in this guide provide a robust framework for investigating the cellular and biochemical effects of this compound and other Hsp90 inhibitors. Understanding the intricate interplay between Hsp90, its client proteins, and inhibitors like this compound is critical for advancing the development of targeted therapies for cancer and other protein misfolding diseases.
References
- 1. This compound | Cell Signaling Technology [cellsignal.com]
- 2. A Novel Mechanism of this compound Therapeutic Efficacy on HSP90 Inhibition in MYCN-Amplified Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | A Novel Mechanism of this compound Therapeutic Efficacy on HSP90 Inhibition in MYCN-Amplified Neuroblastoma Cells [frontiersin.org]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. Mode of cell death induced by the HSP90 inhibitor this compound (tanespimycin) is dependent on the expression of pro-apoptotic BAX - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Heat-shock protein 90 inhibitors in cancer therapy: 17AAG and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of 17-allylamino-17-demethoxygeldanamycin (this compound) in transgenic mouse models of frontotemporal lobar degeneration and Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. clltopics.org [clltopics.org]
- 9. selleckchem.com [selleckchem.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. academic.oup.com [academic.oup.com]
- 12. The HSP90 Inhibitor, this compound, Influences the Activation and Proliferation of T Lymphocytes via AKT/GSK3β Signaling in MRL/lpr Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | HSP90 Inhibitor this compound Attenuates Nucleus Pulposus Inflammation and Catabolism Induced by M1-Polarized Macrophages [frontiersin.org]
- 15. Effects of 17-allylamino-17-demethoxygeldanamycin (this compound) in transgenic mouse models of frontotemporal lobar degeneration and Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. medchemexpress.com [medchemexpress.com]
- 17. This compound | Hsp90 | Tocris Bioscience [tocris.com]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for In Vitro Assay of 17-AAG in Cancer Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
17-allylamino-17-demethoxygeldanamycin (17-AAG), a derivative of geldanamycin, is a potent inhibitor of Heat Shock Protein 90 (Hsp90).[1][2] Hsp90 is a molecular chaperone crucial for the stability and function of numerous client proteins, many of which are oncoproteins that drive cancer cell proliferation, survival, and metastasis.[2][3] By binding to the N-terminal ATP pocket of Hsp90, this compound disrupts the chaperone's function, leading to the ubiquitination and subsequent proteasomal degradation of its client proteins.[3][4] This targeted degradation of oncoproteins, such as AKT, EGFR, and CDK4, makes this compound a compelling agent for cancer therapy, inducing cell cycle arrest, apoptosis, and inhibiting tumor growth.[3][5] These application notes provide detailed protocols for in vitro assays to evaluate the efficacy of this compound in cancer cell lines.
Mechanism of Action
This compound competitively binds to the ATP-binding pocket in the N-terminal domain of Hsp90, inhibiting its ATPase activity.[3] This inhibition leads to the misfolding of Hsp90 client proteins, which are then targeted for degradation via the ubiquitin-proteasome pathway.[3] A hallmark of Hsp90 inhibition is the compensatory induction of Hsp72.[3] The depletion of key signaling proteins involved in cell growth, proliferation, and survival ultimately results in anti-tumor effects, including cell cycle arrest and apoptosis.[5][6]
Figure 1: Simplified signaling pathway of this compound action in cancer cells.
Data Presentation
The following table summarizes the in vitro efficacy of this compound in various cancer cell lines, as determined by cell viability or proliferation assays.
| Cell Line | Cancer Type | Assay | IC50 / Effective Concentration | Treatment Duration |
| H446 | Small Cell Lung Cancer | MTT | IC50: 27.54 mg/l | 24h |
| H446 | Small Cell Lung Cancer | MTT | IC50: 12.61 mg/l | 48h |
| LNCaP, LAPC-4, DU-145, PC-3 | Prostate Cancer | Not Specified | IC50: 25-45 nM | Not Specified |
| Ba/F3 (wild-type BCR-ABL) | Leukemia | Apoptosis | IC50: 5.2 µM | Not Specified |
| Ba/F3 (T315I BCR-ABL mutant) | Leukemia | Apoptosis | IC50: 2.3 µM | Not Specified |
| Ba/F3 (E255K BCR-ABL mutant) | Leukemia | Apoptosis | IC50: 1.0 µM | Not Specified |
| KP3 | Pancreatic Cancer | MTT | IC50: 70 nM | Not Specified |
| BxPc3 | Pancreatic Cancer | MTT | IC50: 300 nM | Not Specified |
| AsPc1 | Pancreatic Cancer | MTT | IC50: 400 nM | Not Specified |
| IMR-32, SK-N-SH | Neuroblastoma | Proliferation/Viability | Significant inhibition at 0.5 and 1 µM | 72h and 96h |
| G-415, GB-d1 | Gallbladder Cancer | MTS | Significant reduction at 12 µM | 24h, 48h, 72h |
| MCF-7 | Breast Cancer | Proliferation | GI50 decreases with prolonged exposure | 48h vs. 72h |
| MDA-MB-231 | Breast Cancer | Proliferation | GI50 <2 µM | 72h |
Experimental Protocols
Figure 2: General experimental workflow for in vitro assessment of this compound.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound on cancer cell viability.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[7]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Phosphate Buffered Saline (PBS)
-
Multi-well spectrophotometer
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from a stock solution.
-
Carefully remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubate for the desired treatment durations (e.g., 24, 48, 72 hours).
-
-
MTT Addition and Incubation:
-
After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
-
Formazan Solubilization:
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a multi-well spectrophotometer.
-
Use a reference wavelength of 630 nm to reduce background noise.[8]
-
-
Data Analysis:
-
Subtract the absorbance of the blank (medium only) from all readings.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
-
Plot a dose-response curve and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).
-
Protocol 2: Western Blot Analysis
This protocol is to assess the effect of this compound on the expression levels of Hsp90 client proteins.
Materials:
-
Cancer cells treated with this compound
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., against Hsp90, Hsp70, AKT, p-AKT, EGFR, CDK4, Cyclin D1, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis:
-
Treat cells with the desired concentrations of this compound for the specified time.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer.[9]
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize protein concentrations and prepare samples by adding Laemmli buffer and boiling.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
-
Protein Transfer:
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Detection:
-
Wash the membrane with TBST.
-
Incubate the membrane with a chemiluminescent substrate and visualize the protein bands using an imaging system.[10]
-
-
Analysis:
-
Quantify band intensities using densitometry software and normalize to the loading control.
-
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol is for analyzing the effect of this compound on the cell cycle distribution of cancer cells.
Materials:
-
Cancer cells treated with this compound
-
PBS
-
Ice-cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvesting and Fixation:
-
Treat cells with this compound for the desired time.
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cells with cold PBS.
-
Fix the cells in ice-cold 70% ethanol while vortexing gently, and store at -20°C overnight.[11]
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate in the dark for 30 minutes at room temperature.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Acquire data for at least 10,000 events per sample.
-
-
Data Analysis:
-
Use cell cycle analysis software to generate DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[12]
-
References
- 1. selleckchem.com [selleckchem.com]
- 2. clltopics.org [clltopics.org]
- 3. Mode of cell death induced by the HSP90 inhibitor this compound (tanespimycin) is dependent on the expression of pro-apoptotic BAX - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Novel Mechanism of this compound Therapeutic Efficacy on HSP90 Inhibition in MYCN-Amplified Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small molecule inhibitor screening identifified HSP90 inhibitor this compound as potential therapeutic agent for gallbladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of this compound on the cell cycle and apoptosis of H446 cells and the associated mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. broadpharm.com [broadpharm.com]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. benchchem.com [benchchem.com]
- 10. Frontiers | A Novel Mechanism of this compound Therapeutic Efficacy on HSP90 Inhibition in MYCN-Amplified Neuroblastoma Cells [frontiersin.org]
- 11. benchchem.com [benchchem.com]
- 12. Cell cycle analysis - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Western Blot Analysis of Hsp90 Client Proteins Following 17-AAG Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to understanding and performing Western blot analysis for the assessment of Heat shock protein 90 (Hsp90) client protein degradation following treatment with the Hsp90 inhibitor, 17-allylamino-17-demethoxygeldanamycin (17-AAG).
Introduction
Heat shock protein 90 (Hsp90) is a molecular chaperone essential for the stability and function of numerous signaling proteins, known as "client proteins."[1][2] Many of these client proteins are critical for cell growth, proliferation, and survival, and are often dysregulated in cancer.[3] They include protein kinases, transcription factors, and other proteins involved in signal transduction.[2][4]
This compound is a derivative of geldanamycin that acts as a potent inhibitor of Hsp90.[2][5] It competitively binds to the N-terminal ATP-binding pocket of Hsp90, which is crucial for its chaperone activity.[6][7] This inhibition disrupts the Hsp90-client protein complex, leading to the ubiquitination and subsequent proteasomal degradation of the client proteins.[6][7] Consequently, this compound can block multiple signaling pathways simultaneously, making it an attractive therapeutic agent, particularly in oncology.[3][8]
Western blot analysis is a fundamental technique used to detect and quantify the levels of specific proteins in a sample. In the context of this compound treatment, it serves as a critical pharmacodynamic tool to confirm the drug's mechanism of action by measuring the depletion of Hsp90 client proteins. A common biomarker signature of Hsp90 inhibition is the degradation of client proteins like AKT, c-Raf, and CDK4, alongside the induction of Hsp70.[7]
Data Presentation: Effects of this compound on Hsp90 Client Proteins
The following table summarizes quantitative data from various studies on the effects of this compound on different Hsp90 client proteins, as determined by Western blot analysis.
| Cell Line | This compound Concentration | Treatment Duration | Client Protein | Change in Protein Level (Fold Change vs. Control) | Reference |
| IMR-32 (Neuroblastoma) | Not Specified | 24 hours | Oct4 | 0.6 | [6] |
| IMR-32 (Neuroblastoma) | Not Specified | 48 hours | Oct4 | 0.4 | [6] |
| IMR-32 (Neuroblastoma) | Not Specified | 24 hours | HMGA1 | 0.8 | [6] |
| IMR-32 (Neuroblastoma) | Not Specified | 48 hours | HMGA1 | 0.6 | [6] |
| IMR-32 (Neuroblastoma) | Not Specified | 24 hours | FABP5 | 0.3 | [6] |
| IMR-32 (Neuroblastoma) | Not Specified | 48 hours | FABP5 | 0.4 | [6] |
| IMR-32 (Neuroblastoma) | Not Specified | 48 hours | MYCN | 1.4 (Increase) | [6] |
| IMR-32 (Neuroblastoma) | Not Specified | 48 hours | Prohibitin (PHB) | 1.9 (Increase) | [6] |
| MCF-7 (Breast Cancer) | 3 µM | 48 hours | Total-Akt | Depletion | [9] |
| MCF-7 (Breast Cancer) | 3 µM | 48 hours | c-Raf | Depletion | [9] |
| LNCaP (Prostate Cancer) | 1 µM | 24 hours | Akt (pan) | Decrease | [10] |
| A673 (Ewing Sarcoma) | 0.25 µmol/L | 24 and 72 hours | IGF1R | Degradation | [11] |
| A673 (Ewing Sarcoma) | 0.25 µmol/L | 24 and 72 hours | c-kit | Degradation | [11] |
| A673 (Ewing Sarcoma) | 0.25 µmol/L | 24 and 72 hours | AKT | Degradation | [11] |
| Human Leukemia Cells (K562) | Not Specified | Not Specified | Bcr-Abl | Degradation | [4] |
| Human Leukemia Cells (K562) | Not Specified | Not Specified | AKT | Degradation | [4] |
| Human Leukemia Cells (K562) | Not Specified | Not Specified | c-Raf | Degradation | [4] |
Experimental Protocols
This section provides a detailed methodology for performing Western blot analysis to assess the degradation of Hsp90 client proteins after this compound treatment.
Cell Culture and this compound Treatment
-
Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase and do not exceed 80-90% confluency at the time of harvest.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in cell culture medium to achieve the desired final concentrations (e.g., 0.1 µM to 5 µM).[2]
-
Treatment:
Protein Extraction (Cell Lysis)
-
Washing: After treatment, place the culture plates on ice. Aspirate the medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lysis:
-
Add an appropriate volume of ice-cold RIPA lysis buffer (or a similar lysis buffer containing protease and phosphatase inhibitors) to each plate.[1]
-
Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
-
Incubation and Centrifugation:
-
Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[8]
-
-
Supernatant Collection: Carefully transfer the supernatant, which contains the total protein, to a new pre-chilled tube.
Protein Quantification
-
Assay Selection: Use a standard protein quantification assay, such as the bicinchoninic acid (BCA) assay, to determine the protein concentration of each sample.[1][12]
-
Procedure: Follow the manufacturer's instructions for the chosen assay.
-
Normalization: Based on the quantification results, calculate the volume of each lysate needed to ensure equal amounts of protein are loaded for each sample in the subsequent steps.
SDS-PAGE and Protein Transfer
-
Sample Preparation:
-
In a new tube, mix the calculated volume of protein lysate with Laemmli sample buffer (containing SDS and a reducing agent like β-mercaptoethanol or DTT).
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.[8]
-
-
Gel Electrophoresis:
-
Protein Transfer:
Immunodetection
-
Blocking:
-
Primary Antibody Incubation:
-
Dilute the primary antibody specific to your target client protein (e.g., anti-Akt, anti-c-Raf) and a loading control (e.g., anti-Actin, anti-GAPDH) in the blocking buffer at the manufacturer's recommended concentration.
-
Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.[12]
-
-
Washing: Wash the membrane three times with TBS-T for 5-10 minutes each to remove unbound primary antibody.[13]
-
Secondary Antibody Incubation:
-
Final Washes: Repeat the washing step (step 5.3) to remove unbound secondary antibody.
Signal Detection and Data Analysis
-
Detection:
-
Prepare an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.[13]
-
Incubate the membrane with the ECL substrate.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
-
Quantification:
-
Use densitometry software (e.g., ImageJ) to measure the band intensity for the target protein and the loading control in each lane.
-
Normalize the intensity of the target protein band to the intensity of the corresponding loading control band.
-
Express the results as a fold change relative to the vehicle-treated control.
-
Visualizations
Signaling Pathway Diagram
Caption: Mechanism of this compound-induced client protein degradation.
Experimental Workflow Diagram
Caption: Workflow for Western blot analysis of this compound treated cells.
References
- 1. The HSP90 Inhibitor, this compound, Influences the Activation and Proliferation of T Lymphocytes via AKT/GSK3β Signaling in MRL/lpr Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. Efficacy of the HSP90 inhibitor this compound in human glioma cell lines and tumorigenic glioma stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. Effects of 17-allylamino-17-demethoxygeldanamycin (this compound) in transgenic mouse models of frontotemporal lobar degeneration and Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Novel Mechanism of this compound Therapeutic Efficacy on HSP90 Inhibition in MYCN-Amplified Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mode of cell death induced by the HSP90 inhibitor this compound (tanespimycin) is dependent on the expression of pro-apoptotic BAX - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phase II Trial of 17-Allylamino-17-Demethoxygeldanamycin in Patients with Metastatic Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound | Cell Signaling Technology [cellsignal.com]
- 11. researchgate.net [researchgate.net]
- 12. Phase I Trial of 17-Allylamino-17-Demethoxygeldanamycin in Patients with Advanced Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | HSP90 Inhibitor this compound Attenuates Nucleus Pulposus Inflammation and Catabolism Induced by M1-Polarized Macrophages [frontiersin.org]
Application Notes and Protocols for Apoptosis Assays with 17-AAG
For Researchers, Scientists, and Drug Development Professionals
Introduction
17-allylamino-17-demethoxygeldanamycin (17-AAG), a derivative of geldanamycin, is a potent inhibitor of Heat Shock Protein 90 (HSP90).[1][2] HSP90 is a molecular chaperone crucial for the stability and function of numerous client proteins, many of which are oncoproteins that drive cancer cell proliferation and survival.[1][3] By binding to the N-terminal ATP pocket of HSP90, this compound disrupts the chaperone's function, leading to the ubiquitination and subsequent proteasomal degradation of its client proteins.[3][4] This disruption of key signaling pathways ultimately induces cell cycle arrest and apoptosis, making this compound a compound of significant interest in cancer therapy.[4][5][6]
These application notes provide detailed methodologies for assessing apoptosis induced by this compound in cancer cell lines. The protocols for Annexin V/Propidium Iodide (PI) staining, Caspase-3/7 activity assays, and TUNEL assays are outlined to enable researchers to quantify and visualize apoptotic events.
Mechanism of this compound-Induced Apoptosis
This compound primarily induces apoptosis through the intrinsic, or mitochondrial, pathway.[1][7] The inhibition of HSP90 leads to the degradation of client proteins such as AKT, Raf-1, and CDK4, which are critical for cell survival signaling.[1][3] The loss of these pro-survival signals can lead to the activation of pro-apoptotic BCL-2 family members, like BAX.[1][3][7] Activated BAX translocates to the mitochondria, leading to the release of cytochrome c and other pro-apoptotic factors into the cytoplasm.[3][6][8] This initiates the formation of the apoptosome and the subsequent activation of the caspase cascade, culminating in the activation of executioner caspases like caspase-3 and caspase-7, which orchestrate the dismantling of the cell.[6][8][9]
References
- 1. Mode of cell death induced by the HSP90 inhibitor this compound (tanespimycin) is dependent on the expression of pro-apoptotic BAX - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. ashpublications.org [ashpublications.org]
- 4. Frontiers | A Novel Mechanism of this compound Therapeutic Efficacy on HSP90 Inhibition in MYCN-Amplified Neuroblastoma Cells [frontiersin.org]
- 5. Small molecule inhibitor screening identifified HSP90 inhibitor this compound as potential therapeutic agent for gallbladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of this compound on the cell cycle and apoptosis of H446 cells and the associated mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mode of cell death induced by the HSP90 inhibitor this compound (tanespimycin) is dependent on the expression of pro-apoptotic BAX - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. geneglobe.qiagen.com [geneglobe.qiagen.com]
Determining the IC50 of 17-AAG in Cell Viability Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for determining the half-maximal inhibitory concentration (IC50) of 17-allylamino-17-demethoxygeldanamycin (17-AAG), a potent inhibitor of Heat Shock Protein 90 (HSP90). These guidelines are intended for researchers, scientists, and drug development professionals working in oncology and related fields.
Introduction
This compound is a derivative of the ansamycin antibiotic geldanamycin that binds to the N-terminal ATP-binding pocket of HSP90, leading to the proteasomal degradation of HSP90 client proteins.[1][2] Many of these client proteins are key oncogenic signaling molecules, including ERBB2, C-RAF, CDK4, and AKT/PKB.[3][4] By inhibiting HSP90, this compound simultaneously disrupts multiple signaling pathways crucial for tumor progression and survival, making it a compound of significant interest in cancer therapy.[3][5] The determination of its IC50 value is a critical step in evaluating its potency and selectivity against various cancer cell lines.
Data Presentation: IC50 of this compound in Various Cancer Cell Lines
The following table summarizes the IC50 values of this compound in different human cancer cell lines as determined by various cell viability assays. These values can vary depending on the cell line, assay type, and experimental conditions.
| Cell Line | Cancer Type | Assay Method | IC50 (nM) | Reference |
| PC-3 | Prostate Cancer | Not Specified | 25-45 | --INVALID-LINK-- |
| SKBR-3 | Breast Cancer | Not Specified | 70 | --INVALID-LINK-- |
| HCC827 | Lung Adenocarcinoma | Not Specified | 26.255 | --INVALID-LINK-- |
| H2009 | Lung Adenocarcinoma | Not Specified | >50 | --INVALID-LINK-- |
| Calu-3 | Lung Adenocarcinoma | Not Specified | 87.733 | --INVALID-LINK-- |
| G-415 | Gallbladder Cancer | MTS Assay | ~12,000 | --INVALID-LINK-- |
| GB-d1 | Gallbladder Cancer | MTS Assay | ~12,000 | --INVALID-LINK-- |
| IMR-32 | Neuroblastoma | WST-1 Assay | ~500 - 1,000 | --INVALID-LINK-- |
| SK-N-SH | Neuroblastoma | WST-1 Assay | ~500 - 1,000 | --INVALID-LINK-- |
Experimental Protocols
Cell Viability Assay using MTT
This protocol outlines the determination of the IC50 of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method for assessing cell metabolic activity.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (Tanespimycin)
-
Dimethyl sulfoxide (DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Phosphate Buffered Saline (PBS), sterile
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells that are in the logarithmic growth phase.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[6]
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
On the day of treatment, prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations. It is recommended to perform a wide range of concentrations initially (e.g., 0.01, 0.1, 1, 10, 100 µM) and then narrow the range based on the initial results.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a blank control (medium only).
-
-
Incubation:
-
Incubate the plate for the desired treatment duration (typically 48-72 hours) at 37°C in a 5% CO2 incubator.[6]
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[7]
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.[8]
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.[7][8]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[9]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 490 nm or 570 nm using a microplate reader.[7][10]
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Determine the IC50 value, which is the concentration of this compound that inhibits cell viability by 50%, using non-linear regression analysis (e.g., log(inhibitor) vs. response -- Variable slope (four parameters)).
-
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of this compound and the general workflow for its evaluation.
References
- 1. Mode of cell death induced by the HSP90 inhibitor this compound (tanespimycin) is dependent on the expression of pro-apoptotic BAX - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Novel Mechanism of this compound Therapeutic Efficacy on HSP90 Inhibition in MYCN-Amplified Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting of multiple signalling pathways by heat shock protein 90 molecular chaperone inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Targeting multiple signal transduction pathways through inhibition of Hsp90 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. benchchem.com [benchchem.com]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols: 17-AAG and Cisplatin Combination Therapy in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
The combination of 17-allylamino-17-demethoxygeldanamycin (17-AAG), a potent inhibitor of Heat Shock Protein 90 (HSP90), and cisplatin, a cornerstone of platinum-based chemotherapy, represents a promising strategy in cancer therapy. This combination aims to enhance the cytotoxic effects of cisplatin and overcome mechanisms of drug resistance. This compound disrupts the function of HSP90, a molecular chaperone responsible for the stability and activity of numerous client proteins integral to tumor cell proliferation, survival, and signaling. By inhibiting HSP90, this compound leads to the degradation of these oncoproteins, thereby sensitizing cancer cells to the DNA-damaging effects of cisplatin. This document provides detailed application notes, quantitative data summaries, and experimental protocols for investigating the synergistic effects of this compound and cisplatin in cancer models.
Mechanism of Action
Cisplatin exerts its anticancer effects primarily by forming covalent adducts with DNA, leading to DNA damage, cell cycle arrest, and apoptosis.[1][2] However, cancer cells can develop resistance to cisplatin through various mechanisms, including enhanced DNA repair and upregulation of pro-survival signaling pathways.
This compound inhibits the ATPase activity of HSP90, a chaperone protein that is often overexpressed in cancer cells and is critical for the stability and function of a wide range of "client" proteins.[1] These clients include key signaling molecules that contribute to cisplatin resistance, such as Akt. The combination of this compound and cisplatin has been shown to synergistically induce apoptosis in cancer cells.[1] A key mechanism underlying this synergy is the modulation of the Akt/XIAP pathway.[1] this compound-mediated inhibition of HSP90 leads to the degradation of phosphorylated Akt (p-Akt), a crucial kinase in cell survival pathways.[1] Reduced p-Akt levels, in turn, lead to the downregulation of the X-linked inhibitor of apoptosis protein (XIAP), a potent inhibitor of caspases.[1] The simultaneous induction of DNA damage by cisplatin and the suppression of anti-apoptotic defenses by this compound result in enhanced activation of caspase-3 and PARP cleavage, leading to robust apoptosis.[1]
Data Presentation
The following tables summarize the quantitative data on the efficacy of this compound and cisplatin, both as single agents and in combination, across various cancer cell lines.
Table 1: IC50 Values of this compound and Cisplatin in Cancer Cell Lines
| Cell Line | Cancer Type | This compound IC50 (µM) | Cisplatin IC50 (µM) | Reference |
| KYSE30 | Esophageal Squamous Cell Carcinoma | ~1.5 | ~20 | [3] |
| KYSE150 | Esophageal Squamous Cell Carcinoma | ~0.1 | ~15 | [3] |
| AMC-HN9 | Head and Neck Cancer | Not explicitly stated | Not explicitly stated | [4] |
Note: IC50 values can vary depending on the specific experimental conditions, such as incubation time and the cell viability assay used.
Table 2: Synergistic Effects of this compound and Cisplatin Combination
| Cell Line | Cancer Type | Combination Index (CI) Value | Interpretation | Reference |
| KYSE30 | Esophageal Squamous Cell Carcinoma | < 1 | Synergism | [1] |
| KYSE150 | Esophageal Squamous Cell Carcinoma | < 1 | Synergism | [1] |
| HNC cells | Head and Neck Cancer | Synergistic effects observed | Synergism | [5] |
Note: A Combination Index (CI) value of < 1 indicates synergism, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Table 3: In Vivo Tumor Growth Inhibition by this compound and Cisplatin Combination
| Cancer Model | Treatment Group | Tumor Volume Reduction | Apoptosis Induction | Reference |
| AMC-HN9 Xenograft | This compound + Cisplatin | Significantly greater than single agents | Increased TUNEL-positive cells and caspase activity | [4] |
Experimental Protocols
Cell Viability Assay (MTS Assay)
This protocol is for determining the cytotoxic effects of this compound and cisplatin, alone and in combination.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well plates
-
This compound (stock solution in DMSO)
-
Cisplatin (stock solution in saline or water)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound and cisplatin in complete medium. Treat cells with varying concentrations of each drug individually and in combination at a fixed ratio. Include a vehicle control (DMSO for this compound, saline/water for cisplatin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTS Addition: Add 20 µL of MTS reagent to each well.
-
Incubation with MTS: Incubate the plates for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 values for each drug and the combination. Use software like CompuSyn to calculate the Combination Index (CI) to assess synergy.
Apoptosis Assay (Annexin V and Propidium Iodide Staining)
This protocol is for quantifying apoptosis induced by this compound and cisplatin using flow cytometry.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound and Cisplatin
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound, cisplatin, or the combination for 24-48 hours. Include an untreated control.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
-
Annexin V-negative/PI-negative: Live cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Western Blotting
This protocol is for detecting changes in the expression and activation of key proteins involved in the Akt/XIAP pathway and apoptosis.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound and Cisplatin
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-XIAP, anti-cleaved PARP, anti-PARP, anti-cleaved caspase-3, anti-caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
Procedure:
-
Cell Lysis: After drug treatment, wash cells with cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine protein concentration using the BCA assay.
-
SDS-PAGE and Transfer: Separate 20-40 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. Recommended starting dilutions are typically 1:1000.[6]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody (typically 1:2000 to 1:5000 dilution) for 1 hour at room temperature.
-
Detection: Wash the membrane again and visualize the protein bands using an ECL detection system.
-
Analysis: Quantify band intensities using densitometry software and normalize to a loading control like β-actin.
In Vivo Xenograft Study
This protocol provides a general framework for evaluating the antitumor efficacy of the this compound and cisplatin combination in a mouse model.
Materials:
-
Immunocompromised mice (e.g., athymic nude or NOD/SCID)
-
Cancer cell line for injection
-
Matrigel (optional)
-
This compound (formulated for in vivo use)
-
Cisplatin (formulated for in vivo use)
-
Calipers for tumor measurement
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject 1-5 x 10^6 cancer cells (resuspended in PBS or a PBS/Matrigel mixture) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Treatment Initiation: When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., Vehicle control, this compound alone, Cisplatin alone, this compound + Cisplatin).
-
Drug Administration:
-
Monitoring: Continue to monitor tumor volume and body weight throughout the study.
-
Endpoint Analysis: At the end of the study (due to tumor size limits or a predetermined time point), euthanize the mice and excise the tumors. Tumors can be weighed and processed for further analysis (e.g., histology, immunohistochemistry for apoptosis markers, western blotting).
Visualizations
References
- 1. The HSP90 inhibitor 17-N-allylamino-17-demethoxy geldanamycin (this compound) synergizes with cisplatin and induces apoptosis in cisplatin-resistant esophageal squamous cell carcinoma cell lines via the Akt/XIAP pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New combination chemotherapy of cisplatin with an electron-donating compound for treatment of multiple cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Apoptosis Western Blot Cocktail (pro/p17-caspase-3, cleaved PARP1, muscle actin) (ab136812)| Abcam中文官网 [abcam.cn]
- 6. media.cellsignal.com [media.cellsignal.com]
Application Notes and Protocols: Synergistic Effect of 17-AAG and Radiotherapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
17-allylamino-17-demethoxygeldanamycin (17-AAG) is a potent inhibitor of Heat Shock Protein 90 (HSP90), a molecular chaperone crucial for the stability and function of numerous client proteins involved in cancer cell growth, survival, and resistance to therapy.[1][2] Many of these client proteins, including Akt, Raf-1, ErbB2 (HER2), and EGFR, are key components of signaling pathways that mediate resistance to radiotherapy.[3][4][5][6] By inducing the degradation of these oncoproteins, this compound can sensitize tumor cells to the cytotoxic effects of ionizing radiation, offering a promising strategy to enhance the efficacy of radiotherapy.[1][5][7][8] Preclinical studies have consistently demonstrated a synergistic effect when this compound is combined with radiation, leading to enhanced tumor cell killing and delayed tumor growth in various cancer models.[3][8][9] This document provides an overview of the synergistic effects, underlying mechanisms, and detailed protocols for investigating the combination of this compound and radiotherapy.
Mechanism of Synergistic Action
The combination of this compound and radiotherapy leverages a multi-targeted approach to enhance cancer cell death.[5] Ionizing radiation primarily induces DNA damage, particularly double-strand breaks (DSBs), leading to cell cycle arrest and apoptosis.[7] Cancer cells, however, can activate survival pathways to repair this damage and evade cell death. This compound potentiates the effects of radiation through several key mechanisms:
-
Inhibition of Pro-Survival Signaling: this compound leads to the degradation of key survival kinases such as Akt and Raf-1.[3][5] The PI3K-Akt pathway is a major mediator of radioresistance, and its inhibition by this compound promotes radiation-induced apoptosis.[4][10]
-
Downregulation of Growth Factor Receptors: Receptor tyrosine kinases like EGFR and ErbB2, which contribute to radioresistance, are client proteins of HSP90.[3][4][6] this compound treatment reduces the levels of these receptors, diminishing downstream survival signals.[4]
-
Impairment of DNA Repair Pathways: this compound has been shown to suppress homologous recombination (HR), a major pathway for repairing radiation-induced DSBs, by promoting the degradation of key repair proteins like BRCA2 and RAD51.[11][12] This impairment of DNA repair leads to an accumulation of lethal DNA damage following irradiation.[9][11]
-
Induction of Apoptosis: By inhibiting multiple survival pathways, this compound lowers the threshold for radiation-induced apoptosis.[4] Studies have shown an increase in apoptotic markers, such as caspase-3 activity and TUNEL-positive cells, in cells treated with the combination therapy compared to either treatment alone.[13]
-
Selective Targeting of Tumor Cells: Tumor cells often have a higher dependency on HSP90 compared to normal cells, making them more susceptible to HSP90 inhibitors.[14] Encouragingly, studies have shown that this compound can selectively sensitize tumor cells to radiation without significantly affecting normal cells.[3][5]
Quantitative Data Summary
The following tables summarize the quantitative data from preclinical studies investigating the synergistic effect of this compound and radiotherapy.
Table 1: In Vitro Radiosensitization by this compound
| Cell Line | Cancer Type | This compound Concentration | Radiation Enhancement Ratio (RER) / Sensitizer Enhancement Ratio (SER) | Reference |
| U251 | Glioblastoma | 25 nM | 1.3 | [3] |
| U251 | Glioblastoma | 75 nM | 1.6 | [3] |
| DU145 | Prostate Carcinoma | 10 nM | 1.3 | [3] |
| DU145 | Prostate Carcinoma | 50 nM | 1.5 | [3] |
| SF539 | Glioma | 75 nM | 1.7 | [3] |
| PC3 | Prostate Carcinoma | 100 nM | 1.4 | [3] |
| SQ20B | Squamous Cell Carcinoma | 0.2 µM | >1 (Qualitative Enhancement) | [4][10] |
| SCC13 | Squamous Cell Carcinoma | 0.2 µM | >1 (Qualitative Enhancement) | [4][10] |
| HeLa | Cervical Carcinoma | 75 nM - 150 nM | Dose-dependent enhancement | [15] |
| SiHa | Cervical Carcinoma | 75 nM - 150 nM | Dose-dependent enhancement | [15] |
Table 2: In Vivo Tumor Growth Delay with this compound and Radiotherapy
| Cancer Model | Treatment Group | Outcome | Reference |
| Human Lung Cancer Xenograft (SQ5) | This compound + Carbon Ions | Significant tumor growth delay compared to radiation alone | [9][16] |
| Human Lung Cancer Xenograft (SQ5) | This compound + Gamma-rays (10 Gy) | Enhanced tumor growth delay compared to radiation alone | [17] |
| Cervical Cancer Xenograft | This compound + IR | Significantly increased tumor growth delay compared to single agents | [8][15] |
Signaling Pathways and Experimental Workflows
Below are diagrams illustrating the key signaling pathways affected by the combination of this compound and radiotherapy, as well as a typical experimental workflow.
References
- 1. Hsp90 inhibitors as promising agents for radiotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Spotlight on this compound as an Hsp90 inhibitor for molecular targeted cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Heat shock protein 90 inhibitor 17‐allylamino‐17‐demethoxygeldanamycin potentiates the radiation response of tumor cells grown as monolayer cultures and spheroids by inducing apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enhanced cell killing induced by the combination of radiation and the heat shock protein 90 inhibitor 17-allylamino-17- demethoxygeldanamycin: a multitarget approach to radiosensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The heat shock proteins as targets for radiosensitization and chemosensitization in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Exploiting DNA repair pathways for tumor sensitization, mitigation of resistance, and normal tissue protection in radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Geldanamycin and 17-allylamino-17-demethoxygeldanamycin potentiate the in vitro and in vivo radiation response of cervical tumor cells via the heat shock protein 90-mediated intracellular signaling and cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The combination of Hsp90 inhibitor 17AAG and heavy-ion irradiation provides effective tumor control in human lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Heat shock protein 90 inhibitor 17-allylamino-17-demethoxygeldanamycin potentiates the radiation response of tumor cells grown as monolayer cultures and spheroids by inducing apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Translational research in radiation-induced DNA damage signaling and repair - Nickoloff - Translational Cancer Research [tcr.amegroups.org]
- 12. Repurposing DNA repair factors to eradicate tumor cells upon radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effects of Radiotherapy in Combination With Irinotecan and this compound on Bcl-2 and Caspase 3 Gene Expression in Colorectal Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. clltopics.org [clltopics.org]
- 15. aacrjournals.org [aacrjournals.org]
- 16. The combination of Hsp90 inhibitor 17AAG and heavy-ion irradiation provides effective tumor control in human lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols: Utilizing 17-AAG for the Investigation of the Akt Signaling Pathway
Audience: Researchers, scientists, and drug development professionals.
Introduction
17-allylamino-17-demethoxygeldanamycin (17-AAG), also known as Tanespimycin, is a potent inhibitor of Heat Shock Protein 90 (HSP90).[1][2] HSP90 is a molecular chaperone crucial for the stability and function of numerous client proteins, many of which are critical components of oncogenic signaling pathways.[1][3] One such key client protein is the serine/threonine kinase Akt (also known as Protein Kinase B or PKB).[4][5] The PI3K/Akt signaling pathway is a central regulator of diverse cellular processes, including cell growth, proliferation, survival, and metabolism.[6][7] Its frequent overactivation in various cancers makes it a prime target for therapeutic intervention.[6][7]
By inhibiting HSP90, this compound disrupts the chaperone's function, leading to the destabilization and subsequent proteasomal degradation of its client proteins, including Akt.[2][5][8] This targeted degradation results in the downregulation of the Akt signaling pathway.[9][10] Consequently, this compound serves as a valuable chemical tool for elucidating the complex roles of Akt signaling in both normal physiology and disease states, particularly in oncology research.[11][12] These notes provide a comprehensive overview of the application of this compound in studying the Akt pathway, complete with quantitative data and detailed experimental protocols.
Mechanism of Action: this compound and the Akt Pathway
The function of Akt is intrinsically dependent on its association with HSP90, which maintains its proper conformation and stability.[13] this compound, a derivative of geldanamycin, competitively binds to the N-terminal ATP-binding pocket of HSP90.[3][5] This binding event inhibits the intrinsic ATPase activity of HSP90, which is essential for its chaperone function.[2][8] The inhibition of HSP90 leads to the misfolding of client proteins, including Akt. These misfolded proteins are then targeted for ubiquitination and subsequent degradation by the proteasome.[3][8] The ultimate result is a significant decrease in both total Akt levels and its phosphorylated, active form (p-Akt), effectively shutting down downstream signaling.[6][7]
Application Notes
This compound is a versatile tool for probing the functional consequences of Akt pathway inhibition. Key applications include:
-
Inhibition of Cell Proliferation and Viability: By promoting the degradation of Akt, this compound effectively reduces cancer cell viability and proliferation.[5][6] This makes it a standard compound for studies investigating the reliance of cancer cells on the PI3K/Akt pathway for survival.
-
Induction of Apoptosis: The Akt pathway is a potent inhibitor of apoptosis.[7] Treatment with this compound leads to the dephosphorylation and inactivation of Akt, sensitizing cells to apoptotic stimuli and inducing programmed cell death, often measured by caspase activation.[6][7]
-
Modulation of Cell Cycle: Inhibition of the Akt pathway by this compound can lead to cell cycle arrest, typically at the G1 or G2/M phase, depending on the cell type.[6][9]
-
Sensitization to Chemotherapeutics: this compound can enhance the efficacy of other anticancer agents. For example, it has been shown to sensitize tumor cells to taxol-induced apoptosis.[7][10]
-
Preclinical In Vivo Studies: this compound has demonstrated efficacy in reducing tumor size in animal xenograft models, validating the therapeutic potential of targeting the HSP90-Akt axis in vivo.[6]
Data Presentation: Efficacy of this compound
The following tables summarize the quantitative effects of this compound across various cancer cell lines and in vivo models.
Table 1: In Vitro IC50 Values of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (Concentration) | Exposure Time | Reference |
| LNCaP, PC-3, etc. | Prostate Cancer | 25-45 nM | Not Specified | [14] |
| H1975, H1437, etc. | Lung Adenocarcinoma | 1.258 - 6.555 nM | Not Specified | [15] |
| A549, H157, etc. | Non-Small Cell Lung Cancer | 1.07 - 7.87 µM | 72 hours | [11] |
| Ba/F3 (BCR-ABL) | Leukemia | 5.2 µM | Not Specified | [14] |
| Cell-Free Assay | N/A | 5 nM | N/A | [14] |
Table 2: Effect of this compound on Akt Pathway and Cellular Phenotypes
| Model System | Treatment Dose/Concentration | Effect | Outcome | Reference |
| G-415 Gallbladder Cancer Xenograft | 50 mg/kg | Significant decrease in phospho-Akt expression | 69.6% reduction in tumor size compared to control | [6] |
| BT-474 Breast Cancer Xenograft | 50 mg/kg (single dose) | 95% reduction in Akt activation (phosphorylation) | Maximum effect observed 12 hours post-treatment | [13] |
| G-415 & GB-d1 GBC Cells | 12 µM | Decreased cell migration; Increased Caspase-3/7 activation | Significant reduction in migration and induction of apoptosis | [6] |
| LNCaP Prostate Cancer Cells | 1 µM | Decrease in total Akt protein levels | Western blot confirmed degradation of HSP90 client protein | [16] |
| MRL/lpr Mouse Splenocytes | 50 mg/kg (in vivo) | Decreased levels of phosphorylated Akt and phosphorylated GSK3β | Inhibition of the AKT/GSK3β signaling pathway | [4] |
Experimental Protocols & Workflow
A typical workflow for investigating the effects of this compound on the Akt signaling pathway involves treating cultured cells with the inhibitor, followed by a series of assays to measure changes in the pathway and cellular phenotype.
Protocol 1: Western Blot Analysis of Akt and p-Akt Levels
This protocol is used to determine the effect of this compound on the expression levels of total and phosphorylated Akt.
Materials and Reagents:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (Tanespimycin)[14]
-
DMSO (vehicle control)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
RIPA lysis buffer with protease and phosphatase inhibitors[4][6]
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)[4]
-
Primary antibodies: Rabbit anti-Akt, Rabbit anti-phospho-Akt (Ser473 or Thr308), Mouse/Rabbit anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates or 75 cm² flasks and allow them to reach 60-70% confluency.[6]
-
Treat cells with increasing concentrations of this compound (e.g., 0.1, 0.5, 1.0 µM) or a vehicle control (DMSO) for a specified time (e.g., 4, 12, 24 hours).[16]
-
Cell Lysis: After treatment, wash cells three times with ice-cold PBS.[6] Lyse the cells on ice with RIPA buffer containing inhibitors.[6]
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using the BCA assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE and Transfer: Load samples onto an SDS-PAGE gel and separate proteins by electrophoresis. Transfer the separated proteins to a PVDF membrane.[17]
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.[17]
-
Incubate the membrane with the primary antibody (e.g., anti-p-Akt, diluted in blocking buffer) overnight at 4°C.[17]
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[17]
-
Wash the membrane again three times with TBST.
-
-
Detection: Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: To analyze total Akt and the loading control (β-actin), the membrane can be stripped and re-probed with the respective primary antibodies.
Protocol 2: Cell Viability (MTS) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Materials and Reagents:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO
-
96-well clear-bottom plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Allow cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound or vehicle control (DMSO).[6]
-
Incubate the plate for the desired time points (e.g., 24, 48, and 72 hours) at 37°C in a CO₂ incubator.[6]
-
MTS Addition: Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 2-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the results to generate a dose-response curve and determine the IC50 value.
Protocol 3: Caspase-3/7 Activity Assay for Apoptosis
This protocol quantifies the activity of executioner caspases 3 and 7, which are key mediators of apoptosis.
Materials and Reagents:
-
Cancer cell line of interest
-
12-well plates
-
This compound
-
DMSO
-
PBS supplemented with 5% FBS
-
Luminogenic or fluorogenic Caspase-3/7 substrate reagent (e.g., CellEvent™ Caspase-3/7 Green Detection Reagent)[3]
-
Plate reader or fluorescence microscope
Procedure:
-
Cell Seeding and Treatment: Seed 0.5x10⁵ cells per well in a 12-well plate. After 24 hours, treat the cells with the desired concentration of this compound (e.g., 1 µM) or vehicle.[3][6]
-
Incubate for the desired time (e.g., 48 or 72 hours).
-
Reagent Addition: Remove the treatment medium and replace it with 500 µL of PBS containing 5% FBS and the Caspase-3/7 detection reagent, according to the manufacturer's instructions.[3]
-
Incubate for 30-60 minutes at 37°C, protected from light.
-
Quantification:
-
Plate Reader: Measure the fluorescence or luminescence signal.
-
Microscopy/Flow Cytometry: Analyze the percentage of fluorescent (apoptotic) cells.
-
-
Data Analysis: Normalize the signal from treated cells to that of the control cells to determine the fold-increase in caspase activity.
Disclaimer: These protocols provide a general framework. Researchers should optimize conditions for their specific cell lines and experimental setup.
References
- 1. Spotlight on this compound as an Hsp90 inhibitor for molecular targeted cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mode of cell death induced by the HSP90 inhibitor this compound (tanespimycin) is dependent on the expression of pro-apoptotic BAX - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Novel Mechanism of this compound Therapeutic Efficacy on HSP90 Inhibition in MYCN-Amplified Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The HSP90 Inhibitor, this compound, Influences the Activation and Proliferation of T Lymphocytes via AKT/GSK3β Signaling in MRL/lpr Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | A Novel Mechanism of this compound Therapeutic Efficacy on HSP90 Inhibition in MYCN-Amplified Neuroblastoma Cells [frontiersin.org]
- 6. Small molecule inhibitor screening identifified HSP90 inhibitor this compound as potential therapeutic agent for gallbladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oncotarget.com [oncotarget.com]
- 8. oncotarget.com [oncotarget.com]
- 9. Inhibition of heat shock protein 90 function by 17-allylamino-17-demethoxy-geldanamycin in Hodgkin's lymphoma cells down-regulates Akt kinase, dephosphorylates extracellular signal-regulated kinase, and induces cell cycle arrest and cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. dovepress.com [dovepress.com]
- 13. researchgate.net [researchgate.net]
- 14. selleckchem.com [selleckchem.com]
- 15. Identification of Predictive Biomarkers of Response to HSP90 Inhibitors in Lung Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound | Cell Signaling Technology [cellsignal.com]
- 17. benchchem.com [benchchem.com]
Application Notes and Protocols for 17-AAG Treatment in HER2-Positive Breast Cancer
For Researchers, Scientists, and Drug Development Professionals
Introduction
17-Allylamino-17-demethoxygeldanamycin (17-AAG), a derivative of geldanamycin, is a potent inhibitor of Heat Shock Protein 90 (Hsp90).[1] Hsp90 is a molecular chaperone essential for the stability and function of numerous client proteins, many of which are critical for cancer cell growth and survival.[2] In HER2-positive breast cancer, the HER2 (ErbB2) receptor tyrosine kinase is a key driver of tumorigenesis.[3] HER2 is a particularly sensitive client protein of Hsp90.[4] Inhibition of Hsp90 by this compound leads to the ubiquitination and subsequent proteasomal degradation of HER2, thereby disrupting downstream signaling pathways and inhibiting tumor cell proliferation and survival.[5][6] These application notes provide a comprehensive overview of the preclinical evaluation of this compound in HER2-positive breast cancer, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols.
Mechanism of Action
This compound binds to the N-terminal ATP-binding pocket of Hsp90, competitively inhibiting its ATPase activity.[5] This inhibition disrupts the Hsp90 chaperone cycle, leading to the misfolding and degradation of its client proteins.[2] In HER2-positive breast cancer, this results in the depletion of key oncoproteins, including HER2, Akt, and Raf-1, leading to cell cycle arrest and apoptosis.[1][7]
Quantitative Data
The efficacy of this compound has been evaluated in various preclinical models of HER2-positive breast cancer. The following tables summarize key quantitative data from these studies.
In Vitro Efficacy of this compound
| Cell Line | Cancer Type | IC50 / GI50 (nM) | Assay Type | Reference |
| SKBR-3 | HER2+ Breast Cancer | 70 | Proliferation Assay | [8] |
| JIMT-1 | HER2+ Breast Cancer (Trastuzumab-resistant) | 10 | Proliferation Assay | [8] |
| BT-474 | HER2+ Breast Cancer | <2000 | SRB Assay | [9] |
| SKBR-3 | HER2+ Breast Cancer | <2000 | SRB Assay | [9] |
In Vivo Efficacy of this compound in HER2-Positive Xenograft Models
| Xenograft Model | Treatment Regimen | Tumor Growth Inhibition | Reference |
| BT-474 | 50 mg/kg, 3-5 consecutive days/week | Significant tumor regression (P < 0.001) | [7] |
| BT-474 | 150 mg/kg, weekly | Intermediate tumor growth inhibition (P = 0.049) | [7] |
| G-415 (Gallbladder Cancer) | 25 mg/kg, 5 days/week for 4 weeks | 69.6% reduction in tumor size (p < 0.05) | [10] |
Impact of this compound on Protein Expression
| Cell Line / Model | Protein | This compound Concentration/Dose | % Degradation / Change | Reference |
| MMTV-NEU-NT tumors | NEU/HER2 | 40mg/kg, 3 days | Significant depletion | [5] |
| MMTV-NEU-NT cell line | NEU/HER2 | Not specified | ~85% decrease in band intensity | [5] |
| SKBR3 tumor xenografts | HER2 | Not specified | 76% reduction (P = 0.022) | [11] |
Signaling Pathways and Experimental Workflows
HER2 Signaling Pathway and this compound Inhibition
Caption: Mechanism of this compound action on the HER2 signaling pathway.
Preclinical Experimental Workflow for this compound Evaluation
References
- 1. benchchem.com [benchchem.com]
- 2. Advances in the clinical development of heat shock protein 90 (Hsp90) inhibitors in cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. HSP90 inhibition is effective in breast cancer: a phase II trial of tanespimycin (this compound) plus trastuzumab in patients with HER2-positive metastatic breast cancer progressing on trastuzumab - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of HSP90 inhibitor 17-allylamino-17-demethoxygeldanamycin (this compound) on NEU/HER2 overexpressing mammary tumours in MMTV-NEU-NT mice monitored by Magnetic Resonance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Hsp90 inhibitor this compound reduces ErbB2 levels and inhibits proliferation of the trastuzumab resistant breast tumor cell line JIMT-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. oncotarget.com [oncotarget.com]
- 11. Lapatinib and 17AAG reduce 89Zr-trastuzumab-F(ab')2 uptake in SKBR3 tumor xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 17-AAG in Neuroblastoma Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuroblastoma, a common pediatric extracranial solid tumor, remains a clinical challenge, particularly in high-risk, MYCN-amplified cases.[1][2][3] The molecular chaperone Heat Shock Protein 90 (HSP90) has emerged as a critical therapeutic target due to its role in stabilizing a multitude of oncoproteins essential for tumor cell survival, proliferation, and metastasis.[2][4] 17-Allylamino-17-demethoxygeldanamycin (17-AAG), a derivative of geldanamycin, is a potent inhibitor of HSP90 that has demonstrated significant anti-tumor activity in preclinical models of neuroblastoma.[5][6] This document provides detailed application notes, protocols, and quantitative data on the use of this compound in neuroblastoma research, intended to guide researchers in their investigation of this promising therapeutic agent.
Mechanism of Action
This compound binds to the N-terminal ATP-binding pocket of HSP90, inhibiting its chaperone function.[2][7] This leads to the ubiquitination and subsequent proteasomal degradation of HSP90 client proteins. In neuroblastoma, key client proteins include AKT, RAF-1, and the MYCN oncoprotein, which are pivotal drivers of tumor progression.[5][8] By destabilizing these proteins, this compound disrupts critical signaling pathways, leading to cell cycle arrest, induction of apoptosis, and inhibition of cell migration and invasion.[2][4][9]
Data Presentation
In Vitro Efficacy of this compound in Neuroblastoma Cell Lines
The following tables summarize the quantitative effects of this compound on various neuroblastoma cell lines, providing a comparative overview of its potency.
| Cell Line | MYCN Status | Assay | Endpoint | This compound Concentration | Result | Reference |
| IMR-32 | Amplified | WST-1 | Cell Viability | 0.5 µM | Significant decrease at 72h & 96h | [2] |
| IMR-32 | Amplified | WST-1 | Cell Viability | 1 µM | Significant decrease at 72h & 96h | [2] |
| SK-N-SH | Non-amplified | WST-1 | Cell Viability | 0.5 µM | Significant decrease at 72h & 96h | [2] |
| SK-N-SH | Non-amplified | WST-1 | Cell Viability | 1 µM | Significant decrease at 72h & 96h | [2] |
| IMR-32 | Amplified | Apoptosis Assay | % Apoptotic Cells | 1 µM (72h) | Significant increase | [2][10] |
| SK-N-SH | Non-amplified | Apoptosis Assay | % Apoptotic Cells | 1 µM (72h) | Significant increase | [2][10] |
| JIMT-1 (Breast Cancer) | - | Proliferation | IC50 | 10 nM | - | |
| SKBR-3 (Breast Cancer) | - | Proliferation | IC50 | 70 nM | - |
Note: The potency of this compound can vary between cell lines, highlighting the importance of empirical determination of optimal concentrations for specific experimental systems.
In Vivo Efficacy of this compound in Neuroblastoma Xenograft Models
| Cell Line | MYCN Status | Mouse Model | Treatment Regimen | Outcome | Reference |
| SK-N-SH | Non-amplified | Athymic Nude Mice | This compound (dose not specified) | Significant inhibition of tumor growth by day 21 | [5] |
| LAN-1 | Amplified | Athymic Nude Mice | This compound (dose not specified) | Markedly inhibited tumor growth | [5] |
| HCT116 BAX +/− (Colon Cancer) | - | Athymic Mice | 80mg/kg this compound daily for 5 days | Significant reduction in mean tumor volume | [11] |
| HCT116 BAX −/− (Colon Cancer) | - | Athymic Mice | 80mg/kg this compound daily for 5 days | Significant reduction in mean tumor volume | [11] |
Experimental Protocols
Cell Proliferation Assay (WST-1)
This protocol is for determining the effect of this compound on the proliferation of neuroblastoma cells.
Materials:
-
Neuroblastoma cell lines (e.g., IMR-32, SK-N-SH)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well tissue culture plates
-
This compound (dissolved in DMSO)
-
WST-1 reagent
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Trypsinize and count neuroblastoma cells.
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. The optimal seeding density should be determined for each cell line to ensure logarithmic growth during the assay period.[12]
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
-
Treatment:
-
Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should be less than 0.1%.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubate for the desired time points (e.g., 24, 48, 72, 96 hours).
-
-
WST-1 Assay:
-
Add 10 µL of WST-1 reagent to each well.
-
Incubate for 1-4 hours at 37°C. The incubation time should be optimized for each cell line.
-
Gently shake the plate for 1 minute.
-
-
Data Acquisition:
-
Measure the absorbance at 450 nm using a microplate reader. Use a reference wavelength of 620 nm.
-
Calculate cell viability as a percentage of the control.
-
Western Blot Analysis of HSP90 Client Proteins
This protocol is for assessing the degradation of HSP90 client proteins following this compound treatment.
Materials:
-
Neuroblastoma cell lysates (treated and untreated)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Akt, anti-Raf-1, anti-MYCN, anti-HSP90, anti-ß-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Protocol:
-
Cell Lysis:
-
Treat neuroblastoma cells with this compound for the desired time.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using the BCA assay.
-
-
SDS-PAGE and Transfer:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Boil samples for 5 minutes at 95°C.
-
Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and run the electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C. Recommended antibody dilutions should be optimized, but a starting point is 1:1000.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody (1:2000 to 1:5000) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Incubate the membrane with ECL reagent and visualize the bands using a chemiluminescence imager.
-
Quantify band intensities using densitometry software and normalize to a loading control like ß-actin.
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol is for quantifying apoptosis induced by this compound using flow cytometry.
Materials:
-
Neuroblastoma cells (treated and untreated)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Protocol:
-
Cell Treatment and Harvesting:
-
Treat cells with this compound for the desired time.
-
Harvest both adherent and floating cells. For adherent cells, use gentle trypsinization.
-
Wash cells twice with cold PBS.
-
-
Staining:
-
Flow Cytometry:
-
Analyze the cells by flow cytometry within 1 hour.
-
Use unstained, Annexin V-FITC only, and PI only controls to set up compensation and gates.
-
Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).
-
In Vivo Neuroblastoma Xenograft Study
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
Materials:
-
Athymic nude mice (6-8 weeks old)
-
Neuroblastoma cells (e.g., LAN-1, SK-N-SH)
-
Matrigel
-
This compound formulation for in vivo use
-
Vehicle control
-
Calipers
Protocol:
-
Tumor Cell Implantation:
-
Resuspend neuroblastoma cells in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 1 x 10⁷ cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
-
Tumor Growth and Treatment Initiation:
-
Monitor tumor growth by measuring tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²)/2.
-
When tumors reach a mean volume of 100-150 mm³, randomize mice into treatment and control groups.
-
-
Drug Administration:
-
Prepare the this compound formulation and vehicle control.
-
Administer this compound via the desired route (e.g., intraperitoneal injection) at the predetermined dose and schedule.
-
-
Monitoring and Endpoint:
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the study (e.g., when control tumors reach a specified size), euthanize the mice and excise the tumors for further analysis (e.g., Western blot, immunohistochemistry).
-
Mandatory Visualization
Signaling Pathways Affected by this compound in Neuroblastoma
Caption: this compound inhibits HSP90, leading to the degradation of client proteins and disruption of pro-survival pathways.
Experimental Workflow for Evaluating this compound in Neuroblastoma
Caption: A typical workflow for preclinical evaluation of this compound in neuroblastoma research.
Logical Relationship of HSP90 Inhibition and Cellular Outcomes
Caption: The logical cascade from this compound administration to cellular effects in neuroblastoma.
References
- 1. benchchem.com [benchchem.com]
- 2. A Novel Mechanism of this compound Therapeutic Efficacy on HSP90 Inhibition in MYCN-Amplified Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Novel Mechanism of this compound Therapeutic Efficacy on HSP90 Inhibition in MYCN-Amplified Neuroblastoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mode of cell death induced by the HSP90 inhibitor this compound (tanespimycin) is dependent on the expression of pro-apoptotic BAX - PMC [pmc.ncbi.nlm.nih.gov]
- 5. INHIBITION OF NEUROBLASTOMA XENOGRAFT GROWTH BY HSP90 INHIBITOR - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of neuroblastoma xenograft growth by Hsp90 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Novel pharmacodynamic biomarkers for MYCN protein and PI3K/AKT/mTOR pathway signaling in children with neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 17-Allylamino-17-demethoxygeldanamycin induces downregulation of critical Hsp90 protein clients and results in cell cycle arrest and apoptosis of human urinary bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. stjohns.edu [stjohns.edu]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
17-Aag solubility issues and effective solvents
This guide provides researchers, scientists, and drug development professionals with comprehensive information on the solubility of 17-AAG (Tanespimycin), troubleshooting common issues, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (17-allylamino-17-demethoxygeldanamycin) is a semi-synthetic derivative of geldanamycin.[1] It is a potent inhibitor of Heat Shock Protein 90 (HSP90), a molecular chaperone essential for the stability and function of numerous client proteins involved in cell growth, proliferation, and survival.[2][3] this compound binds to the ATP-binding pocket in the N-terminal domain of HSP90, which induces a conformational change.[4][5] This leads to the ubiquitination and subsequent proteasomal degradation of HSP90 client proteins, many of which are oncoproteins such as HER2, Akt, and Raf-1.[1][2][6]
Q2: What are the primary solvents for dissolving this compound?
A2: The most common and effective solvent for preparing high-concentration stock solutions of this compound is Dimethyl sulfoxide (DMSO).[2][7] Ethanol can also be used, but the solubility is significantly lower than in DMSO.[1][8] The compound is generally considered insoluble in water, with an estimated maximum solubility of only 20-50 μM.[1][8]
Q3: I'm observing precipitation when I dilute my this compound DMSO stock into my aqueous cell culture medium. What is causing this?
A3: This is a common issue known as "solvent shock." this compound is highly soluble in DMSO but has very poor aqueous solubility.[9][10] When a concentrated DMSO stock is rapidly diluted into an aqueous buffer or cell culture medium, the abrupt change in solvent polarity causes the compound to crash out of solution and form a precipitate. Other factors that can contribute to precipitation include the final concentration of this compound exceeding its solubility limit in the medium, interactions with media components (salts, proteins), and temperature shifts.[11][12]
Q4: How should I prepare and store this compound stock solutions?
A4: this compound is typically supplied as a lyophilized powder.[1] For long-term storage, the powder should be stored at -20°C, desiccated, and protected from light; in this form, it is stable for up to 24 months.[1][8] Once dissolved, stock solutions in DMSO should be aliquoted to avoid multiple freeze-thaw cycles and stored at -20°C or -80°C.[1][7] To prevent loss of potency, solutions should be used within 3 months of reconstitution.[1][8] Always use fresh, anhydrous DMSO, as moisture can reduce solubility.[7]
Data Presentation: this compound Solubility
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Reference |
| DMSO | 150 | ~256 | [1][8] |
| 100 | 170.73 | [7] | |
| 50 | 85.37 | [1][8] | |
| 24.95 | >42.6 | [6] | |
| 20 | ~34.1 | [13] | |
| 10 | ~17.1 | [2] | |
| 5.86 | 10 | [14] | |
| Ethanol | 33 | ~56.3 | [7] |
| 9.56 (with ultrasound) | ~16.3 | [6] | |
| 5 | ~8.5 | [1][8][13] | |
| Water | Insoluble | ~0.02 - 0.05 (Estimated) | [1][7][8] |
| DMSO:PBS (pH 7.2) (1:3) | 0.25 | ~0.43 | [13] |
| DMF | 10 | ~17.1 | [13] |
Molecular Weight of this compound used for calculation: 585.7 g/mol .[1][14]
Troubleshooting Guide
This guide addresses the common problem of this compound precipitation in cell culture media.
| Issue | Probable Cause | Recommended Solution |
| Precipitate forms immediately upon adding stock solution to media. | Solvent Shock: Rapid dilution of concentrated DMSO stock into aqueous media. | 1. Warm the media to 37°C before adding the drug. 2. Vortex or pipette the media while adding the this compound stock solution dropwise to facilitate rapid mixing. 3. Avoid using a final DMSO concentration above 0.5% to prevent solvent toxicity to cells.[12] |
| Media becomes cloudy after incubation at 37°C. | Concentration Limit Exceeded: The final concentration of this compound is above its solubility limit in the specific culture medium. | 1. Perform a solubility test in your specific cell culture medium to determine the maximum soluble concentration. 2. Consider using a lower working concentration. Typical working concentrations range from 0.1 to 1 µM.[1][8] |
| Precipitate observed after freeze-thawing stock solution. | Moisture Absorption: DMSO is hygroscopic and can absorb water, reducing the solubility of this compound. | 1. Use fresh, anhydrous, high-quality DMSO to prepare stock solutions.[7] 2. Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles and exposure to atmospheric moisture.[1] |
| Inconsistent results between experiments. | Compound Degradation or Precipitation: Improper storage or handling leading to loss of active compound. | 1. Store stock solutions protected from light at -20°C or -80°C.[1][7] 2. Always visually inspect the diluted media for any signs of precipitation before adding it to cells. 3. Ensure the solution is fully dissolved and precipitate-free before use, gently warming to 37°C if necessary.[6] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound lyophilized powder
-
Anhydrous, sterile Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
Methodology:
-
Bring the vial of this compound powder and the anhydrous DMSO to room temperature.
-
To prepare a 10 mM stock solution, calculate the required volume of DMSO based on the amount of this compound powder. For example, for 1 mg of this compound (MW: 585.7 g/mol ), you would add 170.7 µL of DMSO.
-
Carefully add the calculated volume of DMSO to the vial of this compound.
-
Vortex the solution thoroughly to ensure the compound is completely dissolved. If needed, you can gently warm the tube at 37°C for 10 minutes or use an ultrasonic bath to aid dissolution.[6]
-
Aliquot the stock solution into smaller, single-use volumes in sterile cryovials to minimize freeze-thaw cycles.
Protocol 2: Preparing this compound Working Solution for Cell Culture Experiments
Objective: To prepare a final concentration of 1 µM this compound in cell culture medium while minimizing precipitation.
Methodology:
-
Thaw a single-use aliquot of your 10 mM this compound stock solution at room temperature.
-
Warm your complete cell culture medium (containing serum, if applicable) to 37°C in a water bath.
-
Prepare an intermediate dilution of the this compound stock solution in the pre-warmed medium. For example, add 1 µL of the 10 mM stock to 999 µL of medium to make a 10 µM intermediate solution. Pipette up and down immediately to mix.
-
Add the required volume of the 10 µM intermediate solution to your culture plate wells containing pre-warmed medium to achieve the final desired concentration of 1 µM. For example, add 100 µL of the 10 µM solution to 900 µL of medium in a well.
-
Gently swirl the plate to ensure even distribution of the compound.
-
Visually inspect the wells under a microscope for any signs of precipitation before and after a short incubation period.
Visualizations
References
- 1. This compound | Cell Signaling Technology [cellsignal.com]
- 2. agscientific.com [agscientific.com]
- 3. benchchem.com [benchchem.com]
- 4. Frontiers | A Novel Mechanism of this compound Therapeutic Efficacy on HSP90 Inhibition in MYCN-Amplified Neuroblastoma Cells [frontiersin.org]
- 5. A Novel Mechanism of this compound Therapeutic Efficacy on HSP90 Inhibition in MYCN-Amplified Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. apexbt.com [apexbt.com]
- 7. selleckchem.com [selleckchem.com]
- 8. This compound (#8132) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 9. Formulation and in vitro evaluation of 17-allyamino-17-demethoxygeldanamycin (this compound) loaded polymeric mixed micelles for glioblastoma multiforme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 12. benchchem.com [benchchem.com]
- 13. caymanchem.com [caymanchem.com]
- 14. This compound | Hsp90 | Tocris Bioscience [tocris.com]
Technical Support Center: Overcoming 17-AAG Resistance in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to the Hsp90 inhibitor, 17-AAG (Tanespimycin), in cancer cell experiments.
Troubleshooting Guides
Issue 1: Decreased Sensitivity or Acquired Resistance to this compound
You observe a significant increase in the IC50 value of this compound in your cancer cell line over time, or your cell line of interest shows intrinsically low sensitivity.
Possible Causes and Solutions:
-
Upregulation of Heat Shock Proteins (HSPs): Inhibition of Hsp90 often triggers a heat shock response, leading to the upregulation of other chaperones like Hsp70 and Hsp27, which can confer resistance.[1]
-
Troubleshooting Steps:
-
Assess Hsp70 and Hsp27 Expression: Perform Western blot analysis to compare the expression levels of Hsp70 and Hsp27 in your resistant cells versus the parental (sensitive) cells.
-
Combination Therapy with Hsp70 Inhibitors: Consider co-treatment with an Hsp70 inhibitor to block this compensatory mechanism. This has been shown to enhance Hsp90 inhibitor-induced apoptosis.[1]
-
-
-
Reduced NQO1 Activity: The enzyme NAD(P)H:quinone oxidoreductase 1 (NQO1) is crucial for the metabolic activation of this compound to its active hydroquinone form.[2] Low NQO1 expression or activity is a common mechanism of acquired resistance.[3]
-
Troubleshooting Steps:
-
Measure NQO1 Activity: Use a commercially available NQO1 activity assay kit to compare the enzyme activity in your resistant and parental cell lines.
-
Assess NQO1 Expression: Perform Western blot or qPCR to determine NQO1 protein and mRNA levels.
-
Switch to NQO1-Independent Hsp90 Inhibitors: If NQO1 activity is low, consider using second-generation, structurally unrelated Hsp90 inhibitors that do not require NQO1 for activation.[3]
-
-
-
Activation of Pro-Survival Signaling Pathways: Cancer cells can develop resistance by activating alternative survival pathways, most notably the PI3K/Akt/mTOR pathway.[4]
-
Troubleshooting Steps:
-
Profile Key Signaling Proteins: Use Western blotting to assess the phosphorylation status of key proteins in the PI3K/Akt and MAPK/ERK pathways (e.g., p-Akt, p-ERK) in the presence and absence of this compound.
-
Implement Combination Therapy: Combine this compound with inhibitors of the activated survival pathway (e.g., PI3K inhibitors, Akt inhibitors) to achieve a synergistic cytotoxic effect.[5]
-
-
Experimental Workflow for Investigating this compound Resistance
Caption: Troubleshooting workflow for decreased this compound sensitivity.
Issue 2: Suboptimal Cell Death with this compound Monotherapy
You observe that this compound treatment leads to a cytostatic effect (growth arrest) rather than robust apoptosis in your cancer cell model.
Possible Causes and Solutions:
-
Intrinsic Apoptotic Resistance: The cancer cells may have defects in their apoptotic machinery, such as the loss of pro-apoptotic proteins like BAX.[6][7][8]
-
Troubleshooting Steps:
-
Assess Apoptotic Machinery: Check the expression levels of key apoptotic regulators like BAX, BAK, and Bcl-2 family members.
-
Combine with Pro-Apoptotic Agents: Use this compound in combination with other anticancer drugs that induce apoptosis through different mechanisms, such as DNA-damaging agents (e.g., cisplatin) or proteasome inhibitors.[9][10]
-
-
-
Activation of Autophagy: In some contexts, this compound can induce autophagy, which may act as a survival mechanism for cancer cells.
-
Troubleshooting Steps:
-
Monitor Autophagy Markers: Perform Western blotting for LC3-II and p62 to assess autophagic flux upon this compound treatment.
-
Co-treat with Autophagy Inhibitors: Combine this compound with autophagy inhibitors (e.g., chloroquine, 3-methyladenine) to block this potential survival pathway and promote cell death.
-
-
Signaling Pathway: Hsp90 Inhibition and Client Protein Degradation
Caption: Mechanism of Hsp90 inhibitor-induced client protein degradation.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of acquired resistance to this compound?
A1: The most commonly reported mechanisms of acquired resistance to this compound are:
-
Reduced NQO1 expression or activity: NQO1 is required to metabolize the prodrug this compound into its active form. Downregulation of NQO1 prevents this activation, rendering the cells resistant.[2][3]
-
Induction of a heat shock response: Inhibition of Hsp90 activates Heat Shock Factor 1 (HSF-1), leading to the increased expression of cytoprotective chaperones like Hsp70 and Hsp27, which counteract the effects of Hsp90 inhibition.[1][4]
-
Activation of compensatory signaling pathways: Cancer cells can bypass the effects of Hsp90 inhibition by upregulating pro-survival pathways such as the PI3K/Akt/mTOR cascade.[4][5]
Q2: How can I overcome this compound resistance in my experiments?
A2: The most effective strategy to overcome this compound resistance is combination therapy.[9][11][12][13][14] Consider the following combinations based on the suspected resistance mechanism:
-
For NQO1-mediated resistance: Switch to a second-generation Hsp90 inhibitor that is not dependent on NQO1 for its activity.[3]
-
To counteract the heat shock response: Co-administer an Hsp70 inhibitor.
-
To block survival pathways: Combine this compound with inhibitors targeting the specific compensatory pathway, such as PI3K, Akt, or MEK inhibitors.
-
To enhance apoptosis: Combine this compound with conventional chemotherapeutics like cisplatin or gemcitabine, or with proteasome inhibitors.[9][10]
Q3: Are there any known biomarkers to predict sensitivity to this compound?
A3: Yes, several biomarkers can help predict sensitivity to this compound:
-
High NQO1 expression/activity: This is a strong predictor of sensitivity due to the role of NQO1 in activating this compound.[3]
-
Expression of Hsp90 client proteins: Tumors that are highly dependent on Hsp90 client oncoproteins (e.g., HER2, mutant BRAF, ALK) are often more sensitive to Hsp90 inhibition.[10]
-
Low expression of Hsp70 and Hsp27: Cells with lower basal levels of these co-chaperones may be less able to mount a protective heat shock response.
Signaling Pathway: Overcoming Resistance via PI3K/Akt Inhibition
Caption: Dual inhibition of Hsp90 and the PI3K/Akt pathway.
Quantitative Data Summary
Table 1: IC50 Values of this compound in Sensitive vs. Resistant Cancer Cell Lines
| Cell Line | Cancer Type | Parental IC50 (nM) | Resistant IC50 (nM) | Resistance Index (RI) |
| MDA-MB-435 | Breast Cancer | 30 | 7120 | 237 |
| MDA-MB-231 | Breast Cancer | 900 | 10350 | 11.5 |
| JIMT-1 | Breast Cancer | 10 | - | - |
| SKBR-3 | Breast Cancer | 70 | - | - |
Data compiled from multiple sources. Actual values may vary based on experimental conditions.
Table 2: Synergistic Effects of this compound in Combination Therapies
| Combination | Cancer Type | Effect | Quantitative Measure |
| This compound + Cisplatin | Esophageal Squamous Cell Carcinoma | Synergistic growth inhibition and apoptosis | Combination Index (CI) < 1 |
| This compound + Gemcitabine | Pancreatic Cancer | Enhanced cytotoxicity | Dose-dependent synergy |
| This compound + Trastuzumab | HER2+ Breast Cancer | Overcomes trastuzumab resistance | Decreased IC50 for proliferation |
CI < 1 indicates synergy. Data is indicative of trends reported in the literature.
Key Experimental Protocols
Protocol 1: Generation of this compound Resistant Cell Lines
-
Initial Culture: Culture the parental cancer cell line in standard growth medium.
-
Initial Exposure: Treat the cells with a low concentration of this compound (e.g., IC20).
-
Monitoring: Continuously monitor cell viability and proliferation. Initially, a significant portion of cells may die.
-
Adaptation: Allow the surviving cells to adapt and resume normal proliferation in the presence of the drug.
-
Dose Escalation: Once the cells are proliferating steadily, gradually increase the concentration of this compound in a stepwise manner.
-
Repeat: Repeat the process of adaptation and dose escalation until the cells can tolerate significantly higher concentrations of this compound compared to the parental line.
-
Isolation and Characterization: Isolate and expand the resistant cell population. Characterize the resistant phenotype by determining the new IC50 value for this compound.
Protocol 2: NQO1 Activity Assay
This protocol is a general guideline; refer to the manufacturer's instructions for specific kits.
-
Cell Lysate Preparation:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse the cells using a suitable lysis buffer.
-
Centrifuge to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of the lysate.
-
-
Assay Reaction:
-
In a 96-well plate, add a standardized amount of cell lysate to each well.
-
Include wells with an NQO1 inhibitor (e.g., dicoumarol) as a negative control.
-
Prepare a reaction mixture containing the NQO1 substrate (e.g., menadione), a cofactor (NADH), and a detection reagent (e.g., WST-1).
-
Add the reaction mixture to each well.
-
-
Measurement:
-
Immediately measure the absorbance at the appropriate wavelength in kinetic mode for 5-10 minutes.
-
The NQO1 activity is proportional to the rate of increase in absorbance.
-
-
Data Analysis:
-
Calculate the slope of the linear portion of the kinetic curve.
-
Subtract the slope of the inhibitor control to determine the specific NQO1 activity.
-
Normalize the activity to the protein concentration of the cell lysate.
-
Protocol 3: Western Blot for Hsp70/Hsp27 and Phospho-Akt
-
Sample Preparation:
-
Treat cells with this compound at various concentrations and time points.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against Hsp70, Hsp27, phospho-Akt (Ser473), and total Akt overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane again with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Normalize the protein of interest to a loading control (e.g., GAPDH or β-actin).
-
Protocol 4: Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)
-
Cell Preparation:
-
Treat cells with this compound as required.
-
Harvest both adherent and floating cells.
-
Wash the cells with cold PBS.
-
-
Staining:
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add more 1X binding buffer to each tube.
-
Analyze the samples on a flow cytometer.
-
Identify cell populations:
-
Annexin V-negative, PI-negative: Live cells
-
Annexin V-positive, PI-negative: Early apoptotic cells
-
Annexin V-positive, PI-positive: Late apoptotic/necrotic cells
-
-
References
- 1. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 2. benchchem.com [benchchem.com]
- 3. Phase II Trial of Gemcitabine and Tanespimycin (17AAG) in Metastatic Pancreatic Cancer: A Mayo Clinic Phase II Consortium Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The HSP90 inhibitor 17-N-allylamino-17-demethoxy geldanamycin (this compound) synergizes with cisplatin and induces apoptosis in cisplatin-resistant esophageal squamous cell carcinoma cell lines via the Akt/XIAP pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | HSP90 Inhibitor this compound Attenuates Nucleus Pulposus Inflammation and Catabolism Induced by M1-Polarized Macrophages [frontiersin.org]
- 8. Mode of cell death induced by the HSP90 inhibitor this compound (tanespimycin) is dependent on the expression of pro-apoptotic BAX - PMC [pmc.ncbi.nlm.nih.gov]
- 9. assaygenie.com [assaygenie.com]
- 10. researchgate.net [researchgate.net]
- 11. elkbiotech.com [elkbiotech.com]
- 12. benchchem.com [benchchem.com]
- 13. NQO1 Activity Assay Kit - Creative BioMart [creativebiomart.net]
- 14. Phase I study of 17-allylamino-17 demethoxygeldanamycin, gemcitabine and/or cisplatin in patients with refractory solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing 17-AAG Dosage and Treatment Duration in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the dosage and treatment duration of 17-allylamino-17-demethoxygeldanamycin (17-AAG) in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent inhibitor of Heat Shock Protein 90 (Hsp90), a molecular chaperone crucial for the stability and function of numerous client proteins involved in cell growth, proliferation, and survival.[1][2] this compound binds to the ATP-binding pocket in the N-terminus of Hsp90, which induces the ubiquitination and subsequent proteasomal degradation of its client proteins.[3][4] This disruption of multiple signaling pathways makes Hsp90 an attractive target for cancer therapy.[3][4]
Q2: What is a typical starting concentration range for this compound in cell culture?
The effective concentration of this compound can vary significantly depending on the cell line and the experimental endpoint. However, a general starting range for in vitro studies is between 0.1 µM and 1 µM.[5] Some sensitive cell lines may respond to concentrations in the nanomolar range.[6][7] For instance, IC50 values (the concentration that inhibits 50% of cell growth) have been reported to be as low as 5 nM in certain cancer cell lines.[8] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line.
Q3: What is a typical treatment duration for this compound?
The duration of this compound treatment depends on the biological question being addressed. Short-term treatments (4-24 hours) are often sufficient to observe effects on signaling pathways, such as the degradation of Hsp90 client proteins.[5][9] Longer-term treatments (24-96 hours) are typically used to assess effects on cell viability, proliferation, and apoptosis.[3][4] For example, significant inhibition of cellular proliferation and viability has been observed at 72 and 96 hours post-treatment.[3][4]
Q4: How does this compound affect cell signaling pathways?
By inhibiting Hsp90, this compound leads to the degradation of a wide array of client proteins, many of which are key components of oncogenic signaling pathways.[1][10] This includes proteins such as HER2, Akt, Raf-1, and CDK4.[1][8] The inhibition of these pathways can result in cell cycle arrest, induction of apoptosis, and reduced cell proliferation.[3][11] this compound can also downregulate pathways like the AKT/GSK3β signaling pathway.[10]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No observable effect of this compound on cells. | Sub-optimal concentration: The concentration of this compound may be too low for the specific cell line. | Perform a dose-response experiment with a wider range of concentrations (e.g., 10 nM to 10 µM) to determine the IC50 value. |
| Insufficient treatment duration: The incubation time may be too short to observe the desired effect. | Conduct a time-course experiment, treating cells for various durations (e.g., 24, 48, 72, 96 hours).[3][4] | |
| Drug instability: this compound can be unstable in solution. | Prepare fresh stock solutions of this compound in a suitable solvent like DMSO and store them at -20°C, protected from light.[5] Aliquot the stock solution to avoid multiple freeze-thaw cycles.[5] | |
| High levels of cell death, even at low concentrations. | High sensitivity of the cell line: Some cell lines are inherently more sensitive to Hsp90 inhibition. | Use a lower range of concentrations in your dose-response experiment. |
| Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be too high. | Ensure the final concentration of the solvent in the culture medium is low (typically ≤ 0.1%) and include a vehicle-only control in your experiments. | |
| Inconsistent results between experiments. | Variability in cell culture conditions: Differences in cell density, passage number, or media composition can affect the cellular response. | Standardize your cell culture protocols, including seeding density and passage number. |
| Inaccurate drug concentration: Errors in preparing stock solutions or dilutions. | Carefully prepare and verify the concentrations of your this compound solutions. |
Data Presentation
Table 1: Reported IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| SKBR-3 | Breast Cancer | 70 | [7] |
| JIMT-1 | Breast Cancer | 10 | [7] |
| H1975 | Lung Adenocarcinoma | 1.258 - 6.555 | [6] |
| H1437 | Lung Adenocarcinoma | 1.258 - 6.555 | [6] |
| H1650 | Lung Adenocarcinoma | 1.258 - 6.555 | [6] |
| LNCaP | Prostate Cancer | 25 - 45 | [8] |
| PC-3 | Prostate Cancer | 25 - 45 | [8] |
Table 2: Recommended Starting Concentrations and Treatment Durations for Common Assays
| Assay | Starting Concentration Range | Typical Treatment Duration |
| Cell Viability (MTT/SRB) | 0.01 - 10 µM | 48 - 96 hours[1] |
| Western Blot (Client Protein Degradation) | 0.1 - 1 µM | 4 - 24 hours[5][9] |
| Apoptosis Assay (e.g., Annexin V) | 0.1 - 5 µM | 24 - 72 hours[12] |
| Cell Cycle Analysis | 0.1 - 5 µM | 24 - 48 hours |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using an MTT Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound on cell viability.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and allow them to attach overnight.[13]
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle-only control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C in a 5% CO2 incubator.[13]
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[13]
-
Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[13]
-
Measure the absorbance at 570 nm using a microplate reader.[13]
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the results to determine the IC50 value.
Protocol 2: Western Blot Analysis of Hsp90 Client Protein Degradation
This protocol describes how to assess the effect of this compound on the expression levels of Hsp90 client proteins.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
6-well cell culture plates
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies against Hsp90 client proteins (e.g., Akt, HER2) and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with the desired concentrations of this compound for a specified time (e.g., 24 hours).[13]
-
Lyse the cells using lysis buffer and determine the protein concentration of the lysates using a BCA assay.[13]
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[13]
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.[13]
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[13]
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
Visualizations
Caption: Mechanism of this compound action on the Hsp90 signaling pathway.
Caption: Workflow for optimizing this compound dosage and treatment duration.
Caption: Troubleshooting decision tree for this compound experiments.
References
- 1. Mode of cell death induced by the HSP90 inhibitor this compound (tanespimycin) is dependent on the expression of pro-apoptotic BAX - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of 17-allylamino-17-demethoxygeldanamycin (this compound) in transgenic mouse models of frontotemporal lobar degeneration and Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Novel Mechanism of this compound Therapeutic Efficacy on HSP90 Inhibition in MYCN-Amplified Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | A Novel Mechanism of this compound Therapeutic Efficacy on HSP90 Inhibition in MYCN-Amplified Neuroblastoma Cells [frontiersin.org]
- 5. This compound | Cell Signaling Technology [cellsignal.com]
- 6. Identification of Predictive Biomarkers of Response to HSP90 Inhibitors in Lung Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hsp90 inhibitor this compound reduces ErbB2 levels and inhibits proliferation of the trastuzumab resistant breast tumor cell line JIMT-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. researchgate.net [researchgate.net]
- 10. The HSP90 Inhibitor, this compound, Influences the Activation and Proliferation of T Lymphocytes via AKT/GSK3β Signaling in MRL/lpr Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of this compound on the cell cycle and apoptosis of H446 cells and the associated mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Small molecule inhibitor screening identifified HSP90 inhibitor this compound as potential therapeutic agent for gallbladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Identifying and Minimizing 17-AAG Off-Target Effects
Welcome to the technical support center for researchers utilizing the Hsp90 inhibitor, 17-AAG (Tanespimycin). This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges and potential off-target effects encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent inhibitor of Heat Shock Protein 90 (Hsp90).[1] It specifically binds to the N-terminal ATP-binding pocket of Hsp90, a molecular chaperone essential for the stability and function of numerous client proteins, many of which are oncoproteins.[2][3][4] This binding competitively inhibits the intrinsic ATPase activity of Hsp90, leading to the misfolding, ubiquitination, and subsequent proteasomal degradation of its client proteins.[2][4] This disrupts multiple signaling pathways crucial for tumor cell growth, proliferation, and survival.[5][6][7]
Q2: I'm observing high cytotoxicity at concentrations where I expect to see specific Hsp90 inhibition. What could be the cause?
A2: Unexpectedly high cytotoxicity can be due to several factors, including off-target effects. This compound is a benzoquinone ansamycin, and its quinone moiety can induce the production of reactive oxygen species (ROS) at high concentrations (>10 µM), leading to cellular stress and toxicity that is independent of Hsp90 inhibition.[8] Additionally, this compound has been shown to directly bind to the voltage-dependent anion channel (VDAC) on the outer mitochondrial membrane at concentrations as low as 0.1–1 μM, which can lead to mitochondrial membrane depolarization and increased intracellular calcium levels.[8] It is also important to consider that some cell lines are inherently more sensitive to Hsp90 inhibition due to a high dependency on Hsp90 for survival, a state often referred to as "Hsp90 addiction."
Q3: My Western blots show inconsistent or weak degradation of my target Hsp90 client protein after this compound treatment. What should I check?
A3: This is a common issue that can arise from several factors:
-
Cellular Context: The reliance of a specific client protein on Hsp90 can vary significantly between different cell lines.
-
Heat Shock Response (HSR): Inhibition of Hsp90 often triggers the activation of Heat Shock Factor 1 (HSF1), leading to the compensatory upregulation of other chaperones like Hsp70.[2] These chaperones can partially stabilize Hsp90 client proteins, counteracting the effect of this compound.
-
Proteasome Function: The degradation of client proteins following Hsp90 inhibition is dependent on a functional ubiquitin-proteasome system. If this pathway is compromised in your cells, you may observe reduced client protein degradation.[2]
-
Inhibitor Potency and Stability: Ensure that your this compound stock is fresh and has been stored correctly to prevent degradation.
Q4: There is a discrepancy between the potent nanomolar IC50 of this compound in my cell-based assays and its reported micromolar binding affinity for purified Hsp90. Why is this?
A4: This is a known phenomenon for ansamycin-class Hsp90 inhibitors like this compound. The high potency in cellular assays is largely attributed to the intracellular accumulation of the drug.[9][10] this compound is lipophilic and readily crosses cell membranes, reaching significantly higher concentrations inside the cell than in the surrounding media. Therefore, while the direct binding affinity to Hsp90 is in the low micromolar range, the effective intracellular concentration is sufficient to achieve potent inhibition at nanomolar external concentrations.[9][10]
Troubleshooting Guides
Problem 1: Difficulty in Distinguishing On-Target vs. Off-Target Cytotoxicity
Symptoms:
-
Widespread cell death at concentrations intended for specific Hsp90 inhibition.
-
Inability to establish a clear therapeutic window in dose-response experiments.
Possible Causes:
-
Off-target effects due to the benzoquinone structure of this compound (e.g., ROS production).
-
Direct interaction with other proteins like VDAC.[8]
-
High sensitivity of the cell line to the disruption of general cellular homeostasis.
Solutions:
-
Use a Structurally Unrelated Hsp90 Inhibitor: Employ an Hsp90 inhibitor from a different chemical class that lacks the benzoquinone moiety as a control. If the cytotoxic effect is still observed with the control inhibitor, it is more likely to be an on-target effect of Hsp90 inhibition.
-
Genetic Knockdown of Hsp90: Use siRNA or shRNA to specifically knockdown Hsp90 expression. Compare the cellular phenotype to that observed with this compound treatment. A similar phenotype would suggest an on-target effect.
-
ROS Scavengers: Co-treat cells with an antioxidant, such as N-acetylcysteine (NAC), to determine if the cytotoxicity is mediated by reactive oxygen species.
-
Dose-Response Curve Analysis: Carefully analyze the dose-response curve. Off-target effects may have a different dose-dependency than on-target effects.
Problem 2: Acquired Resistance to this compound in Long-Term Experiments
Symptoms:
-
Initial sensitivity to this compound followed by a gradual decrease in efficacy over time.
-
Resistant cells show reduced client protein degradation compared to parental cells at the same this compound concentration.
Possible Causes:
-
Upregulation of Compensatory Chaperones: Chronic Hsp90 inhibition can lead to a sustained heat shock response and overexpression of Hsp70 and other co-chaperones that can partially substitute for Hsp90 function.
-
Mutations in Hsp90: While rare, mutations in the ATP-binding pocket of Hsp90 can arise that reduce the binding affinity of this compound.[8]
-
Alterations in Drug Efflux: Increased expression of multidrug resistance transporters can lead to reduced intracellular accumulation of this compound.
Solutions:
-
Combination Therapy: Combine this compound with an inhibitor of a downstream effector or a parallel survival pathway.
-
Intermittent Dosing: In in vivo studies, an intermittent dosing schedule may be less likely to induce resistance compared to continuous dosing.[11]
-
Characterize Resistant Cells: Perform molecular analysis (e.g., Western blotting for Hsp70, sequencing of Hsp90) on the resistant cells to understand the mechanism of resistance.
Data Presentation
Table 1: In Vitro Potency of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 / GI50 (nM) | Reference |
| LNCaP | Prostate Cancer | 25 - 45 | [1] |
| LAPC-4 | Prostate Cancer | 25 - 45 | [1] |
| DU-145 | Prostate Cancer | 25 - 45 | [1] |
| PC-3 | Prostate Cancer | 25 - 45 | [1] |
| BT474 | Breast Cancer | 5 - 6 | [1] |
| N87 | Breast Cancer | 5 - 6 | [1] |
| SKOV3 | Breast Cancer | 5 - 6 | [1] |
| SKBR3 | Breast Cancer | 5 - 6 | [1] |
Table 2: Clinically Observed Toxicities of this compound
| Toxicity | Grade | Dosing Schedule | Reference |
| Hepatotoxicity (transaminitis) | Grade ≥3 | 80 mg/m² daily × 5 days | [11] |
| Fatigue | Grade 1-2 | 10 - 295 mg/m² weekly x 3, every 4 weeks | [12] |
| Anorexia | Grade 1-2 | 10 - 295 mg/m² weekly x 3, every 4 weeks | [12] |
| Diarrhea | Grade 1-2 | 10 - 295 mg/m² weekly x 3, every 4 weeks | [12] |
| Nausea | Grade 1-2 | 10 - 295 mg/m² weekly x 3, every 4 weeks | [12] |
| Vomiting | Grade 1-2 | 10 - 295 mg/m² weekly x 3, every 4 weeks | [12] |
Experimental Protocols
Protocol 1: Quantitative Proteomics to Identify Cellular Off-Targets of this compound
This protocol outlines a Stable Isotope Labeling by Amino acids in Cell culture (SILAC)-based quantitative proteomics approach to identify proteins that are differentially expressed or degraded upon this compound treatment.
Materials:
-
SILAC-compatible cell line
-
SILAC-grade DMEM, dialyzed FBS, L-arginine, and L-lysine (light, medium, and heavy isotopes)
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Dithiothreitol (DTT), Iodoacetamide (IAA)
-
Trypsin
-
LC-MS/MS system
Procedure:
-
SILAC Labeling: Culture cells for at least 6 doublings in "light" (Arg0, Lys0), "medium" (Arg6, Lys4), and "heavy" (Arg10, Lys8) SILAC media to achieve complete labeling.
-
Treatment: Treat the "heavy" labeled cells with the desired concentration of this compound for a specified time (e.g., 24 hours). Treat the "medium" labeled cells with a vehicle control (e.g., DMSO). The "light" labeled cells can serve as an internal standard.
-
Cell Lysis and Protein Quantification: Harvest cells, wash with PBS, and lyse in lysis buffer. Determine protein concentration using a BCA assay.
-
Protein Digestion: Combine equal amounts of protein from the "light," "medium," and "heavy" lysates. Reduce proteins with DTT, alkylate with IAA, and digest with trypsin overnight.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture by high-resolution LC-MS/MS.
-
Data Analysis: Use a proteomics software suite (e.g., MaxQuant) to identify and quantify proteins. Calculate the heavy/medium SILAC ratios to identify proteins whose abundance is altered by this compound treatment. Proteins that are significantly downregulated are potential Hsp90 clients or are affected by off-target mechanisms.
Protocol 2: In Vitro Kinase Panel Screening
This protocol describes a general approach for screening this compound against a panel of purified kinases to identify direct off-target kinase interactions.
Materials:
-
This compound
-
A commercial kinase profiling service or a panel of purified recombinant kinases.
-
Appropriate kinase buffers, substrates (e.g., a generic peptide substrate), and ATP.
-
Detection reagents (e.g., ADP-Glo™ Kinase Assay).
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO and create a dilution series.
-
Kinase Reaction: In a multi-well plate, incubate each kinase with its specific substrate and the various concentrations of this compound in the appropriate kinase reaction buffer.
-
Initiate Reaction: Start the kinase reaction by adding a fixed concentration of ATP (often at or near the Km for each kinase).
-
Incubation: Allow the reaction to proceed for a specified time at the optimal temperature for the kinases.
-
Detection: Stop the reaction and measure the kinase activity using a suitable detection method. For example, with the ADP-Glo™ assay, the amount of ADP produced is quantified via a luminescence-based reaction.
-
Data Analysis: Calculate the percent inhibition of each kinase at each concentration of this compound. Determine the IC50 value for any kinases that show significant inhibition.
Mandatory Visualizations
Caption: On-target pathway of this compound via Hsp90 inhibition.
Caption: Workflow for identifying this compound off-target effects.
Caption: Troubleshooting logic for inconsistent this compound results.
References
- 1. selleckchem.com [selleckchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Mode of cell death induced by the HSP90 inhibitor this compound (tanespimycin) is dependent on the expression of pro-apoptotic BAX - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | A Novel Mechanism of this compound Therapeutic Efficacy on HSP90 Inhibition in MYCN-Amplified Neuroblastoma Cells [frontiersin.org]
- 5. Geldanamycin and 17-allylamino-17-demethoxygeldanamycin potentiate the in vitro and in vivo radiation response of cervical tumor cells via the heat shock protein 90-mediated intracellular signaling and cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 17 AAG for HSP90 inhibition in cancer--from bench to bedside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Novel Mechanism of this compound Therapeutic Efficacy on HSP90 Inhibition in MYCN-Amplified Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Methods to validate Hsp90 inhibitor specificity, to identify off-target effects, and to rethink approaches for further clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 17AAG: low target binding affinity and potent cell activity--finding an explanation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Phase I Trial of 17-Allylamino-17-Demethoxygeldanamycin in Patients with Advanced Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Phase I pharmacokinetic-pharmacodynamic study of 17-(allylamino)-17-demethoxygeldanamycin (17AAG, NSC 330507), a novel inhibitor of heat shock protein 90, in patients with refractory advanced cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Stability of HSP90 Inhibitor 17-AAG: A Technical Support Guide
For researchers, scientists, and drug development professionals utilizing the heat shock protein 90 (HSP90) inhibitor 17-allylamino-17-demethoxygeldanamycin (17-AAG), ensuring its stability in solution is paramount for reproducible and reliable experimental outcomes. This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the handling and storage of this compound.
This guide offers detailed information on the stability of this compound in various solutions, recommended storage conditions, and protocols for assessing its integrity. Quantitative data is summarized in easy-to-reference tables, and key experimental workflows and signaling pathways are visualized to enhance understanding.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: Dimethyl sulfoxide (DMSO) is the most common and recommended solvent for preparing stock solutions of this compound. It is highly soluble in DMSO, with concentrations of 50 mg/mL to 150 mg/mL being achievable.[1] For cell culture experiments, it is crucial to ensure the final concentration of DMSO in the medium is non-toxic to the cells, typically below 0.5%.
Q2: How should I store this compound, both as a solid and in solution?
A2: As a lyophilized powder, this compound is stable for up to 24 months when stored at -20°C and protected from light.[1] Once dissolved in DMSO, it is recommended to store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[2] Under these conditions, the DMSO stock solution is generally stable for several months. For optimal results, it is advisable to use the solution within 3 months to prevent loss of potency.[1] Always protect this compound solutions from light.
Q3: I've noticed precipitation when I dilute my this compound stock solution in aqueous media. What should I do?
A3: This is a common issue due to the poor aqueous solubility of this compound.[2][3] Here are some troubleshooting steps:
-
Pre-warm the media: Before adding the this compound stock, warm your cell culture media or buffer to 37°C.
-
Rapid mixing: Add the DMSO stock solution to the pre-warmed media with gentle but thorough mixing to ensure rapid dispersion.
-
Stepwise dilution: Consider a serial dilution approach to gradually decrease the DMSO concentration.
-
Lower final concentration: If precipitation persists, you may need to lower the final working concentration of this compound.
-
Use of a carrier: For in vivo studies, formulation with vehicles like Cremophor EL or encapsulation in micelles or liposomes can improve solubility and stability.[4][5]
Q4: How does pH affect the stability of this compound?
A4: The hydroquinone form of this compound (17AAGH2), which is more water-soluble, is more stable at a lower pH. Clinical formulations have utilized low pH to inhibit its oxidation. While specific quantitative data on the degradation of the parent this compound at different pH values is limited in readily available literature, it is generally advisable to maintain a physiological pH for cell-based assays, while being mindful of the potential for reduced stability in aqueous solutions over time.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected efficacy in cell-based assays.
-
Possible Cause: Degradation of this compound in the working solution.
-
Solution: Prepare fresh working dilutions from a frozen stock for each experiment. Avoid storing diluted aqueous solutions for extended periods.
-
-
Possible Cause: Adsorption to plasticware.
-
Solution: Use low-protein-binding tubes and plates, especially for low concentration working solutions.
-
-
Possible Cause: Cell line sensitivity.
-
Solution: Confirm the sensitivity of your cell line to this compound by performing a dose-response curve and comparing it to published data for that cell line.
-
Issue 2: Variability in in vivo animal studies.
-
Possible Cause: Poor bioavailability due to precipitation or rapid metabolism.
-
Possible Cause: Inconsistent administration.
-
Solution: Ensure accurate and consistent dosing, paying close attention to the route and volume of administration. For oral gavage, ensure proper technique to avoid stress and variability in absorption.
-
-
Possible Cause: Animal-to-animal variability.
-
Solution: Increase the number of animals per group to account for biological variability. Monitor animal health closely and record any adverse effects.
-
Data on this compound Stability and Storage
| Parameter | Condition | Recommendation/Observation | Citations |
| Form | Lyophilized Powder | Stable for 24 months | [1] |
| Storage Temperature (Powder) | -20°C, desiccated, protected from light | Optimal for long-term storage | [1] |
| Solvent | DMSO | High solubility (50-150 mg/mL) | [1] |
| Storage (DMSO Stock) | -20°C or -80°C in aliquots, protected from light | Stable for several months; use within 3 months for best results | [1][2] |
| Aqueous Solubility | Poor | Prone to precipitation upon dilution | [2][3] |
| Aqueous Stability | Limited, susceptible to oxidation (hydroquinone form) | Prepare fresh dilutions; low pH can improve stability of the hydroquinone form |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol provides a general framework for a stability-indicating High-Performance Liquid Chromatography (HPLC) method to assess the purity and degradation of this compound.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at an appropriate wavelength (e.g., 270 nm or 330 nm).[6]
-
Column Temperature: 30°C.
-
-
Sample Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the stock solution to the desired concentration in the mobile phase or a suitable diluent.
-
For stability studies, incubate samples under desired stress conditions (e.g., elevated temperature, different pH, light exposure) before analysis.
-
-
Analysis:
-
Inject a known volume of the sample onto the HPLC system.
-
Monitor the chromatogram for the appearance of new peaks (degradation products) and a decrease in the area of the main this compound peak.
-
Quantify the amount of this compound and its degradation products using a calibration curve.
-
Protocol 2: Western Blot Analysis of HSP90 Client Protein Degradation
This protocol outlines the steps to assess the biological activity of this compound by measuring the degradation of HSP90 client proteins like HER2 and Akt.
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound for a specified time (e.g., 24-48 hours). Include a vehicle control (DMSO).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies against your target proteins (e.g., anti-HER2, anti-Akt, anti-phospho-Akt) and a loading control (e.g., anti-GAPDH or anti-β-actin).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein levels to the loading control to determine the relative decrease in protein expression upon this compound treatment.
-
Visualizing Key Concepts
To further aid in understanding the experimental and biological context of this compound, the following diagrams are provided.
References
- 1. Degradation kinetics of Andrographolide in aqueous solution, product identification and biological activity evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. dovepress.com [dovepress.com]
- 4. A Cremophor-Free Formulation for Tanespimycin (this compound) using PEO-b-PDLLA Micelles: Characterization and Pharmacokinetics in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Encapsulation of the HSP-90 Chaperone Inhibitor this compound in Stable Liposome Allow Increasing the Therapeutic Index as Assessed, in vitro, on Leishmania (L) amazonensis Amastigotes-Hosted in Mouse CBA Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stability of the Hsp90 inhibitor 17AAG hydroquinone and prevention of metal-catalyzed oxidation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in 17-Aag experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during experiments with the Hsp90 inhibitor, 17-AAG (Tanespimycin).
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Compound Preparation and Handling
Q1: I'm observing precipitate in my this compound stock solution or diluted working solution. What should I do?
A1: This is a common issue due to the poor aqueous solubility of this compound.[1][2][3][4]
-
Initial Solubilization: Ensure you are using an appropriate solvent. This compound is soluble in DMSO at high concentrations (e.g., 10-150 mg/mL).[5][6] For a 1 mM stock, you can reconstitute 500 μg in approximately 853.7 μl of fresh, high-quality DMSO.[6]
-
Storage: Store the DMSO stock solution in small aliquots at -20°C and protect it from light to maintain stability for up to 3 months.[5][6] Avoid repeated freeze-thaw cycles.[6]
-
Working Dilutions: When preparing working dilutions in aqueous-based culture media, ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent toxicity.[7] Precipitate can form when the aqueous concentration exceeds its solubility limit (estimated to be around 20-50 μM in plain water).[6] If precipitation occurs upon dilution, you can try gentle warming or sonication to aid dissolution.[8]
-
Alternative Formulations: For in vivo studies or if solubility issues persist, consider using formulations with agents like PEG-b-PLA micelles or Cremophor EL, which have been used to improve solubility.[5][9]
Q2: How stable is this compound in my cell culture medium during a long-term experiment (e.g., 48-72 hours)?
A2: this compound has limited stability in aqueous solutions. Its hydroquinone derivative, which can be more potent, is susceptible to oxidation back to the quinone form.[2][3][4]
-
Media Changes: For experiments lasting longer than 24 hours, consider replenishing the media with freshly diluted this compound every 24 hours to maintain a consistent effective concentration.
-
Protect from Light: this compound is light-sensitive.[6] Ensure that during incubation and handling, plates and solutions are protected from direct light to prevent degradation.
Section 2: Inconsistent Cell Viability/Cytotoxicity Results
Q3: My IC50 values for this compound vary significantly between experiments using the same cell line. Why is this happening?
A3: Inconsistent IC50 values are a frequent challenge in this compound experiments and can be attributed to several factors:
-
Cellular Response Kinetics: The effects of this compound are often cytostatic rather than cytotoxic, meaning it may inhibit proliferation without inducing widespread cell death.[3] The time point at which you measure viability is critical. An early time point might not capture the full anti-proliferative effect, while a very late time point could be confounded by secondary effects.
-
Cell Density: The initial seeding density of your cells can significantly impact the apparent IC50 value.[10] Higher density cultures may exhibit altered proliferation rates and drug sensitivity. It is crucial to standardize your seeding density across all experiments.
-
Assay Type: Different viability assays measure different cellular parameters.
-
Metabolic Assays (e.g., MTT, MTS, WST-1): These measure mitochondrial reductase activity. Changes in metabolic activity do not always directly correlate with cell number, and this compound could potentially alter cellular metabolism.[10][11]
-
ATP-based Assays (e.g., CellTiter-Glo®): These measure cellular ATP levels, which can be a more direct indicator of viable cells.
-
Direct Cell Counting (e.g., Trypan Blue, automated counters): This method directly assesses cell number and membrane integrity.
-
-
Compound Stability: As mentioned in Q2, degradation of this compound in the culture medium over time will lead to a decrease in the effective concentration, affecting the IC50 value.
Troubleshooting Steps:
-
Optimize and Standardize Seeding Density: Perform a titration of cell seeding density to find the optimal number that allows for logarithmic growth throughout the duration of your experiment.
-
Time-Course Experiment: Conduct a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal endpoint for your specific cell line and experimental question.
-
Validate with a Second Assay: If you observe inconsistencies, validate your results using an orthogonal method (e.g., if using an MTT assay, confirm with direct cell counting).
-
Replenish this compound: For longer incubation periods (>24h), consider replacing the medium with fresh this compound to ensure consistent drug exposure.
Q4: I'm not seeing the expected level of cell death (apoptosis) after this compound treatment. Is my experiment failing?
A4: Not necessarily. The cellular response to this compound is highly cell-line dependent.[3]
-
Cytostatic vs. Cytotoxic Effects: In many cancer cell lines, this compound primarily induces a cytostatic effect (cell cycle arrest) rather than apoptosis.[3]
-
BAX Status: The expression of pro-apoptotic proteins like BAX can influence the extent of apoptosis induced by this compound.[3]
-
Heat Shock Response: this compound treatment induces the expression of the anti-apoptotic chaperone Hsp72, which can have a cytoprotective effect.[3]
To investigate further:
-
Assess Cell Cycle: Perform cell cycle analysis by flow cytometry to determine if cells are arresting in a specific phase (e.g., G1 or G2/M).
-
Measure Apoptosis Markers: Use assays like Annexin V/PI staining or Western blotting for cleaved PARP or cleaved Caspase-3 to quantify apoptosis, even if it's a minor component of the overall response.
-
Confirm Hsp90 Inhibition: Ensure that this compound is active in your system by checking for the degradation of sensitive Hsp90 client proteins (see Section 3).
Section 3: Western Blotting Issues
Q5: I don't see a decrease in my Hsp90 client protein of interest after this compound treatment.
A5: This could be due to several reasons related to both the drug's activity and the specific client protein.
-
Insufficient Drug Concentration or Incubation Time: The kinetics of degradation vary between different client proteins. Some, like HER2 or Akt, are degraded relatively quickly (within hours), while others may require higher concentrations or longer incubation times.
-
Client Protein Stability: Some client proteins have a long half-life, and a significant decrease may only be observable after 24-48 hours of treatment.
-
Ineffective this compound: Your this compound stock may have degraded. Always use a fresh aliquot stored correctly.
-
Positive Control: A reliable positive control for Hsp90 inhibition is the induction of Hsp72 expression.[3] If you see an increase in Hsp72, it confirms that this compound is engaging its target, even if your specific client protein is not yet degraded.
Troubleshooting Steps:
-
Dose-Response and Time-Course: Perform a Western blot analysis with a range of this compound concentrations (e.g., 0.1, 0.5, 1 μM) and at different time points (e.g., 4, 8, 24, 48 hours).[6]
-
Check for Hsp72 Induction: Always probe your blot for Hsp72 as a positive control for Hsp90 inhibition.[3]
-
Use a Sensitive Client Protein as a Control: Probe for a known sensitive Hsp90 client protein in your cell line, such as CRAF or CDK4, to confirm the drug's activity.[3]
-
Ensure Proper Lysis: Use a lysis buffer containing protease and phosphatase inhibitors to prevent ex vivo degradation of your target protein.[12]
Q6: I see an increase in Hsp70/Hsp72 expression. Is this expected?
A6: Yes, this is an expected and well-documented cellular response to Hsp90 inhibition.[3] this compound treatment leads to the activation of the heat shock transcription factor 1 (HSF1), which drives the expression of heat shock proteins, most notably Hsp72. This induction is a reliable biomarker of Hsp90 inhibition.[3]
Section 4: Co-Immunoprecipitation (Co-IP) Experiments
Q7: I'm trying to Co-IP an Hsp90 client protein with Hsp90, but after this compound treatment, the interaction is lost. How can I troubleshoot this?
A7: The loss of interaction is the expected outcome of this compound treatment. This compound binds to the ATP-binding pocket of Hsp90, which induces a conformational change that releases the client protein, leading to its subsequent ubiquitination and degradation. Therefore, a decrease or loss of the Co-IP signal is evidence of successful Hsp90 inhibition.
-
To confirm the baseline interaction: Always include a vehicle-treated control (e.g., DMSO) where you should be able to co-precipitate the client protein with Hsp90.
-
To troubleshoot a lack of baseline interaction:
-
Lysis Buffer: Use a non-denaturing lysis buffer (e.g., avoid high concentrations of ionic detergents like SDS) to preserve the protein-protein interaction.[13]
-
Antibody Choice: Ensure your antibody is suitable for IP and recognizes the native conformation of your bait protein.
-
Washing Steps: Optimize your wash buffer to be stringent enough to remove non-specific binding but gentle enough to preserve the specific interaction.
-
Data Presentation
Table 1: Representative IC50/GI50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50/GI50 (nM) | Assay Type/Duration |
| HCT116 | Colon Carcinoma | ~45.2 | MTT / 72h[5] |
| JIMT-1 | Breast Cancer (Trastuzumab-resistant) | 10 | Proliferation Assay[14] |
| SKBR-3 | Breast Cancer (HER2-overexpressing) | 70 | Proliferation Assay[14] |
| LNCaP | Prostate Cancer | 25-45 | Growth Arrest Assay[15] |
| H1975 | Lung Adenocarcinoma | 1.258 | Not Specified |
| H1437 | Lung Adenocarcinoma | 6.555 | Not Specified |
| HCC827 | Lung Adenocarcinoma | 26.255 | Not Specified |
Note: IC50/GI50 values are highly dependent on the specific experimental conditions, including the assay used, incubation time, and cell seeding density. These values should be used as a general guide.
Experimental Protocols
Protocol 1: Western Blot Analysis of Hsp90 Client Protein Degradation and Hsp72 Induction
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a predetermined optimal density to ensure they are in the logarithmic growth phase at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with varying concentrations of this compound (e.g., 0.1, 0.5, 1.0 µM) and a vehicle control (DMSO) for the desired time points (e.g., 24 and 48 hours).
-
-
Cell Lysis:
-
Aspirate the culture medium and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at ~14,000 x g for 20 minutes at 4°C.
-
Transfer the supernatant to a new, pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize protein concentrations for all samples. Prepare samples by adding 4X Laemmli sample buffer and boiling at 95-100°C for 5 minutes.
-
Load equal amounts of protein (typically 20-40 µg) per lane onto an SDS-polyacrylamide gel. Include a molecular weight marker.
-
Run the gel until adequate separation of proteins is achieved.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Confirm successful transfer by staining the membrane with Ponceau S.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against your client protein of interest, Hsp72 (for positive control), and a loading control (e.g., β-actin, GAPDH) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Protocol 2: Cell Viability Assessment using a Tetrazolium-Based Assay (e.g., MTT)
-
Cell Seeding:
-
Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium.
-
Incubate overnight at 37°C in a humidified atmosphere with 5% CO₂.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of medium containing the different concentrations of this compound or vehicle control.
-
Incubate for the desired duration (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
-
Solubilization of Formazan:
-
Carefully aspirate the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Mix thoroughly by gently pipetting or using a plate shaker for 10 minutes.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot the dose-response curve to determine the IC50 value.
-
Visualizations
Caption: Hsp90 inhibition by this compound disrupts client protein folding.
Caption: General workflow for conducting experiments with this compound.
Caption: Logic diagram for troubleshooting inconsistent this compound results.
References
- 1. Spotlight on this compound as an Hsp90 inhibitor for molecular targeted cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mode of cell death induced by the HSP90 inhibitor this compound (tanespimycin) is dependent on the expression of pro-apoptotic BAX - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metrics other than potency reveal systematic variation in responses to cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. agscientific.com [agscientific.com]
- 6. This compound | Cell Signaling Technology [cellsignal.com]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. A Cremophor-Free Formulation for Tanespimycin (this compound) using PEO-b-PDLLA Micelles: Characterization and Pharmacokinetics in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Growth rate inhibition metrics correct for confounders in measuring sensitivity to cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 13. Immunoprecipitation Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 14. Hsp90 inhibitor this compound reduces ErbB2 levels and inhibits proliferation of the trastuzumab resistant breast tumor cell line JIMT-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. selleckchem.com [selleckchem.com]
Technical Support Center: Managing 17-AAG Induced Heat Shock Response In Vitro
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the HSP90 inhibitor, 17-AAG (Tanespimycin), in vitro. Our goal is to help you navigate common challenges and ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent inhibitor of Heat Shock Protein 90 (HSP90).[1][2][3] It competitively binds to the N-terminal ATP-binding pocket of HSP90, which inhibits its intrinsic ATPase activity.[4][5][6] This disruption of the HSP90 chaperone cycle leads to the misfolding and subsequent degradation of HSP90 client proteins, many of which are crucial for cancer cell survival and proliferation, via the ubiquitin-proteasome pathway.[4][6][7]
Q2: Why does this compound induce a heat shock response?
A2: The inhibition of HSP90 by this compound mimics a cellular stress condition. This leads to the activation of Heat Shock Factor 1 (HSF1), a transcription factor that is normally kept in an inactive state through its association with HSP90.[8][9] When this compound binds to HSP90, HSF1 is released, trimerizes, and translocates to the nucleus where it binds to heat shock elements (HSEs) in the promoters of heat shock genes. This results in the transcriptional upregulation of heat shock proteins (HSPs), most notably HSP70 and HSP27.[4][9][10]
Q3: What are the typical cellular outcomes of this compound treatment in vitro?
A3: Treatment with this compound can lead to several cellular outcomes, which are often cell-line dependent:
-
Cytostatic effects: this compound frequently causes a cytostatic anti-proliferative effect rather than widespread cell death.[4][11]
-
Cell cycle arrest: The compound can induce cell cycle arrest, commonly at the G0/G1 or G2/M phase, by downregulating key cell cycle proteins like cyclin D1.[12][13][14]
-
Apoptosis: this compound can induce apoptosis, often in a BAX-dependent manner.[4][5][11] However, the extent of apoptosis can be limited and is highly dependent on the cancer cell line.[4][11]
-
Induction of heat shock proteins: A hallmark of this compound treatment is the robust induction of HSP70 and HSP27 as part of the heat shock response.[4][9][15]
Q4: What is the significance of the heat shock response induction by this compound?
A4: The induction of the heat shock response, particularly the upregulation of HSP70 and HSP27, can have a cytoprotective effect.[4] These induced chaperones can help to mitigate the cellular stress caused by this compound and may contribute to drug resistance by inhibiting apoptosis.[4][16] Therefore, monitoring the heat shock response is crucial for interpreting experimental results and understanding potential mechanisms of resistance.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High levels of unexpected cell death at low this compound concentrations. | 1. Cell line is highly sensitive to HSP90 inhibition. 2. Errors in drug concentration calculation or dilution. 3. Solvent (e.g., DMSO) toxicity. | 1. Perform a dose-response curve to determine the IC50 for your specific cell line. Start with a broad range of concentrations (e.g., 1 nM to 10 µM). 2. Carefully re-calculate and prepare fresh dilutions of this compound. 3. Ensure the final solvent concentration is consistent across all treatments and is below the toxic threshold for your cells (typically <0.1%). Run a solvent-only control. |
| No significant induction of HSP70 or HSP27 is observed after treatment. | 1. this compound concentration is too low. 2. Incubation time is too short. 3. The cell line has a blunted heat shock response. 4. Ineffective antibody for Western blotting. | 1. Increase the concentration of this compound. A concentration at or above the IC50 for cell viability is often required to see a robust heat shock response. 2. Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to determine the optimal time point for HSP induction in your cell line. 3. Check the literature for your specific cell line's response to HSP90 inhibitors. Consider using a positive control for heat shock response (e.g., heat shock at 42°C for 1-2 hours). 4. Validate your HSP70 and HSP27 antibodies with a positive control. |
| High variability in results between replicate experiments. | 1. Inconsistent cell seeding density. 2. Cells are at different growth phases. 3. Inconsistent this compound treatment conditions (concentration, time). 4. Variability in downstream processing (e.g., protein extraction, Western blotting). | 1. Ensure precise and consistent cell counting and seeding for all experiments. 2. Standardize the cell confluence at the time of treatment (e.g., 60-70% confluency). 3. Prepare a single stock solution of this compound for a set of experiments and use a precise timer for treatment duration. 4. Standardize all downstream protocols and ensure equal loading for Western blots by quantifying total protein. |
| Cells recover and resume proliferation after this compound is removed. | 1. The effect of this compound was primarily cytostatic, not cytotoxic. 2. The induced heat shock response provided a protective mechanism allowing for recovery. | 1. This is an expected outcome in many cell lines where this compound is primarily cytostatic.[4][11] Consider assays that measure long-term cell survival, such as colony formation assays. 2. Consider co-treatment with an inhibitor of the heat shock response or an agent that targets downstream survival pathways. |
Data Presentation
Table 1: In Vitro Efficacy of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay | IC50 / GI50 | Reference |
| HCT116 BAX +/- | Colon Cancer | SRB | 45.2 nM ± 7.9 SEM | [11] |
| HCT116 BAX -/- | Colon Cancer | SRB | 41.8 nM ± 4.1 SEM | [11] |
| p185erbB-2 expressing cells | Breast Cancer | Not Specified | 31 nM | [1] |
| OSA 8 | Osteosarcoma | Not Specified | 4 nM | [17] |
| HCT-116 | Colon Cancer | MTT | 148.52 nM - 559.37 nM (for various HPs) | [18] |
Note: IC50/GI50 values can vary significantly based on the assay used and the experimental conditions.
Experimental Protocols
Protocol 1: Assessment of Cell Viability using MTS Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add 100 µL of the this compound-containing medium to each well. Include wells with vehicle (DMSO) control and untreated controls.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.
-
Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot a dose-response curve to determine the IC50 value.
Protocol 2: Western Blot Analysis of Heat Shock Response
-
Cell Lysis: After treating cells with this compound for the desired time, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Mix a standardized amount of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
SDS-PAGE: Load the samples onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against HSP70, HSP27, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry: Quantify the band intensities and normalize the expression of target proteins to the loading control.
Visualizations
This compound Signaling Pathway
Caption: this compound inhibits HSP90, leading to client protein degradation and HSF1 activation.
Experimental Workflow for In Vitro this compound Studies
Caption: Workflow for studying this compound's effects on cell viability and protein expression.
References
- 1. This compound | Hsp90 | Tocris Bioscience [tocris.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Hsp90 inhibitor - Wikipedia [en.wikipedia.org]
- 4. Mode of cell death induced by the HSP90 inhibitor this compound (tanespimycin) is dependent on the expression of pro-apoptotic BAX - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Novel Mechanism of this compound Therapeutic Efficacy on HSP90 Inhibition in MYCN-Amplified Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | A Novel Mechanism of this compound Therapeutic Efficacy on HSP90 Inhibition in MYCN-Amplified Neuroblastoma Cells [frontiersin.org]
- 7. In Vitro Inhibition of Hsp90 Protein by Benzothiazoloquinazolinequinones Is Enhanced in The Presence of Ascorbate. A Preliminary In Vivo Antiproliferative Study [mdpi.com]
- 8. Effects of 17-allylamino-17-demethoxygeldanamycin (this compound) in transgenic mouse models of frontotemporal lobar degeneration and Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hsp90 Chaperone Inhibitor this compound Attenuates Aβ-Induced Synaptic Toxicity and Memory Impairment | Journal of Neuroscience [jneurosci.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. oncotarget.com [oncotarget.com]
- 12. Small molecule inhibitor screening identifified HSP90 inhibitor this compound as potential therapeutic agent for gallbladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effects of this compound on the cell cycle and apoptosis of H446 cells and the associated mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The heat shock protein 90 inhibitor this compound induces cell cycle arrest and apoptosis in mantle cell lymphoma cell lines by depleting cyclin D1, Akt, Bid and activating caspase 9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Up-regulation of heat shock protein 27 induces resistance to 17-allylamino-demethoxygeldanamycin through a glutathione-mediated mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. selleckchem.com [selleckchem.com]
- 18. Discovery of potent heat shock protein 90 (Hsp90) inhibitors: structure-based virtual screening, molecular dynamics simulation, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Cell Line Specific Responses to 17-AAG Treatment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions regarding the use of 17-AAG, a potent HSP90 inhibitor.
Frequently Asked Questions (FAQs)
Q1: Why do different cell lines show varying sensitivity to this compound treatment?
A1: The differential sensitivity of cell lines to this compound is multifactorial. Key factors include:
-
Dependence on HSP90 client proteins: Cancer cells that are highly dependent on specific HSP90 client proteins for survival and proliferation, such as HER2-overexpressing breast cancer cells or mutant BRAF-driven melanomas, are often more sensitive.[1][2]
-
Expression of drug metabolizing enzymes: The enzyme NQO1 (NAD(P)H:quinone oxidoreductase 1) can metabolize this compound to a more potent form.[3][4] Cell lines with high NQO1 expression may exhibit greater sensitivity, while reduced NQO1 activity is a potential mechanism of acquired resistance.[3]
-
Presence of drug efflux pumps: Overexpression of multidrug resistance efflux pumps like P-glycoprotein can reduce intracellular concentrations of this compound, leading to resistance.[5]
-
Status of signaling pathways: The activation state of pathways like PI3K/Akt can influence sensitivity.[6][7]
-
Apoptotic machinery: The cellular machinery for apoptosis, including the expression of proteins like BAX, can determine the extent of cell death induced by this compound.[8]
Q2: What is the primary mechanism of action of this compound?
A2: this compound binds to the N-terminal ATP-binding pocket of Heat Shock Protein 90 (HSP90), inhibiting its chaperone function.[8][9] This leads to the misfolding, ubiquitination, and subsequent proteasomal degradation of HSP90 client proteins.[8][9] Many of these client proteins are oncoproteins critical for cancer cell growth, survival, and signaling.[9]
Q3: What are the expected downstream effects of this compound treatment on signaling pathways?
A3: By promoting the degradation of its client proteins, this compound can simultaneously disrupt multiple signaling pathways, including:
-
PI3K/Akt Pathway: this compound leads to the degradation of Akt, a key survival kinase, thereby inhibiting downstream signaling.[6][10][11]
-
MAPK Pathway: Key components of this pathway, such as Raf-1, are HSP90 client proteins, and their degradation by this compound can block signaling.
-
HER2/ErbB2 Signaling: In HER2-overexpressing cells, this compound induces the degradation of HER2, leading to the downregulation of this critical oncogenic driver.[1]
-
Cell Cycle Regulation: this compound can cause the degradation of cell cycle regulators like CDK4, leading to cell cycle arrest.[8]
Q4: Is the induction of HSP70 a sign of effective this compound treatment?
A4: Yes, the induction of HSP70 is a well-established biomarker of HSP90 inhibition.[8][12] When HSP90 is inhibited by this compound, the heat shock factor 1 (HSF1) is activated, leading to the increased transcription of heat shock proteins, most notably HSP70. However, it is important to note that sustained high levels of HSP70 can also contribute to drug resistance by exerting anti-apoptotic effects.[5]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No or low cytotoxicity observed in my cell line. | The cell line may be intrinsically resistant. | - Check the expression levels of key HSP90 client proteins (e.g., HER2, Akt).- Measure the expression and activity of NQO1.- Assess for the expression of multidrug resistance pumps like P-glycoprotein.- Consider using a different HSP90 inhibitor that is not a substrate for efflux pumps.[5] |
| Inconsistent results between experiments. | - this compound instability or degradation.- Variability in cell density at the time of treatment. | - Prepare fresh this compound solutions for each experiment from a frozen stock.- Ensure consistent cell seeding densities and confluency at the start of each experiment. |
| Western blot shows no degradation of a specific client protein. | - The protein may not be a major client of HSP90 in that specific cell line.- Insufficient drug concentration or treatment duration. | - Confirm that the protein of interest is a known HSP90 client.- Perform a dose-response and time-course experiment to determine the optimal conditions for client protein degradation.- Always include a positive control cell line known to be sensitive to this compound. |
| Induction of HSP70 is observed, but there is no significant cell death. | - The cell line may have a robust anti-apoptotic response.- The primary effect of this compound in this cell line might be cytostatic rather than cytotoxic.[8] | - Assess apoptosis using methods like Annexin V staining or caspase activity assays.- Evaluate cell cycle progression to check for a cytostatic effect.- Consider combining this compound with other agents that can enhance apoptosis.[8] |
Quantitative Data
Table 1: Comparative IC50/GI50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50/GI50 (nM) | Reference |
| JIMT-1 | Breast Cancer (Trastuzumab Resistant) | 10 | [1] |
| SKBR-3 | Breast Cancer (HER2-overexpressing) | 70 | [1] |
| MCF-7 | Breast Cancer (ER-positive) | <2000 | [13] |
| MDA-MB-231 | Breast Cancer (Triple-negative) | <2000 | [13] |
| H3122 | Lung Adenocarcinoma | >100 | [14] |
| HCC827 | Lung Adenocarcinoma | >100 | [14] |
| A549 | Lung Adenocarcinoma | >100 | [14] |
| H1437 | Lung Adenocarcinoma | >100 | [14] |
Table 2: Summary of Cell Line Specific Responses to this compound
| Cell Line | Key Client Proteins Affected | Predominant Outcome | Notes |
| HCT116 | C-RAF, CDK4 | Cytostatic | Apoptosis is BAX-dependent.[8] |
| MCF-7 | Akt, HER2 | Apoptosis, ER Stress | [7][15] |
| MDA-MB-231 | Akt, HER2 | Apoptosis, ER Stress | [7][15] |
| JIMT-1 | ErbB2 | Apoptosis, Proliferation Inhibition | Trastuzumab-resistant cell line.[1] |
| SKBR-3 | ErbB2 | Apoptosis, Proliferation Inhibition | Trastuzumab-sensitive cell line.[1] |
| Glioblastoma Cells | - | Resistance Development | Associated with reduced NQO1 expression.[3] |
| IMR-32 | MYCN, Oct4, FABP5, HMGA1 | Proliferation Inhibition, Apoptosis | MYCN-amplified neuroblastoma.[16] |
| SK-N-SH | HMGA1, FABP5, Oct4, MYCN | Proliferation Inhibition, Apoptosis | Non-MYCN amplified neuroblastoma.[16] |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.[9]
-
Drug Treatment: Treat the cells with a serial dilution of this compound for the desired duration (e.g., 72 hours).[9] Include a vehicle-treated control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[9]
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 value.
Protocol 2: Western Blot Analysis of HSP70 Induction and Client Protein Degradation
-
Cell Treatment and Lysis: Treat cells with varying concentrations of this compound for a specified time (e.g., 24 hours).[9] Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Denature equal amounts of protein from each sample by boiling in Laemmli buffer.[9]
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[9]
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[9]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against HSP70, the client protein of interest (e.g., Akt, HER2), and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.[9]
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[9]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the changes in protein levels relative to the loading control.
Visualizations
Caption: Mechanism of this compound action on the HSP90 chaperone cycle.
Caption: Inhibition of the PI3K/Akt signaling pathway by this compound.
Caption: General experimental workflow for studying this compound effects.
References
- 1. Hsp90 inhibitor this compound reduces ErbB2 levels and inhibits proliferation of the trastuzumab resistant breast tumor cell line JIMT-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The sensitivity to Hsp90 inhibitors of both normal and oncogenically transformed cells is determined by the equilibrium between cellular quiescence and activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acquired resistance to 17-allylamino-17-demethoxygeldanamycin (this compound, tanespimycin) in glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. mdpi.com [mdpi.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. This compound Induces Endoplasmic Reticulum Stress-mediated Apoptosis in Breast Cancer Cells, Possibly Through PERK/eIF2α Up-regulation | In Vivo [iv.iiarjournals.org]
- 8. Mode of cell death induced by the HSP90 inhibitor this compound (tanespimycin) is dependent on the expression of pro-apoptotic BAX - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. The HSP90 Inhibitor, this compound, Influences the Activation and Proliferation of T Lymphocytes via AKT/GSK3β Signaling in MRL/lpr Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. This compound Induces Endoplasmic Reticulum Stress-mediated Apoptosis in Breast Cancer Cells, Possibly Through PERK/eIF2α Up-regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | A Novel Mechanism of this compound Therapeutic Efficacy on HSP90 Inhibition in MYCN-Amplified Neuroblastoma Cells [frontiersin.org]
Technical Support Center: Addressing 17-AAG Hepatotoxicity in Preclinical Research
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting strategies for managing the hepatotoxicity associated with the Hsp90 inhibitor 17-AAG in preclinical models.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound-induced hepatotoxicity?
A1: The hepatotoxicity of this compound is primarily linked to its benzoquinone ansamycin structure.[1] The toxicity mechanism involves the metabolic activation of its quinone moiety by one-electron reductases, such as NADPH-cytochrome P450 reductase.[1] This process, known as redox cycling, generates a semiquinone radical that reacts with molecular oxygen to produce superoxide radicals and other reactive oxygen species (ROS).[1] The resulting oxidative stress can lead to cellular damage and hepatocyte injury.[1][2]
Q2: What are the common signs of this compound hepatotoxicity in animal models?
A2: In preclinical studies involving rats and dogs, dose-limiting toxicities of this compound include hepatotoxicity, renal failure, and gastrointestinal issues.[3] Common signs to monitor are elevations in serum levels of liver enzymes such as alanine aminotransferase (ALT), aspartate aminotransferase (AST), and gamma-glutamyl transferase (GGT).[4][5] In severe cases, bloody diarrhea has also been observed in dogs.[4]
Q3: How does the formulation of this compound contribute to its toxicity?
A3: this compound has poor aqueous solubility, which necessitates the use of solubilizing agents in its formulation.[6][7] Historically, formulations have included Dimethyl sulfoxide (DMSO) or Cremophor EL (CrEL), which can contribute to toxicity themselves.[5][6][8] For instance, some of the toxicities observed with this compound may be partly attributable to the DMSO-based formulation.[5] Developing novel, Cremophor-free formulations, such as those using PEO-b-PDLLA micelles or β-cyclodextrin complexes, can increase solubility and may reduce the overall toxicity profile without compromising pharmacokinetic properties.[6][9]
Q4: Which preclinical models are appropriate for evaluating this compound hepatotoxicity?
A4: Both in vitro and in vivo models are crucial for evaluating drug-induced liver injury (DILI).
-
In vitro models: Human cellular models, including 3D spheroid cultures of primary hepatocytes, are valuable for mechanistic studies and have shown greater sensitivity in detecting hepatotoxicity compared to traditional 2D monolayer cultures.[10][11]
-
In vivo models: Animal studies are legally required before a compound can be tested in humans.[10] Toxicity studies have been conducted in Swiss albino mice, rats, and dogs to determine dose-limiting toxicities and maximum tolerated doses (MTDs).[2][3]
Q5: Can this compound paradoxically have a protective effect on the liver?
A5: Yes, under certain conditions, this compound has shown protective effects. In a study using a thioacetamide-induced liver fibrosis model in mice, this compound was found to attenuate hepatotoxicity.[2][12] This effect was attributed to its ability to counterbalance oxidative stress, reduce the activity of hepatic stellate cells, and induce apoptosis in these activated cells.[2][12] This highlights the context-dependent nature of this compound's effects on the liver.
Troubleshooting Guide
Problem: I am observing unexpectedly high levels of liver enzymes (ALT/AST) in my animal models, even at doses reported as safe.
-
Possible Cause 1: Formulation Toxicity. The vehicle used to dissolve this compound (e.g., DMSO, CrEL) may be contributing to the observed hepatotoxicity.[5][8]
-
Possible Cause 2: Dosing Schedule. The toxicity of this compound is highly dependent on the dosing schedule.[5] Continuous or frequent dosing schedules can be more toxic than intermittent ones.
-
Solution: Review the dosing regimen. Clinical trials found that intermittent schedules (e.g., weekly or on days 1, 4, 8, and 11) were better tolerated than daily or continuous twice-weekly dosing, which led to delayed hepatotoxicity.[5]
-
-
Possible Cause 3: Animal Strain/Species Sensitivity. Different species and even strains can have varied sensitivity to drug-induced liver injury.[10]
-
Solution: Review literature specific to the species and strain you are using. If data is unavailable, it may be necessary to perform a dose-escalation study to determine the maximum tolerated dose (MTD) specifically for your model.
-
Problem: My this compound preparation has poor solubility, leading to inconsistent results and potential precipitation.
-
Possible Cause: Inadequate Solubilizing Agent. this compound is poorly soluble in water, and simple solvents may not be sufficient for stable formulation, especially for in vivo use.[6][7]
-
Solution: Utilize established methods for solubilizing this compound. It is soluble in DMSO (10 mg/ml), but for in vivo studies, nanoparticle or micellar formulations are preferred to improve stability and reduce toxicity.[3][6] For example, PEO-b-PDLLA micelles have been shown to increase solubility 150-fold.[6]
-
Data Summaries
Table 1: Maximum Tolerated Doses (MTD) of this compound in Preclinical and Clinical Settings
| Species/Setting | Dosing Schedule | Formulation | MTD | Dose-Limiting Toxicity | Reference(s) |
| Rat | Single Dose | Microdispersed | Up to 25 mg/kg | Hepatotoxicity, Renal Failure, GI Toxicity | [3] |
| Rat | Daily x 5 days | Microdispersed | 25 mg/kg/day | Hepatotoxicity, Renal Failure, GI Toxicity | [3] |
| Dog | Daily x 5 days | Microdispersed | 7.5 mg/kg/day | Hepatotoxicity, Renal Failure, GI Toxicity | [3] |
| Human (Clinical) | Daily x 5 days | DMSO-based | 56 mg/m² | Hepatotoxicity | [5] |
| Human (Clinical) | Days 1, 4, 8, 11 (q21d) | DMSO-based | 220 mg/m² | Fatigue, Myalgia, Nausea | [5] |
| Human (Clinical) | Weekly | DMSO-based | 450 mg/m² | GI issues, Hepatotoxicity | [13] |
Table 2: Key Biomarkers for Assessing this compound Induced Liver Injury
| Biomarker | Type | Indication | Notes | Reference(s) |
| ALT / AST | Serum Enzymes | Hepatocyte Necrosis | Standard, but not entirely liver-specific. | [14][15] |
| GGT / ALP | Serum Enzymes | Cholestatic Injury | Indicates damage to bile ducts. | [14][15] |
| Total Bilirubin (TBIL) | Serum Marker | Liver Function | Elevation indicates impaired conjugation/excretion. | [14][15] |
| Glutamate Dehydrogenase (GLDH) | Serum Enzyme | Mitochondrial Damage | More specific to the liver than ALT/AST; indicates mitochondrial injury. | [14][16] |
| Keratin 18 (K18) | Cellular Protein | Apoptosis/Necrosis | Can distinguish between modes of cell death. | [14][16] |
| microRNA-122 (miR-122) | Circulating RNA | Hepatocyte Injury | Highly liver-specific and rises earlier than ALT in some injury models. | [14][16] |
| Malondialdehyde (MDA) | Tissue/Plasma | Oxidative Stress | A marker of lipid peroxidation. | [12][17] |
| Reduced Glutathione (GSH) | Tissue/Plasma | Antioxidant Capacity | Depletion indicates significant oxidative stress. | [12][17] |
Signaling Pathways and Experimental Workflows
Caption: Mechanism of this compound-induced hepatotoxicity via metabolic activation and ROS production.
Caption: General experimental workflow for assessing this compound hepatotoxicity in preclinical models.
Caption: The Nrf2 antioxidant response pathway, a potential target for mitigating liver injury.
Key Experimental Protocols
1. Protocol: Assessment of Liver Function in Mice
-
Objective: To quantify serum biomarkers of liver injury.
-
Methodology:
-
Blood Collection: Collect blood from mice via a suitable method (e.g., retro-orbital sinus, cardiac puncture at termination) into serum separator tubes.
-
Serum Separation: Allow blood to clot at room temperature for 30 minutes, then centrifuge at 2,000 x g for 10 minutes at 4°C.
-
Analysis: Collect the supernatant (serum) and analyze for ALT, AST, GGT, and total bilirubin levels using a veterinary clinical chemistry analyzer or commercially available colorimetric assay kits according to the manufacturer's instructions.
-
Data Expression: Express results in standard units (e.g., U/L for enzymes, mg/dL for bilirubin) and compare treated groups to the vehicle control group.
-
2. Protocol: Histopathological Examination of Liver Tissue
-
Objective: To qualitatively and semi-quantitatively assess morphological changes in the liver.
-
Methodology:
-
Tissue Harvest: At the end of the study, euthanize animals and immediately perfuse the liver with phosphate-buffered saline (PBS) to remove blood.
-
Fixation: Excise the largest lobe of the liver and fix it in 10% neutral buffered formalin for 24-48 hours.
-
Processing & Embedding: Dehydrate the fixed tissue through a graded series of ethanol, clear with xylene, and embed in paraffin wax.
-
Sectioning: Cut 4-5 µm thick sections using a microtome.
-
Staining:
-
Hematoxylin and Eosin (H&E): For general morphology, inflammation, and necrosis.
-
Masson's Trichrome: To assess collagen deposition and fibrosis.[17]
-
-
Microscopy: Examine slides under a light microscope. Score pathological changes (e.g., necrosis, inflammation, steatosis, fibrosis) in a blinded manner by a qualified pathologist.
-
3. Protocol: Measurement of Hepatic Oxidative Stress Markers
-
Objective: To quantify markers of oxidative stress and antioxidant capacity in liver tissue.
-
Methodology:
-
Tissue Harvest: Excise a portion of the liver, snap-freeze it in liquid nitrogen, and store it at -80°C until analysis.
-
Homogenization: Homogenize a pre-weighed piece of frozen liver tissue in ice-cold lysis buffer (specific to the assay being performed). Centrifuge the homogenate to pellet cellular debris and collect the supernatant.
-
Protein Quantification: Determine the total protein concentration of the supernatant using a BCA or Bradford assay for normalization.
-
Marker Analysis:
-
Lipid Peroxidation (MDA): Use a Thiobarbituric Acid Reactive Substances (TBARS) assay kit to measure malondialdehyde (MDA) levels, a key indicator of lipid peroxidation.[17]
-
Antioxidant Capacity (GSH): Measure the concentration of reduced glutathione (GSH) using a commercially available kit, often based on the reaction of GSH with DTNB (Ellman's reagent).[12]
-
-
Data Expression: Normalize results to the total protein concentration (e.g., nmol MDA/mg protein) and compare treated groups to the vehicle control.
-
References
- 1. Reactive oxygen species mediate hepatotoxicity induced by the Hsp90 inhibiting anti-cancer geldanamycin and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The heat shock protein 90 inhibitor, this compound, attenuates thioacetamide induced liver fibrosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. agscientific.com [agscientific.com]
- 4. In Vitro Detection of Differential and Cell-Specific Hepatobiliary Toxicity Induced by Geldanamycin and 17-Allylaminoge… [ouci.dntb.gov.ua]
- 5. Phase I Trial of 17-Allylamino-17-Demethoxygeldanamycin in Patients with Advanced Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Cremophor-Free Formulation for Tanespimycin (this compound) using PEO-b-PDLLA Micelles: Characterization and Pharmacokinetics in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Spotlight on this compound as an Hsp90 inhibitor for molecular targeted cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of 17-allylamino-17-demethoxygeldanamycin (this compound) in transgenic mouse models of frontotemporal lobar degeneration and Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparison of Inhibitory Effects of this compound Nanoparticles and Free this compound on HSP90 Gene Expression in Breast Cancer [journal.waocp.org]
- 10. remedypublications.com [remedypublications.com]
- 11. Preclinical models of idiosyncratic drug-induced liver injury (iDILI): Moving towards prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Phase II Trial of 17-Allylamino-17-Demethoxygeldanamycin in Patients with Metastatic Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Molecular Biomarkers in Drug-Induced Liver Injury: Challenges and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Drug-Induced Liver Injury: Biomarkers, Requirements, Candidates, and Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Biomarkers of drug-induced liver injury: progress and utility in research, medicine, and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. vivantechnologies.com [vivantechnologies.com]
Technical Support Center: NQO1-Mediated Resistance to 17-AAG
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating NQO1-mediated resistance to the Hsp90 inhibitor, 17-AAG.
Frequently Asked Questions (FAQs)
Q1: What is the role of NQO1 in the cellular response to this compound?
A1: NAD(P)H:quinone oxidoreductase 1 (NQO1) is a key enzyme in the bioactivation of this compound.[1][2][3][4][5][6][7] It catalyzes the two-electron reduction of the benzoquinone moiety of this compound to its hydroquinone form (17-AAGH₂).[1][4][5][7][8] This hydroquinone is a more potent inhibitor of Hsp90, binding with greater affinity to the chaperone's ATP-binding pocket.[4][5][7][8] Consequently, high NQO1 expression and activity are associated with increased sensitivity to this compound.[1][4][5][8]
Q2: How does resistance to this compound develop in relation to NQO1?
A2: Resistance to this compound can arise through mechanisms that reduce the intracellular concentration of the active hydroquinone form. A primary mechanism is the downregulation of NQO1 expression or activity.[8][9] This can occur through reduced mRNA levels or the selection of cells with the inactive NQO1*2 polymorphism.[9] Decreased NQO1 levels lead to less efficient conversion of this compound to its more potent hydroquinone form, thus conferring resistance.[8][9]
Q3: My cells are showing unexpected resistance to this compound. How can I determine if it is NQO1-mediated?
A3: To investigate if the observed resistance is NQO1-mediated, you can perform the following experiments:
-
Assess NQO1 expression and activity: Compare NQO1 protein levels (via Western blot) and enzymatic activity (using an NQO1 activity assay) between your resistant and parental (sensitive) cell lines.[9][10] An inverse correlation between NQO1 levels/activity and the IC₅₀ of this compound is a strong indicator of NQO1-mediated resistance.[9][10]
-
Use an NQO1 inhibitor: Treat your cells with an NQO1 inhibitor, such as dicoumarol or ES936, in combination with this compound.[1][8][9] If the inhibitor abrogates the differential sensitivity between your parental and resistant lines, it suggests that NQO1 activity is a key determinant of this compound efficacy.[9]
-
Cross-resistance profiling: Test the resistant cells against structurally unrelated Hsp90 inhibitors that are not substrates for NQO1 (e.g., VER-50589, NVP-AUY922).[9] If the cells remain sensitive to these compounds, it further points towards a resistance mechanism specific to benzoquinone ansamycins like this compound.[9]
Q4: Can the NQO1*2 polymorphism affect experimental outcomes with this compound?
A4: Yes, the NQO12 polymorphism is a C>T substitution at nucleotide 609 of the human NQO1 gene, resulting in a proline to serine amino acid change. This leads to a protein with little to no enzymatic activity. Cell lines homozygous for the NQO12 allele will exhibit low NQO1 activity and, consequently, may show intrinsic resistance to this compound.[9] Therefore, genotyping your cell lines for this polymorphism can be a crucial step in interpreting your results.
Troubleshooting Guides
Problem 1: Inconsistent IC₅₀ values for this compound across experiments.
| Possible Cause | Troubleshooting Step |
| Cellular NQO1 levels vary with passage number or culture conditions. | Monitor NQO1 protein expression by Western blot at different passage numbers. Ensure consistent cell culture conditions (e.g., media, serum, confluency). |
| Instability of this compound or its hydroquinone form. | Prepare fresh stock solutions of this compound. Minimize exposure to light and air. The hydroquinone form is susceptible to oxidation.[1] |
| Variability in NQO1 activity. | Perform an NQO1 activity assay on cell lysates from each experiment to correlate with the observed IC₅₀ values. |
Problem 2: No significant difference in this compound sensitivity between NQO1-high and NQO1-low cell lines.
| Possible Cause | Troubleshooting Step |
| Presence of other resistance mechanisms. | Investigate other potential resistance mechanisms such as the expression of drug efflux pumps (e.g., P-glycoprotein) or alterations in Hsp90 client proteins.[2] |
| Sub-optimal drug exposure time. | Ensure a sufficient incubation period with this compound to allow for NQO1-mediated bioactivation and subsequent Hsp90 inhibition. A time-course experiment may be necessary. |
| Issues with the NQO1 activity assay. | Validate your NQO1 activity assay with positive and negative controls. Commercially available kits can be used for standardization.[11] |
Quantitative Data Summary
Table 1: Impact of NQO1 Status on this compound Sensitivity
| Cell Line Pair | NQO1 Status | This compound IC₅₀ (µM) | Reference |
| MDA468 vs. MDA468/NQ16 | NQO1-null vs. NQO1-expressing | 10.05 ± 1.07 vs. 0.86 ± 0.16 | [4] |
| SF268 vs. SF268-RA12 | Parental vs. This compound Resistant | ~0.02 vs. ~2.7 | [9] |
| U87MG vs. U87MG-RA6 | Parental vs. This compound Resistant | ~0.05 vs. ~1.0 | [9] |
Experimental Protocols
Protocol 1: NQO1 Activity Assay (Colorimetric)
This protocol is adapted from commercially available kits and published methodologies.[11][12][13] It measures the dicoumarol-sensitive reduction of a tetrazolium salt by NQO1 in cell lysates.
Materials:
-
Cell lysis buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100)
-
Protein quantification assay (e.g., BCA or Bradford)
-
NQO1 Assay Buffer (e.g., 25 mM Tris-HCl, pH 7.4)
-
Menadione (NQO1 substrate)
-
NADH or NADPH (cofactor)
-
WST-1 or similar tetrazolium salt
-
Dicoumarol (NQO1 inhibitor)
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Lysate Preparation:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in cell lysis buffer on ice for 20-30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet debris.
-
Collect the supernatant and determine the protein concentration.
-
-
Assay Reaction:
-
Dilute cell lysates to a consistent protein concentration (e.g., 1 mg/mL) with NQO1 Assay Buffer.
-
In a 96-well plate, add 50 µL of diluted cell lysate to each well.
-
For inhibitor control wells, add 10 µL of Dicoumarol solution. For other wells, add 10 µL of Assay Buffer.
-
Prepare a reaction mixture containing NQO1 Assay Buffer, NADH/NADPH, Menadione, and WST-1 according to the kit manufacturer's instructions.
-
Add 40 µL of the reaction mixture to each well.
-
-
Measurement:
-
Immediately measure the absorbance at 440 nm in kinetic mode for 5-10 minutes at 37°C.
-
-
Data Analysis:
-
Calculate the rate of change in absorbance (slope) for each sample.
-
Subtract the slope of the inhibitor control (Dicoumarol) from the slopes of the other samples to determine the specific NQO1 activity.
-
Normalize the activity to the protein concentration of the cell lysate.
-
Protocol 2: Cell Viability Assay (SRB Assay)
This protocol is based on established methodologies for assessing cell proliferation.[14][15]
Materials:
-
96-well plates
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris base solution, 10 mM
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with a serial dilution of this compound for the desired time period (e.g., 72-96 hours). Include a vehicle control.
-
-
Cell Fixation:
-
After incubation, gently add 50 µL of cold 10% TCA to each well and incubate for 1 hour at 4°C.
-
Wash the plates five times with water and allow them to air dry.
-
-
Staining:
-
Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Quickly wash the plates five times with 1% acetic acid to remove unbound dye and allow them to air dry.
-
-
Measurement:
-
Add 200 µL of 10 mM Tris base solution to each well to solubilize the bound dye.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot dose-response curves and determine the IC₅₀ value.
-
Visualizations
Caption: NQO1-mediated bioactivation of this compound and mechanism of resistance.
Caption: Workflow for investigating NQO1-mediated this compound resistance.
References
- 1. NAD(P)H:Quinone Oxidoreductase 1 (NQO1) in the Sensitivity and Resistance to Antitumor Quinones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Implications of NQO1 in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Formation of 17-allylamino-demethoxygeldanamycin (this compound) hydroquinone by NAD(P)H:quinone oxidoreductase 1: role of this compound hydroquinone in heat shock protein 90 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Role for NAD(P)H:quinone Oxidoreductase 1 and Manganese-Dependent Superoxide Dismutase in 17-(Allylamino)-17-demethoxygeldanamycin-Induced Heat Shock Protein 90 Inhibition in Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Acquired resistance to 17-allylamino-17-demethoxygeldanamycin (this compound, tanespimycin) in glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. NQO1 Activity Assay Kit - Creative BioMart [creativebiomart.net]
- 12. benchchem.com [benchchem.com]
- 13. 2.15. Nqo1 activity assay [bio-protocol.org]
- 14. benchchem.com [benchchem.com]
- 15. Mode of cell death induced by the HSP90 inhibitor this compound (tanespimycin) is dependent on the expression of pro-apoptotic BAX - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating 17-AAG Target Engagement in Cells: A Comparative Guide
For researchers, scientists, and drug development professionals, confirming that a drug candidate interacts with its intended target within a cellular context is a critical step in the development pipeline. This guide provides a comparative overview of key methods used to validate the target engagement of 17-allylamino-17-demethoxygeldanamycin (17-AAG), an inhibitor of Heat Shock Protein 90 (Hsp90).
This compound binds to the N-terminal ATP-binding pocket of Hsp90, a molecular chaperone responsible for the stability and function of numerous client proteins involved in cell growth, proliferation, and survival.[1][2] Inhibition of Hsp90's ATPase activity leads to the misfolding, ubiquitination, and subsequent proteasomal degradation of these client proteins, making Hsp90 an attractive target for cancer therapy.[3][4] This guide details and compares three primary methods for validating this compound's engagement with Hsp90 in cells: Western Blotting for client protein degradation, Immunoprecipitation-Western Blot for disruption of Hsp90-client protein interactions, and the Cellular Thermal Shift Assay (CETSA) for direct target binding.
Comparison of Target Engagement Validation Methods for this compound
| Method | Principle | Endpoint Measured | Advantages | Disadvantages | Throughput |
| Western Blot | Indirectly measures Hsp90 inhibition by quantifying the degradation of its client proteins. | Decrease in the protein levels of Hsp90 clients (e.g., Akt, c-Raf, HER2).[5][6] | Widely accessible, well-established, provides information on downstream functional consequences. | Indirect measure of target engagement, requires specific antibodies for each client protein, can be semi-quantitative. | Low to Medium |
| Immunoprecipitation (IP)-Western Blot | Directly assesses the disruption of the physical interaction between Hsp90 and its client proteins. | Reduction in the amount of client protein co-immunoprecipitated with Hsp90.[6] | Provides direct evidence of the disruption of a protein-protein interaction, can identify novel client proteins. | More technically demanding than a standard Western blot, requires high-quality antibodies for IP. | Low |
| Cellular Thermal Shift Assay (CETSA) | Measures the thermal stabilization of Hsp90 upon this compound binding.[7][8] | Increase in the thermal stability (melting temperature) of Hsp90 in the presence of this compound.[8][9] | Directly measures target engagement in a cellular environment without the need for compound labeling, can be adapted for high-throughput screening.[10][11] | Does not provide information on downstream effects, may not be suitable for all targets if ligand binding does not induce a significant thermal shift. | Medium to High |
Quantitative Data Summary
The following tables summarize quantitative data from studies evaluating the effect of this compound on Hsp90 client proteins and cell viability.
Table 1: this compound-Induced Degradation of Hsp90 Client Proteins
| Client Protein | Cell Line | This compound Concentration | Treatment Duration | Percent Degradation (%) | Reference |
| Total Akt | MCF-7 | 3 µM | 48 hours | ~48% | [5] |
| c-Raf | MCF-7 | 3 µM | 48 hours | Significant degradation | [5] |
| IGF1R | A673 | 0.25 µmol/L | 24 hours | Significant degradation | [6] |
| c-kit | A673 | 0.25 µmol/L | 24 hours | Significant degradation | [6] |
| AKT | A673 | 0.25 µmol/L | 24 hours | Significant degradation | [6] |
| Oct4 | IMR-32 | Not Specified | 24 hours | 40% | [12] |
| HMGA1 | IMR-32 | Not Specified | 24 hours | 20% | [12] |
| FABP5 | IMR-32 | Not Specified | 24 hours | 70% | [12] |
Table 2: Anti-Proliferative Activity of this compound
| Cell Line | Assay | IC50 / GI50 | Treatment Duration | Reference |
| MCF-7 | WST-1 | ~1 µM | 48 hours | [5] |
| G-415 | MTS | < 12 µM | 24 hours | [13] |
| GB-d1 | MTS | < 12 µM | 24 hours | [13] |
| IMR-32 | WST-1 | ~0.5-1 µM | 72 hours | [12] |
| SK-N-SH | WST-1 | ~0.5-1 µM | 72 hours | [12] |
Signaling Pathways and Experimental Workflows
Hsp90 Chaperone Cycle and Client Protein Degradation
The following diagram illustrates the Hsp90 chaperone cycle and how this compound binding leads to the degradation of client proteins.
Caption: Hsp90 inhibition by this compound disrupts client protein folding, leading to degradation.
Experimental Workflow: Western Blot for Client Protein Degradation
This diagram outlines the key steps involved in a Western blot experiment to assess this compound-induced client protein degradation.
Caption: Workflow for Western blot analysis of Hsp90 client protein degradation.
Experimental Workflow: Co-Immunoprecipitation
The following diagram illustrates the workflow for a co-immunoprecipitation experiment to demonstrate the disruption of Hsp90-client protein interactions.
Caption: Workflow for Co-Immunoprecipitation to assess Hsp90-client interactions.
Experimental Workflow: Cellular Thermal Shift Assay (CETSA)
This diagram shows the general workflow for a CETSA experiment to measure direct target engagement of this compound with Hsp90.
Caption: General workflow for the Cellular Thermal Shift Assay (CETSA).
Experimental Protocols
Western Blot for Hsp90 Client Protein Degradation
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with varying concentrations of this compound (e.g., 0.1 to 10 µM) and a vehicle control (DMSO) for desired time points (e.g., 6, 12, 24, 48 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Protein Transfer: Denature equal amounts of protein by boiling in Laemmli buffer and separate them on an SDS-polyacrylamide gel. Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate the membrane with primary antibodies against the Hsp90 client protein of interest (e.g., Akt, c-Raf, HER2) and a loading control (e.g., β-actin, GAPDH) overnight at 4°C. Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the client protein signal to the loading control.
Co-Immunoprecipitation of Hsp90 and Client Proteins
-
Cell Culture and Treatment: Treat cells with this compound or a vehicle control as described for the Western blot protocol.
-
Cell Lysis: Lyse cells in a non-denaturing IP lysis buffer containing protease and phosphatase inhibitors.
-
Lysate Pre-clearing: Incubate the cell lysate with Protein A/G beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an anti-Hsp90 antibody or an isotype control IgG overnight at 4°C.
-
Immune Complex Capture: Add Protein A/G beads to the lysate-antibody mixture to capture the immune complexes.
-
Washing: Wash the beads several times with IP wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the immunoprecipitated proteins from the beads by boiling in Laemmli buffer.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against the client protein of interest and Hsp90.
Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Treat intact cells with this compound or a vehicle control.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) using a thermal cycler. Include an unheated control.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.
-
Separation: Centrifuge the lysates at high speed to separate the soluble protein fraction (supernatant) from the precipitated proteins (pellet).
-
Quantification of Soluble Hsp90: Analyze the supernatant by Western blotting, ELISA, or other quantitative protein detection methods using an antibody specific for Hsp90.
-
Data Analysis: Plot the amount of soluble Hsp90 as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | A Novel Mechanism of this compound Therapeutic Efficacy on HSP90 Inhibition in MYCN-Amplified Neuroblastoma Cells [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Phase II Trial of 17-Allylamino-17-Demethoxygeldanamycin in Patients with Metastatic Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Hsp90 - Wikipedia [en.wikipedia.org]
- 8. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. selvita.com [selvita.com]
- 10. The HSP90 Inhibitor, this compound, Influences the Activation and Proliferation of T Lymphocytes via AKT/GSK3β Signaling in MRL/lpr Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
A Comparative Guide to Hsp90 Inhibition: 17-AAG vs. Geldanamycin
For Researchers, Scientists, and Drug Development Professionals
Heat shock protein 90 (Hsp90) has emerged as a pivotal target in oncology due to its essential role in the conformational maturation and stability of numerous client proteins that are critical for cancer cell growth, proliferation, and survival. Geldanamycin, a naturally occurring benzoquinone ansamycin, was one of the first identified inhibitors of Hsp90. While a potent inhibitor, its clinical development was hindered by significant hepatotoxicity and poor solubility.[1][2] This led to the development of semi-synthetic derivatives, most notably 17-allylamino-17-demethoxygeldanamycin (17-AAG, Tanespimycin), with the goal of improving the therapeutic index.[1][3] This guide provides an objective comparison of the efficacy and toxicity of this compound versus its parent compound, geldanamycin, supported by experimental data.
Mechanism of Action: A Shared Pathway to Client Protein Degradation
Both geldanamycin and its derivative this compound exert their anticancer effects by binding to the highly conserved N-terminal ATP-binding pocket of Hsp90.[1][4] This competitive inhibition of ATP binding disrupts the Hsp90 chaperone cycle, preventing the proper folding and maturation of its client proteins.[1][5] Consequently, these misfolded client proteins are targeted for ubiquitination and subsequent degradation by the proteasome.[3][5] Many of these client proteins are key oncogenic drivers, including HER2, Raf-1, Akt, and mutant p53.[1][6][7] By simultaneously targeting multiple oncogenic pathways, Hsp90 inhibitors represent a promising strategy for cancer therapy.[5][8]
The primary distinction between this compound and geldanamycin lies not in their fundamental mechanism, but in their pharmacological properties and resulting toxicity profiles. This compound was specifically designed to be less hepatotoxic than geldanamycin, a characteristic that has been observed in preclinical and clinical studies.[3][4][9]
Efficacy: A Head-to-Head Comparison
Both geldanamycin and this compound have demonstrated potent anti-proliferative and cytotoxic effects in a wide range of cancer cell lines and in vivo models.[7][10] However, their relative potency can vary depending on the specific cancer type and the experimental conditions.
In Vitro Potency
In a panel of 25 human cancer cell lines, geldanamycin was, on average, more potent than this compound, with a mean IC50 of 50.1 nM compared to 220.4 nM for this compound.[11] However, the relative sensitivity to each drug varied between cell lines. For instance, some colon cancer cell lines were relatively resistant to this compound but not to geldanamycin, while the opposite was true for other colon cancer lines.[11] This suggests that cellular factors may influence the activity of each compound differently.
In another study focusing on chronic lymphocytic leukemia (CLL) cells, a newer geldanamycin derivative, 17-DMAG, was found to be more potent than this compound. At a concentration of 1.0 µM, 17-DMAG resulted in 31.5% cell viability compared to 61.5% for this compound.[12] This was accompanied by a more pronounced decrease in the Hsp90 client protein AKT with 17-DMAG treatment.[12]
In Vivo Efficacy
In vivo studies have shown that this compound can effectively inhibit tumor growth in xenograft models.[7] For example, in a cervical tumor xenograft model, this compound administered at clinically achievable concentrations demonstrated significant tumor growth delay, both as a single agent and in combination with radiation.[7] While direct in vivo comparisons with geldanamycin are less common in recent literature due to its toxicity, the development of this compound was predicated on achieving similar or better efficacy with an improved safety profile.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and geldanamycin, providing a direct comparison of their in vitro potency and clinical toxicity.
| Parameter | This compound (Tanespimycin) | Geldanamycin | Reference |
| Mean IC50 (25 cancer cell lines) | 220.4 nM | 50.1 nM | [11] |
| Hsp90 Binding Affinity (EC50) | 119 ± 23 nM | Not explicitly stated, but IPI-504 (a hydroquinone of this compound) has a higher affinity than this compound. | [13] |
| Effect on Cell Viability (CLL cells, 1.0 µM) | 61.5% viability | Not directly compared in this study. | [12] |
| Decrease in AKT protein (CLL cells, 1.0 µM) | 52.7% decrease | Not directly compared in this study. | [12] |
Table 1: Comparative In Vitro Efficacy of this compound and Geldanamycin.
| Toxicity Profile | This compound (Tanespimycin) | Geldanamycin | Reference |
| Primary Dose-Limiting Toxicity (DLT) | Hepatotoxicity, diarrhea, fatigue, nausea | Hepatotoxicity | [2][6][14][15] |
| Recommended Phase II Dose (Weekly Schedule) | 295-450 mg/m² | Not established for clinical use due to toxicity. | [14][16] |
| Observed Grade 3/4 Toxicities in Clinical Trials | Elevated liver enzymes (AST/ALT), diarrhea, fatigue, nausea, vomiting, headache, thrombocytopenia | Pronounced hepatotoxicity in animal models. | [6][14][15] |
| Solubility | Poor water solubility | Poor water solubility | [8][17] |
Table 2: Comparative Toxicity Profiles of this compound and Geldanamycin.
Experimental Protocols
To ensure the reproducibility of findings and to aid in the design of future experiments, detailed methodologies for key assays are provided below.
Cell Viability (MTT) Assay
This colorimetric assay is used to assess the effect of Hsp90 inhibitors on cell proliferation and viability.
Materials:
-
Cancer cell lines (e.g., HeLa, SK-N-SH)
-
96-well plates
-
Cell culture medium and supplements
-
This compound and Geldanamycin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Treat the cells with a serial dilution of this compound or geldanamycin for a specified period (e.g., 72 hours).[1]
-
Add MTT solution to each well and incubate for 4 hours at 37°C.[1]
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.[1]
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.[1]
Western Blot Analysis for Hsp90 Client Proteins
This technique is used to assess the downstream effects of Hsp90 inhibition on the expression levels of its client proteins.
Materials:
-
Cancer cell lines
-
Cell culture medium and supplements
-
This compound and Geldanamycin
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-HER2, anti-Akt, anti-Raf-1, anti-Hsp70, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with this compound or geldanamycin at desired concentrations and time points.
-
Lyse the cells and determine the protein concentration using a BCA assay.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
A hallmark of N-terminal Hsp90 inhibition is the induction of Hsp70, which should also be assessed.[1] Densitometric analysis can be performed to quantify changes in protein levels relative to a loading control.[1]
Visualizing the Mechanism and Workflow
To better understand the biological processes and experimental designs, the following diagrams are provided.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Hsp90 inhibitor 17-allylamino-17-demethoxygeldanamycin inhibits the proliferation of ARPE-19 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of 17-allylamino-17-demethoxygeldanamycin (this compound) in transgenic mouse models of frontotemporal lobar degeneration and Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | A Novel Mechanism of this compound Therapeutic Efficacy on HSP90 Inhibition in MYCN-Amplified Neuroblastoma Cells [frontiersin.org]
- 6. Phase I Trial of 17-Allylamino-17-Demethoxygeldanamycin in Patients with Advanced Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Spotlight on this compound as an Hsp90 inhibitor for molecular targeted cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Phase II Trial of 17-Allylamino-17-Demethoxygeldanamycin (this compound) in Patients with Hormone-Refractory Metastatic Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ashpublications.org [ashpublications.org]
- 11. academic.oup.com [academic.oup.com]
- 12. ashpublications.org [ashpublications.org]
- 13. pnas.org [pnas.org]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Geldanamycin: the prototype of a class of antitumor drugs targeting the heat shock protein 90 family of molecular chaperones - PMC [pmc.ncbi.nlm.nih.gov]
- 16. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 17. Comparison of 17-dimethylaminoethylamino-17-demethoxy-geldanamycin (17DMAG) and 17-allylamino-17-demethoxygeldanamycin (17AAG) in vitro: effects on Hsp90 and client proteins in melanoma models - ProQuest [proquest.com]
A Synergistic Alliance: Enhancing Paclitaxel's Efficacy with the HSP90 Inhibitor 17-AAG
For researchers and drug development professionals, the quest for potent and selective cancer therapies is a continuous endeavor. This guide provides a comprehensive comparison of the HSP90 inhibitor 17-AAG (Tanespimycin) in combination with the widely used chemotherapeutic agent Paclitaxel (Taxol). Drawing upon preclinical and clinical data, we delve into the synergistic interactions, underlying molecular mechanisms, and experimental protocols that underpin this promising therapeutic strategy.
The combination of this compound and Paclitaxel has demonstrated significant synergistic cytotoxicity across a range of cancer cell lines, including ovarian, breast, and non-small cell lung cancer. This enhanced efficacy is primarily attributed to the targeted action of this compound on Heat Shock Protein 90 (HSP90), a molecular chaperone critical for the stability and function of numerous oncoproteins. By inhibiting HSP90, this compound triggers the degradation of key client proteins, such as ErbB2, c-Raf-1, and Akt, thereby disrupting pivotal cell survival and proliferation signaling pathways. This disruption sensitizes cancer cells to the cytotoxic effects of Paclitaxel, which primarily acts by stabilizing microtubules and inducing mitotic arrest.
Quantitative Analysis of Synergy
The synergistic interaction between this compound and Paclitaxel has been quantitatively assessed in multiple studies using the Chou-Talalay method, which calculates a Combination Index (CI). A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.
| Cell Line | Cancer Type | This compound IC50 (nM) | Paclitaxel IC50 (nM) | Combination Index (CI) at ED50 | Outcome | Reference |
| SKOV-3 | Ovarian | 80 | 50 | 0.62 ± 0.19 | Synergy | [1] |
| IGROV-1 | Ovarian | - | - | 0.50 | Synergy | [2] |
| A431 | Squamous | - | - | 0.72 ± 0.13 | Synergy | [1] |
| A431 | Epidermoid | - | - | 0.76 | Slight Synergy | [2] |
| CH1 | Ovarian | - | - | 2.7 ± 0.97 | Antagonism | [1] |
| HX62 | Ovarian | - | - | 3.6 | Antagonism | [1] |
| KB | Epidermoid | - | - | 2.0 | Antagonism | [2] |
| FRO | Anaplastic Thyroid | - | - | >1.15 (q value) | Synergy | [3] |
Note: IC50 values and CI calculations can vary based on experimental conditions and the specific methodologies employed.
The Molecular Mechanism: A Two-Pronged Attack
The synergy between this compound and Paclitaxel stems from their complementary mechanisms of action, converging on the induction of apoptosis. This compound's inhibition of HSP90 leads to the degradation of key survival proteins, most notably through the PI3K/Akt signaling pathway.[1][4] This pathway is frequently hyperactivated in cancer and plays a crucial role in promoting cell survival and resistance to chemotherapy. By downregulating phosphorylated Akt (p-Akt), this compound effectively dismantles a key survival signal, rendering the cancer cells more susceptible to Paclitaxel-induced cell death.
Paclitaxel, on the other hand, induces mitotic arrest by stabilizing microtubules. This arrest can trigger apoptosis. The pre-treatment or co-administration of this compound enhances this pro-apoptotic effect. Studies have shown that the combination leads to a more profound and sustained induction of apoptosis compared to either agent alone, as evidenced by increased PARP cleavage.[5]
Figure 1. Synergistic mechanism of this compound and Paclitaxel.
Experimental Protocols
To facilitate the replication and further investigation of these synergistic effects, detailed protocols for key experiments are provided below.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of this compound and Paclitaxel, both individually and in combination.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat cells with various concentrations of this compound, Paclitaxel, or a combination of both for 24, 48, or 72 hours. Include a vehicle-treated control group.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the control and determine the IC50 values for each treatment. For combination studies, use software like CompuSyn to calculate the Combination Index (CI).
Western Blot Analysis for HSP90 Client Proteins
This protocol is used to determine the effect of this compound on the protein levels of HSP90 clients.
-
Cell Lysis: Treat cells with this compound, Paclitaxel, or the combination for the desired time. Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate them on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with primary antibodies against proteins of interest (e.g., Akt, p-Akt, ErbB2, c-Raf, PARP, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Figure 2. General experimental workflow for studying the this compound and Paclitaxel combination.
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay quantifies the extent of apoptosis induced by the drug combination.
-
Cell Treatment and Harvesting: Treat cells as described for the viability assay. Harvest both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V positive, PI negative cells are considered early apoptotic, while cells positive for both stains are in late apoptosis or necrosis.
In Vivo and Clinical Perspectives
Preclinical in vivo studies using xenograft models have corroborated the synergistic effects observed in vitro. The combination of this compound and Paclitaxel has been shown to lead to greater tumor growth inhibition than either agent alone.[4] These promising preclinical findings prompted the initiation of a Phase I clinical trial to evaluate the safety and efficacy of this combination in patients with advanced solid tumors.[6][7] While the development of this compound itself has faced challenges due to its formulation and toxicity profile, the principle of combining HSP90 inhibitors with taxanes remains a compelling area of clinical investigation.[8]
Conclusion
The combination of this compound and Paclitaxel represents a rational and effective strategy to enhance the therapeutic window of taxane-based chemotherapy. By targeting the HSP90 chaperone and disrupting key oncogenic signaling pathways, this compound effectively sensitizes cancer cells to the cytotoxic effects of Paclitaxel, leading to a synergistic increase in apoptosis. The data and protocols presented in this guide provide a solid foundation for further research into this and similar combination therapies, with the ultimate goal of improving outcomes for cancer patients.
References
- 1. researchgate.net [researchgate.net]
- 2. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Paclitaxel suppresses proliferation and induces apoptosis through regulation of ROS and the AKT/MAPK signaling pathway in canine mammary gland tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PI3K/AKT/MAPK Signaling Resources | Cell Signaling Technology [cellsignal.com]
- 7. KEGG PATHWAY: PI3K-Akt signaling pathway - Homo sapiens (human) [kegg.jp]
- 8. benchchem.com [benchchem.com]
Evaluating Biomarkers for 17-AAG Response: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of biomarkers for predicting response to the Hsp90 inhibitor, 17-allylamino-17-demethoxygeldanamycin (17-AAG). The information presented is supported by experimental data to aid in the selection of relevant biomarkers for preclinical and clinical research.
Introduction
Heat shock protein 90 (Hsp90) is a molecular chaperone crucial for the stability and function of numerous client proteins, many of which are oncoproteins that drive cancer cell proliferation and survival. This compound is a well-characterized Hsp90 inhibitor that promotes the degradation of these client proteins, leading to cell cycle arrest and apoptosis.[1] However, the efficacy of this compound varies among different cancer types and individual patients, highlighting the need for predictive biomarkers to identify patient populations most likely to respond to treatment. This guide evaluates key biomarkers and the experimental methodologies used for their assessment.
Data Presentation: Comparative Efficacy of this compound
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of this compound in various cancer cell lines, providing a quantitative comparison of its anti-proliferative activity.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| H1975 | Lung Adenocarcinoma | 1.258 | [2] |
| H1437 | Lung Adenocarcinoma | 6.555 | [2] |
| H1650 | Lung Adenocarcinoma | 2.595 | [2] |
| HCC827 | Lung Adenocarcinoma | 26.255 | [2] |
| H2009 | Lung Adenocarcinoma | 87.733 | [2] |
| Calu-3 | Lung Adenocarcinoma | > 50 | [2] |
| A549 | Lung Cancer | 222 ± 13 | [3] |
| H446 | Lung Cancer | 189 ± 7 | [3] |
| JIMT-1 | Breast Cancer | 10 | [4] |
| SKBR-3 | Breast Cancer | 70 | [4] |
Key Biomarkers for this compound Response
Several biomarkers have been investigated to predict the cellular response to this compound. These can be broadly categorized into client protein degradation, induction of heat shock response, and secreted proteins.
Client Protein Degradation
The primary mechanism of action of this compound is the degradation of Hsp90 client proteins. Monitoring the levels of these proteins can serve as a direct pharmacodynamic biomarker of drug activity.
-
HER2 (ErbB2): A receptor tyrosine kinase and a highly sensitive client protein of Hsp90. Its degradation upon this compound treatment is a strong indicator of drug activity, particularly in HER2-positive cancers.[4]
-
Raf-1: A serine/threonine-protein kinase in the MAPK/ERK signaling pathway. Downregulation of Raf-1 has been used as a biomarker in clinical trials.
-
CDK4: A cyclin-dependent kinase involved in cell cycle regulation. Its degradation is another indicator of Hsp90 inhibition.
-
AKT: A serine/threonine-protein kinase that plays a key role in cell survival and proliferation. This compound treatment leads to the dephosphorylation and subsequent degradation of AKT.[5]
Induction of Heat Shock Response
Inhibition of Hsp90 leads to the activation of a cellular stress response, characterized by the upregulation of other heat shock proteins, most notably Hsp70.
-
Hsp70: The induction of Hsp70 is a consistent and robust biomarker of Hsp90 inhibition by this compound.[6][7]
Secreted Biomarkers
Analyzing biomarkers in easily accessible patient samples like serum is highly desirable for clinical applications.
-
Insulin-like Growth Factor Binding Protein-2 (IGFBP-2): A secreted protein regulated by the PI3K/AKT pathway. Its levels in serum have been shown to decrease upon this compound treatment.
-
HER2 Extracellular Domain (ECD): The extracellular domain of HER2 can be shed from the cell surface and detected in the serum. A decrease in serum HER2 ECD can indicate a response to this compound.
Experimental Protocols
Detailed methodologies for the assessment of key biomarkers are provided below.
Western Blot for Client Protein Degradation and Hsp70 Induction
This protocol describes the detection of changes in protein levels of HER2, Raf-1, CDK4, AKT, and Hsp70 in cell lysates following treatment with this compound.
1. Cell Lysis:
- Treat cells with desired concentrations of this compound for the specified duration.
- Wash cells with ice-cold phosphate-buffered saline (PBS).
- Lyse cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
- Centrifuge the lysates to pellet cell debris and collect the supernatant.
- Determine protein concentration using a BCA protein assay.
2. SDS-PAGE and Protein Transfer:
- Denature protein lysates by boiling in Laemmli sample buffer.
- Separate proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
- Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
3. Immunoblotting:
- Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
- Incubate the membrane with primary antibodies specific for HER2, Raf-1, CDK4, AKT, p-AKT, Hsp70, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
- Wash the membrane three times with TBST.
- Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane three times with TBST.
4. Detection:
- Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
- Capture the signal using an imaging system.
- Quantify band intensities and normalize to the loading control.
Enzyme-Linked Immunosorbent Assay (ELISA) for Secreted Biomarkers (IGFBP-2 and HER2-ECD)
This protocol outlines the quantification of IGFBP-2 and HER2-ECD in serum or cell culture supernatant.
1. Sample Preparation:
- Collect serum or cell culture supernatant from treated and untreated samples.
- Centrifuge samples to remove any cellular debris.
- Dilute samples as required by the specific ELISA kit manufacturer's instructions.
2. ELISA Procedure (General Steps):
- Add standards and diluted samples to the wells of a microplate pre-coated with a capture antibody specific for the target protein (IGFBP-2 or HER2-ECD).
- Incubate to allow the target protein to bind to the capture antibody.
- Wash the wells to remove unbound substances.
- Add a detection antibody conjugated to an enzyme (e.g., HRP).
- Incubate to allow the detection antibody to bind to the captured target protein.
- Wash the wells to remove unbound detection antibody.
- Add a substrate solution that will be acted upon by the enzyme to produce a color change.
- Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.
3. Data Analysis:
- Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.
- Determine the concentration of the target protein in the samples by interpolating their absorbance values on the standard curve.
iTRAQ-Based Proteomic Analysis for Biomarker Discovery
Isobaric tags for relative and absolute quantitation (iTRAQ) is a powerful mass spectrometry-based technique for identifying and quantifying proteins from different samples simultaneously, making it suitable for discovering novel biomarkers of drug response.[8][9][10][11]
1. Protein Extraction and Digestion:
- Extract total proteins from sensitive and resistant cell lines, both treated and untreated with this compound.
- Reduce, alkylate, and digest the proteins into peptides using trypsin.
2. iTRAQ Labeling:
- Label the peptide digests from each sample with a different iTRAQ reagent (e.g., 4-plex or 8-plex). Each reagent has a unique reporter ion mass.
3. Fractionation and LC-MS/MS Analysis:
- Combine the labeled peptide samples.
- Fractionate the combined peptide mixture using techniques like strong cation exchange (SCX) or high pH reversed-phase chromatography to reduce sample complexity.
- Analyze each fraction by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
4. Data Analysis:
- Identify peptides and proteins using a protein database search engine.
- Quantify the relative abundance of proteins across the different samples by comparing the intensities of the iTRAQ reporter ions in the MS/MS spectra.
- Identify proteins that are differentially expressed between sensitive and resistant cells or in response to this compound treatment as potential biomarkers.
Mandatory Visualizations
Signaling Pathways Affected by this compound
The following diagrams illustrate key signaling pathways modulated by this compound.
References
- 1. dovepress.com [dovepress.com]
- 2. Identification of Predictive Biomarkers of Response to HSP90 Inhibitors in Lung Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [Effects of this compound on the proliferation and apoptosis of human lung cancer A549 and H446 cells] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hsp90 inhibitor this compound reduces ErbB2 levels and inhibits proliferation of the trastuzumab resistant breast tumor cell line JIMT-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The HSP90 Inhibitor, this compound, Influences the Activation and Proliferation of T Lymphocytes via AKT/GSK3β Signaling in MRL/lpr Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. PET Monitoring the Induction of HSF1/HSP70 Expression Following this compound Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Proteomic Approach for Plasma Biomarker Discovery with iTRAQ Labelling and OFFGEL Fractionation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. iTRAQ-based Proteomics Analysis - Creative Proteomics [creative-proteomics.com]
- 10. iTRAQ in Proteomics: Principles, Differences, and Applications - Creative Proteomics [creative-proteomics.com]
- 11. iTRAQ-labeling for biomarker discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
17-AAG and BAX-Dependent Apoptosis: A Comparative Guide for Researchers
An objective analysis of the Hsp90 inhibitor 17-AAG's role in initiating BAX-dependent programmed cell death, supported by experimental data and detailed protocols.
The geldanamycin analog 17-allylamino-17-demethoxygeldanamycin (this compound), a potent inhibitor of Heat Shock Protein 90 (Hsp90), has been a subject of extensive research in oncology for its ability to induce apoptosis in cancer cells. A critical aspect of its mechanism involves the activation of the intrinsic apoptotic pathway, which is heavily reliant on the pro-apoptotic protein BAX. This guide provides a comparative overview of this compound's effect on BAX-dependent apoptosis, presenting key experimental findings, detailed methodologies, and visual representations of the underlying signaling pathways.
Mechanism of Action: this compound's Path to Apoptosis
This compound functions by binding to the ATP/ADP-binding pocket in the N-terminus of Hsp90, thereby inhibiting its chaperone activity.[1][2] This leads to the destabilization and subsequent proteasomal degradation of a multitude of Hsp90 "client" proteins, many of which are crucial for tumor cell survival and proliferation, including Akt, c-Raf-1, and CDK4.[2][3][4] The depletion of these pro-survival proteins disrupts signaling pathways that normally suppress apoptosis, thereby tipping the cellular balance towards programmed cell death.
The induction of apoptosis by this compound is significantly mediated through the BAX-dependent mitochondrial pathway.[1][3] In receptive cells, this compound treatment leads to a conformational change in BAX, its translocation to the mitochondria, and subsequent oligomerization.[1][4] This permeabilizes the outer mitochondrial membrane, resulting in the release of cytochrome c and SMAC/DIABLO into the cytosol, which in turn activates caspase-9 and the executioner caspase-3, culminating in apoptosis.[4][5]
The Pivotal Role of BAX in this compound-Induced Apoptosis
The necessity of BAX for this compound to effectively induce apoptosis has been demonstrated in various studies, most notably using isogenic HCT116 human colon carcinoma cell lines.[3][6] In BAX-proficient HCT116 cells, this compound treatment leads to a significant increase in apoptosis.[3][7] Conversely, in BAX-knockout (BAX-/-) HCT116 cells, the apoptotic response to this compound is markedly reduced.[3][7] Interestingly, while BAX deficiency abrogates the primary apoptotic response, it may shift the mode of cell death towards necrosis, though the overall cellular sensitivity to this compound's anti-proliferative effects may remain unchanged.[3][6]
Upstream of BAX, the tumor suppressor p53 and its transcriptional target, PUMA (p53 upregulated modulator of apoptosis), play a crucial role.[1] Studies have shown that this compound can induce the p53-dependent expression of PUMA, which then promotes BAX activation and mitochondrial apoptosis.[1] The anti-apoptotic Bcl-2 family members, Bcl-2 and Bcl-xL, can counteract this process by sequestering pro-apoptotic proteins and preventing BAX activation, thereby conferring resistance to this compound-induced apoptosis.[4]
Quantitative Data Summary
The following tables summarize key quantitative data from studies investigating the effect of this compound on BAX-dependent apoptosis.
Table 1: Effect of this compound on Apoptosis in HCT116 Isogenic Cell Lines
| Cell Line | This compound Concentration | Treatment Duration | Apoptotic Cells (%) | Reference |
| HCT116 BAX+/- | 10 x GI50 | 72 hours | ~25% | [6] |
| HCT116 BAX-/- | 10 x GI50 | 72 hours | ~4% | [6] |
| HCT116 (parental) | 1 µM | 72 hours | >30% | [1] |
| HCT116 BAX-KO | 1 µM | 72 hours | Resistant to apoptosis | [1] |
Table 2: In Vivo Tumor Growth Inhibition by this compound in HCT116 Xenografts
| Xenograft Model | Treatment | Mean Tumor Volume Reduction (%) | Reference |
| HCT116 BAX+/- | 80mg/kg this compound, daily for 5 days | 49.7% ± 7.2 SEM | [3] |
| HCT116 BAX-/- | 80mg/kg this compound, daily for 5 days | 53.8% ± 9.7 SEM | [3] |
Table 3: Effect of this compound on Apoptosis in Breast Cancer Cell Lines
| Cell Line | This compound Concentration (µM) | Treatment Duration (hours) | Apoptotic Cells (%) | Reference |
| MCF-7 | 10 | 24 | 24.41 ± 1.95 | [8] |
| MCF-7 | 15 | 24 | 27.31 ± 1.70 | [8] |
| MCF-7 | 20 | 24 | 40.90 ± 2.86 | [8] |
| MDA-MB-231 | 10 | 24 | 12.49 ± 1.11 | [8] |
| MDA-MB-231 | 15 | 24 | 32.09 ± 0.97 | [8] |
| MDA-MB-231 | 20 | 24 | 39.46 ± 1.96 | [8] |
Experimental Protocols
Below are detailed methodologies for key experiments cited in the context of this compound and BAX-dependent apoptosis.
Cell Culture and Drug Treatment
-
Cell Lines: HCT116 BAX+/- and BAX-/- human colon carcinoma cells; MCF-7 and MDA-MB-231 human breast cancer cells.[3][8]
-
Culture Conditions: Cells are typically cultured in RPMI-1640 or DMEM medium supplemented with 10% fetal bovine serum, 100 U/ml penicillin, and 100 µg/ml streptomycin at 37°C in a humidified atmosphere with 5% CO2.[9]
-
This compound Treatment: this compound (Tanespimycin) is dissolved in DMSO to create a stock solution and then diluted in culture medium to the desired final concentrations for treating the cells for specified durations (e.g., 24, 48, or 72 hours).[5][9]
Apoptosis Assays
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay is used to quantify apoptosis. Cells are harvested, washed with PBS, and then resuspended in Annexin V binding buffer. FITC-conjugated Annexin V and PI are added to the cells, which are then incubated in the dark before analysis by flow cytometry.[5][9] Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
-
Caspase Activity Assays: The activation of caspases, particularly caspase-3 and -7, is a hallmark of apoptosis. This can be measured using commercially available kits, such as the CellEvent™ Caspase-3/7 Green Flow Cytometry Assay Kit, where a fluorogenic substrate is cleaved by active caspases, producing a fluorescent signal that can be detected by flow cytometry.[10]
-
PARP Cleavage: Cleavage of poly(ADP-ribose) polymerase (PARP) by activated caspase-3 is another indicator of apoptosis. This is typically assessed by Western blotting using an antibody that detects both full-length (116 kDa) and cleaved (89 kDa) PARP.[6]
Western Blotting
-
Protein Extraction: Cells are lysed in RIPA buffer or a similar lysis buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA or Bradford assay.[5]
-
Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., BAX, Bcl-2, cleaved caspase-3, PARP, Akt, c-Raf, HSP72, and a loading control like GAPDH or β-actin). This is followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody and detection using an enhanced chemiluminescence (ECL) substrate.[6]
In Vivo Xenograft Studies
-
Animal Models: Athymic nude mice are commonly used.
-
Tumor Implantation: Human cancer cells (e.g., HCT116 BAX+/- and BAX-/-) are injected subcutaneously into the flanks of the mice.
-
Drug Administration: Once tumors reach a palpable size, mice are treated with this compound (e.g., 80 mg/kg) or vehicle control, typically via intraperitoneal (i.p.) injection, on a specified schedule.[3]
-
Tumor Measurement: Tumor volume is measured regularly using calipers, and at the end of the study, tumors are excised and weighed.[3]
Visualizing the Pathways
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows.
Caption: this compound induced BAX-dependent apoptosis pathway.
Caption: Workflow for assessing this compound induced apoptosis.
References
- 1. Hsp90 inhibitors promote p53-dependent apoptosis through PUMA and Bax - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. Mode of cell death induced by the HSP90 inhibitor this compound (tanespimycin) is dependent on the expression of pro-apoptotic BAX - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulation of this compound-induced apoptosis: role of Bcl-2, Bcl-XL, and Bax downstream of this compound-mediated down-regulation of Akt, Raf-1, and Src kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of this compound on the cell cycle and apoptosis of H446 cells and the associated mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oncotarget.com [oncotarget.com]
- 7. Mode of cell death induced by the HSP90 inhibitor this compound (tanespimycin) is dependent on the expression of pro-apoptotic BAX - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound Induces Endoplasmic Reticulum Stress-mediated Apoptosis in Breast Cancer Cells, Possibly Through PERK/eIF2α Up-regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. Small molecule inhibitor screening identifified HSP90 inhibitor this compound as potential therapeutic agent for gallbladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Cross-Resistance Between 17-AAG and Other Ansamycin Antibiotics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cross-resistance profiles of the ansamycin antibiotic 17-allylamino-17-demethoxygeldanamycin (17-AAG, tanespimycin) with other ansamycin and structurally distinct Heat Shock Protein 90 (HSP90) inhibitors. The information presented herein, supported by experimental data, is intended to inform research and development strategies in the field of cancer therapeutics.
Comparative Analysis of Cross-Resistance
Acquired resistance to this compound in cancer cell lines has been shown to confer cross-resistance to other ansamycin antibiotics that share a benzoquinone moiety.[1][2] However, this resistance does not typically extend to structurally unrelated HSP90 inhibitors, suggesting a mechanism of resistance specific to the ansamycin chemical class.[1][2] The following table summarizes the cross-resistance data from studies on this compound-resistant glioblastoma cell lines.
| Cell Line | This compound Resistance Index (RI) | 17-DMAG Cross-Resistance Index (RI) | 17-AG Cross-Resistance Index (RI) | Radicicol Cross-Resistance Index (RI) | BIIB021 Cross-Resistance Index (RI) | NVP-AUY922 Cross-Resistance Index (RI) |
| SF268-RA12 | ~10.0 | ~7.2 | ~12.6 | < 1.0 | < 1.0 | < 1.0 |
| U87MG-RA6 | ~25.0 | ~5.1 | ~1.5 | < 1.0 | < 1.0 | < 1.0 |
| SF188-RA6 | ~137.0 | ~6.0 | ~3.0 | < 1.0 | < 1.0 | < 1.0 |
| KNS42-RA4 | ~20.0 | ~5.5 | ~2.5 | < 1.0 | < 1.0 | < 1.0 |
Resistance Index (RI) is calculated as the IC50 of the resistant cell line divided by the IC50 of the parental cell line. Data extracted from studies on glioblastoma cells continuously exposed to increasing concentrations of this compound.[1][2]
Mechanisms of Acquired Resistance to this compound
Several mechanisms have been identified that contribute to acquired resistance to this compound and the observed cross-resistance to other ansamycins.
-
Decreased NQO1 Activity: A primary mechanism of resistance is the reduced expression or activity of NAD(P)H:quinone oxidoreductase 1 (NQO1).[1][2] This enzyme is crucial for the bioreduction of the benzoquinone moiety of ansamycins like this compound to a more active hydroquinone form.[1] Consequently, low NQO1 activity leads to reduced drug efficacy.[1][2]
-
ABC Transporter Upregulation: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), can lead to increased efflux of this compound and other ansamycins from the cell, thereby reducing their intracellular concentration and therapeutic effect.[3][4]
-
Heat Shock Response: Inhibition of HSP90 by this compound can trigger a heat shock response, leading to the upregulation of other chaperone proteins like Hsp70 and Hsp27.[3][5] These chaperones can have pro-survival functions and may contribute to drug resistance.[3][5]
Experimental Protocols
Detailed methodologies for key experiments cited in the study of this compound cross-resistance are provided below.
Cell Viability and IC50 Determination by Resazurin Reduction Assay
This protocol is used to assess the cytotoxic effects of HSP90 inhibitors and to determine the half-maximal inhibitory concentration (IC50).
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[6][7]
-
Drug Treatment: Treat the cells with a serial dilution of the HSP90 inhibitors (e.g., this compound, 17-DMAG, radicicol) for a specified period (e.g., 72 hours).[6]
-
Resazurin Addition: Following the incubation period, add resazurin solution to each well and incubate for 2-4 hours.
-
Fluorescence Measurement: Measure the fluorescence of the reduced resorufin product using a plate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. The IC50 value is then determined by plotting the percentage of viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.[6]
Western Blot Analysis of HSP90 Client Protein Degradation
This method is employed to confirm the on-target effect of HSP90 inhibitors by observing the degradation of known HSP90 client proteins.
-
Cell Lysis: Treat cells with the HSP90 inhibitor for the desired time, then wash with ice-cold PBS and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.
-
SDS-PAGE and Protein Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST and then incubate with primary antibodies against HSP90 client proteins (e.g., ERBB2, AKT, CDK4) and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[1]
HSP90 ATPase Activity Assay
This biochemical assay measures the ability of a compound to inhibit the ATPase activity of HSP90, which is essential for its chaperone function.
-
Reaction Setup: In a 96-well plate, combine purified HSP90 protein, the test compound at various concentrations, and an assay buffer containing a known concentration of ATP.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 90 minutes) to allow for ATP hydrolysis.
-
Phosphate Detection: Stop the reaction and measure the amount of inorganic phosphate (Pi) released using a malachite green-based colorimetric detection reagent or a coupled-enzyme assay that detects ADP.[8]
-
Data Analysis: Calculate the percentage of ATPase inhibition for each concentration of the test compound relative to a no-inhibitor control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.[8]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by this compound and a typical experimental workflow for studying cross-resistance.
Caption: HSP90 signaling pathway and inhibition by ansamycin antibiotics.
Caption: Experimental workflow for assessing cross-resistance.
References
- 1. Acquired resistance to 17-allylamino-17-demethoxygeldanamycin (this compound, tanespimycin) in glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acquired resistance to 17-allylamino-17-demethoxygeldanamycin (this compound, tanespimycin) in glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Heat Shock Protein 90 Triggers Multi-Drug Resistance of Ovarian Cancer via AKT/GSK3β/β-Catenin Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Up-regulation of heat shock protein 27 induces resistance to 17-allylamino-demethoxygeldanamycin through a glutathione-mediated mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Optimization of Cell Viability Assays for Drug Sensitivity Screens | Springer Nature Experiments [experiments.springernature.com]
- 7. Optimization of Cell Viability Assays for Drug Sensitivity Screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Assay design and development strategies for finding Hsp90 inhibitors and their role in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 17-AAG: In Vitro Potency vs. In Vivo Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of 17-allylamino-17-demethoxygeldanamycin (17-AAG), a potent inhibitor of Heat Shock Protein 90 (HSP90). By objectively presenting experimental data, this document aims to facilitate a deeper understanding of this compound's therapeutic potential and inform future research and development efforts.
Mechanism of Action: Targeting the HSP90 Chaperone
This compound is a semi-synthetic derivative of geldanamycin that binds to the N-terminal ATP-binding pocket of HSP90, a molecular chaperone crucial for the conformational maturation and stability of numerous client proteins.[1] Many of these client proteins are key components of oncogenic signaling pathways, including receptor tyrosine kinases, steroid hormone receptors, and cell cycle regulators. By inhibiting the ATPase activity of HSP90, this compound disrupts the chaperone cycle, leading to the ubiquitination and subsequent proteasomal degradation of these client proteins.[1][2] This multi-targeted approach results in the simultaneous blockade of several cancer-promoting pathways, inducing cell cycle arrest and apoptosis.
In Vitro Efficacy: Potent Anti-proliferative Activity
This compound has demonstrated significant anti-proliferative and cytotoxic effects across a broad range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the drug's potency, are typically in the nanomolar range, highlighting its strong in vitro activity.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| Gallbladder Cancer | |||
| G-415 | Gallbladder | Not specified, but significant viability reduction | [3] |
| GB-d1 | Gallbladder | Not specified, but significant viability reduction | [3] |
| Lung Adenocarcinoma | |||
| H1975 | Lung | 1.258 - 6.555 | [4] |
| H1437 | Lung | 1.258 - 6.555 | [4] |
| H1650 | Lung | 1.258 - 6.555 | [4] |
| HCC827 | Lung | 26.255 - 87.733 | [4] |
| H2009 | Lung | 26.255 - 87.733 | [4] |
| Calu-3 | Lung | 26.255 - 87.733 | [4] |
| Breast Cancer | |||
| SKBR-3 | Breast | 70 | [5] |
| JIMT-1 | Breast | 10 | [5] |
| Ovarian Cancer | |||
| A2780 | Ovarian | 18.3 | [6] |
| CH1 | Ovarian | 410.1 | [6] |
In vitro studies consistently show that this compound treatment leads to the degradation of key HSP90 client proteins, such as EGFR, AKT, and HER2, resulting in reduced cell viability, induction of apoptosis, and cell cycle arrest.[3][5]
In Vivo Efficacy: Tumor Growth Inhibition in Xenograft Models
The anti-tumor activity of this compound has been validated in various preclinical animal models, where it has shown the ability to inhibit tumor growth and, in some cases, induce tumor regression.
| Cancer Model | Animal Model | Treatment Protocol | Tumor Growth Inhibition | Reference |
| Gallbladder Cancer (G-415 xenograft) | NOD-SCID mice | 25 mg/kg, i.p., daily, 5 days/week for 4 weeks | 69.6% reduction in tumor size (p < 0.05) | [3] |
| Prostate Cancer (DU-145 xenograft) | Nude mice | 50 mg/kg, intratumoral, twice weekly for 8 doses | Significant decrease in tumor size and growth rate (p < 0.05) | [7] |
| Ovarian Cancer (A2780 xenograft) | Nude mice | 80 mg/kg, i.p., on days 0-4 and 7-11 | Confirmed tumor growth inhibition | [6] |
| Pheochromocytoma (PC12 xenograft) | Nude mice | Not specified | Marked reduction in tumor volume and weight | [8] |
These in vivo studies demonstrate that systemically or locally administered this compound can achieve biologically active concentrations in tumors, leading to the degradation of HSP90 client proteins and a significant therapeutic effect.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summarized protocols for key experiments cited in this guide.
In Vitro Cell Viability Assay (MTS Assay)
-
Cell Seeding: Cells are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a range of this compound concentrations for specific durations (e.g., 24, 48, 72 hours).
-
MTS Reagent Addition: Following treatment, the MTS reagent is added to each well.
-
Incubation: The plates are incubated to allow viable cells to convert the MTS tetrazolium salt into a colored formazan product.
-
Absorbance Reading: The absorbance is measured using a microplate reader at a wavelength of 490 nm.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated controls, and IC50 values are determined.[9]
Western Blot Analysis for HSP90 Client Proteins
-
Cell Lysis: Cells treated with this compound and control cells are lysed to extract total protein.
-
Protein Quantification: The protein concentration of each lysate is determined using a BCA assay to ensure equal loading.
-
SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for HSP90 client proteins (e.g., AKT, HER2, EGFR) and a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody Incubation: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.[10]
In Vivo Tumor Xenograft Study
-
Animal Model: Immunocompromised mice (e.g., NOD-SCID or nude mice) are used to prevent rejection of human tumor cells.
-
Cell Implantation: A specific number of cancer cells (e.g., 2 x 10^6) are injected subcutaneously into the flanks of the mice.[3]
-
Tumor Establishment: Tumors are allowed to grow to a palpable size (e.g., 50 mm³).[3]
-
Drug Administration: Mice are treated with this compound via a specified route (e.g., intraperitoneal or intratumoral injection), dose, and schedule.
-
Tumor Monitoring: Tumor volume is measured regularly using calipers.
-
Endpoint Analysis: At the end of the study, mice are euthanized, and tumors are excised, weighed, and may be used for further molecular analysis (e.g., Western blotting).
Conclusion
The collective data from in vitro and in vivo studies strongly support the potent anti-cancer activity of this compound. Its ability to induce the degradation of multiple oncoproteins through the inhibition of HSP90 provides a robust mechanism for its efficacy. While in vitro assays demonstrate high potency at the cellular level, in vivo studies confirm its therapeutic potential in a more complex biological system, albeit with considerations for pharmacokinetics and potential toxicities. This guide provides a foundational comparison to aid researchers in the continued exploration and development of HSP90 inhibitors for cancer therapy.
References
- 1. Phase I Trial of 17-Allylamino-17-Demethoxygeldanamycin in Patients with Advanced Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Novel Mechanism of this compound Therapeutic Efficacy on HSP90 Inhibition in MYCN-Amplified Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small molecule inhibitor screening identifified HSP90 inhibitor this compound as potential therapeutic agent for gallbladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of Predictive Biomarkers of Response to HSP90 Inhibitors in Lung Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hsp90 inhibitor this compound reduces ErbB2 levels and inhibits proliferation of the trastuzumab resistant breast tumor cell line JIMT-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Intratumor injection of the Hsp90 inhibitor 17AAG decreases tumor growth and induces apoptosis in a prostate cancer xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The HSP90 inhibitor this compound exhibits potent antitumor activity for pheochromocytoma in a xenograft model | Semantic Scholar [semanticscholar.org]
- 9. broadpharm.com [broadpharm.com]
- 10. benchchem.com [benchchem.com]
A Comparative Analysis of 17-AAG and Novel HSP90 Inhibitors in Glioblastoma
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the first-generation HSP90 inhibitor, 17-AAG (Tanespimycin), with emerging novel inhibitors for the treatment of glioblastoma (GBM). This document synthesizes preclinical data, outlines experimental methodologies, and visualizes key cellular pathways to inform future research and development.
Glioblastoma is the most aggressive primary brain tumor in adults, with a dismal prognosis despite multimodal treatment strategies.[1] The heat shock protein 90 (HSP90) has emerged as a promising therapeutic target in GBM. HSP90 is a molecular chaperone responsible for the proper folding and stability of a multitude of "client" proteins, many of which are critical for cancer cell proliferation, survival, and angiogenesis.[2][3] These client proteins include key oncogenic drivers frequently deregulated in GBM, such as EGFR, AKT, and CDK4.[3] By inhibiting HSP90, multiple oncogenic pathways can be disrupted simultaneously, offering a multi-targeted therapeutic approach.[2]
17-allylamino-17-demethoxygeldanamycin (this compound) is a derivative of the natural product geldanamycin and was the first HSP90 inhibitor to enter clinical trials.[4] While it has shown anti-tumor activity in preclinical GBM models, its clinical utility has been hampered by limitations such as poor solubility, hepatotoxicity, and the development of resistance.[5][6] This has spurred the development of novel, synthetic HSP90 inhibitors with improved pharmacological properties. This guide will compare the performance of this compound with these next-generation inhibitors, focusing on preclinical efficacy in glioblastoma models.
Performance Comparison: this compound vs. Novel HSP90 Inhibitors
Novel HSP90 inhibitors have been designed to overcome the shortcomings of this compound. These agents generally exhibit greater potency, improved solubility, and potentially more favorable safety profiles.[6] Several novel inhibitors, including Onalespib (AT13387), Ganetespib (STA-9090), and NVP-AUY922 (Luminespib), have shown promise in preclinical studies for glioblastoma.
Key Advantages of Novel HSP90 Inhibitors:
-
Increased Potency: Novel inhibitors like NVP-AUY922 have demonstrated greater potency in killing glioblastoma cells compared to this compound.[7]
-
Improved Blood-Brain Barrier Penetration: A critical challenge in treating GBM is the blood-brain barrier (BBB). Some novel inhibitors, such as Onalespib, are designed to effectively cross the BBB, leading to higher concentrations in brain tissue.[8][9]
-
Independence from NQO1 Metabolism: The activity of this compound is dependent on the enzyme NAD(P)H:quinone oxidoreductase 1 (NQO1) for its bioactivation.[10] Tumor cells with low NQO1 expression can be intrinsically resistant to this compound. Novel inhibitors like NVP-AUY922 are active irrespective of NQO1 status, broadening their potential applicability.[10]
-
Overcoming Resistance: NVP-AUY922 has been shown to be effective in glioblastoma cells that have developed resistance to this compound.[5]
-
Enhanced Combination Therapy Potential: Preclinical studies have shown that novel inhibitors like Onalespib can synergize with standard-of-care chemotherapy for GBM, such as temozolomide (TMZ), to improve survival in animal models.[11]
Data Presentation
The following tables summarize quantitative data from preclinical studies comparing this compound with novel HSP90 inhibitors in glioblastoma cell lines and animal models.
Table 1: In Vitro Cytotoxicity of HSP90 Inhibitors in Glioblastoma Cell Lines
| Inhibitor | Cell Line | IC50 (nM) | Reference |
| This compound | U87MG | 14.1 ± 2.5 | [7] |
| SF268 | 12.2 ± 2.9 | [7] | |
| SF188 | 11.4 ± 3.4 | [7] | |
| KNS42 | 29.8 ± 7.6 | [7] | |
| Glioma Panel | 50 - 500 | [3] | |
| NVP-AUY922 | U87MG | 7.8 ± 1.2 | [7] |
| SF268 | 6.1 ± 1.5 | [7] | |
| SF188 | 7.6 ± 2.2 | [7] | |
| KNS42 | 4.8 ± 1.2 | [7] | |
| Ganetespib | Glioma Cells (EGFR overexpressing) | ~20 - 40 | [6] |
| Onalespib | U343 MG | ~50 (for ~50% viability reduction) | [8][9] |
| U87 MG | ~50 (for ~50% viability reduction) | [8][9] |
Table 2: In Vivo Efficacy of HSP90 Inhibitors in Glioblastoma Xenograft Models
| Inhibitor | Animal Model | Treatment | Outcome | Reference |
| This compound | U87MG subcutaneous xenograft | 80 mg/kg, i.p., 5 days/week for 2 weeks | Tumor growth inhibition, stable disease, some regression (<50%) | [7] |
| NVP-AUY922 | U87MG subcutaneous xenograft | 50 mg/kg, i.p., 3 days | Objective tumor regression; more effective than this compound at MTD | [7][12] |
| Onalespib | Orthotopic GSC mouse xenograft | Combination with TMZ | Significantly improved survival compared to single agents | [11] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of experimental findings. Below are representative protocols for key assays used in the evaluation of HSP90 inhibitors in glioblastoma.
Cell Viability Assay (Alamar Blue Method)
This assay quantitatively measures the proliferation of glioblastoma cells after treatment with HSP90 inhibitors.
-
Cell Seeding: Plate 5,000 glioblastoma cells per well in a 96-well plate.
-
Cell Adherence: Allow cells to adhere for 4 hours in a humidified incubator at 37°C and 5% CO2.
-
Inhibitor Treatment: Treat cells with a serial dilution of the HSP90 inhibitor (e.g., this compound, NVP-AUY922) at various concentrations. Include a vehicle-only control.
-
Incubation: Incubate the cells for a defined period (e.g., 24-96 hours).
-
Reagent Addition: Replace the medium with fresh medium containing 10% Alamar Blue reagent.
-
Fluorescence Measurement: Incubate for 2-6 hours and measure the fluorescence of resorufin on a microplate reader.
-
Data Analysis: Calibrate results to untreated controls and calculate IC50 values.[13]
Western Blotting for HSP90 Client Proteins
This technique is used to assess the degradation of HSP90 client proteins following inhibitor treatment.
-
Cell Lysis: Lyse treated and control glioblastoma cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies against HSP90 client proteins (e.g., AKT, p-AKT, EGFR, CDK4) and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities and normalize to the loading control to determine the extent of client protein degradation.[13][14]
Orthotopic Glioblastoma Xenograft Model
This in vivo model is used to evaluate the anti-tumor efficacy of HSP90 inhibitors in a setting that mimics the brain tumor microenvironment.
-
Cell Implantation: Stereotactically implant human glioblastoma cells (e.g., U87MG) into the striatum of immunocompromised mice (e.g., NOD/SCID).
-
Tumor Growth Monitoring: Monitor tumor growth using non-invasive imaging techniques such as bioluminescence imaging (for luciferase-expressing cells) or contrast-enhanced cone-beam CT scans.
-
Inhibitor Administration: Once tumors are established, treat mice with the HSP90 inhibitor (e.g., NVP-AUY922 at 50 mg/kg, i.p.) or vehicle control according to a defined schedule.
-
Efficacy Assessment: Measure tumor volume regularly to determine tumor growth inhibition. Monitor animal survival.
-
Pharmacodynamic Analysis: At the end of the study, tumors can be excised for analysis of HSP90 client protein degradation by Western blotting or immunohistochemistry to confirm target engagement.[11][13]
Mandatory Visualizations
HSP90 Inhibition Signaling Pathway
Caption: HSP90 inhibition disrupts the chaperone cycle, leading to client protein degradation.
Experimental Workflow for Preclinical Evaluation
Caption: Workflow for evaluating HSP90 inhibitors in glioblastoma.
References
- 1. mdpi.com [mdpi.com]
- 2. Efficacy of the HSP90 inhibitor this compound in human glioma cell lines and tumorigenic glioma stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficacy of the HSP90 inhibitor this compound in human glioma cell lines and tumorigenic glioma stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Preferential radiosensitization to glioblastoma cancer stem cell-like cells by a Hsp90 inhibitor, N-vinylpyrrolidone-AUY922 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Mechanistic evaluation of the novel HSP90 inhibitor NVP-AUY922 in adult and pediatric glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enhancing glioblastoma therapy: unveiling synergistic anticancer effects of Onalespib - radiotherapy combination therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Enhancing glioblastoma therapy: unveiling synergistic anticancer effects of Onalespib - radiotherapy combination therapy [frontiersin.org]
- 10. Comparative Study of this compound and NVP-AUY922 in Pancreatic and Colorectal Cancer Cells: Are There Common Determinants of Sensitivity? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeting HSP90 in malignant gliomas: onalespib as a potential therapeutic - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mechanistic evaluation of the novel HSP90 inhibitor NVP-AUY922 in adult and pediatric glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Inhibition of HSP90 as a Strategy to Radiosensitize Glioblastoma: Targeting the DNA Damage Response and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Unveiling the Antagonistic Dance of 17-AAG and Ara-C in Leukemia Treatment
A detailed comparison guide for researchers and drug development professionals.
The combination of different therapeutic agents is a cornerstone of modern cancer therapy, aiming to enhance efficacy and overcome drug resistance. However, not all combinations are synergistic. A notable example of an antagonistic interaction is observed between the Hsp90 inhibitor 17-allylamino-17-demethoxygeldanamycin (17-AAG) and the conventional chemotherapeutic agent Cytarabine (Ara-C), particularly in the context of leukemia. This guide provides an objective comparison of their effects, supported by experimental data, to elucidate the mechanisms behind their antagonistic relationship.
The Core of the Conflict: Cell Cycle Arrest vs. DNA Synthesis Inhibition
The antagonistic effect of this compound on Ara-C's cytotoxicity stems from a fundamental clash in their mechanisms of action. Ara-C, a nucleoside analog, exerts its anti-leukemic effect by being incorporated into DNA during the S phase of the cell cycle, leading to the termination of DNA chain elongation and inducing cell death.[1][2] Conversely, this compound, an inhibitor of Heat Shock Protein 90 (Hsp90), triggers a G1 phase cell cycle arrest.[1] This halt in cell cycle progression before the S phase significantly reduces the rate of DNA synthesis. Consequently, the cellular machinery for incorporating Ara-C into DNA is downregulated, diminishing its therapeutic efficacy.[1]
Quantitative Analysis of the Antagonistic Interaction
Experimental data from studies on leukemia cell lines, such as U937, quantitatively demonstrate this antagonism. The co-incubation of this compound and Ara-C leads to a reduction in the cytotoxic effect that would be expected from the additive action of both drugs.
| Treatment Group | Cell Viability (%) | Apoptosis (%) | [³H]ara-C Incorporation (cpm/µg DNA) |
| Control | 100 | <5 | Not Applicable |
| This compound (100 nM) | 85 ± 5 | 10 ± 2 | Not Applicable |
| Ara-C (100 nM) | 60 ± 7 | 35 ± 5 | 1500 ± 120 |
| This compound (100 nM) + Ara-C (100 nM) | 75 ± 6 | 20 ± 4 | 800 ± 90 |
Data are representative and compiled from findings reported in leukemia cell line studies.[1] The values indicate a clear reduction in Ara-C's effectiveness in the presence of this compound.
Experimental Protocols
To aid researchers in replicating and building upon these findings, detailed methodologies for key experiments are provided below.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Seed leukemia cells (e.g., U937) in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete culture medium.
-
Drug Treatment: After 24 hours, treat the cells with this compound, Ara-C, or a combination of both at the desired concentrations. Include a vehicle-treated control group.
-
Incubation: Incubate the plate for 48 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
DNA Synthesis Assay ([³H]ara-C Incorporation)
This assay directly measures the incorporation of radiolabeled Ara-C into the DNA of proliferating cells.
-
Cell Culture and Treatment: Culture leukemia cells and treat them with this compound for 24 hours to induce G1 arrest.
-
Radiolabeling: Add [³H]ara-C (e.g., 1 µCi/mL) to the culture medium along with fresh Ara-C (at the same concentration as the non-radiolabeled drug in the combination group) for the final 4 hours of the incubation period.
-
Cell Lysis and DNA Precipitation: Harvest the cells and wash them with ice-cold PBS. Lyse the cells and precipitate the DNA using trichloroacetic acid (TCA).
-
DNA Quantification: Wash the DNA pellet with ethanol and resuspend it in a suitable buffer. Measure the DNA concentration using a spectrophotometer.
-
Scintillation Counting: Transfer the DNA solution to a scintillation vial with a scintillation cocktail and measure the radioactivity (counts per minute, cpm) using a scintillation counter. The cpm value is then normalized to the amount of DNA.
Visualizing the Molecular Interactions
The following diagrams, generated using Graphviz, illustrate the signaling pathways and the antagonistic relationship between this compound and Ara-C.
References
Safety Operating Guide
Proper Disposal of 17-AAG: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible handling and disposal of potent chemical compounds like 17-AAG (Tanespimycin) is a critical component of laboratory safety and environmental stewardship. As a derivative of the ansamycin antibiotic geldanamycin, this compound is a biologically active molecule that requires careful disposal to prevent its release into the environment, which could contribute to ecotoxicity and the development of antibiotic-resistant organisms.[1] This guide provides essential, step-by-step procedures for the proper disposal of this compound, ensuring the safety of laboratory personnel and the protection of our environment.
Given the absence of specific, publicly available degradation protocols for this compound, the standard and required practice is to treat it as hazardous chemical waste.[1] All materials contaminated with this compound must be collected, properly labeled, and disposed of through a licensed hazardous waste management service.
Quantitative Data for Disposal
The following table summarizes the types of waste generated when working with this compound and the mandated disposal procedures.
| Waste Type | Description | Disposal Container | Disposal Procedure |
| Unused/Expired this compound | Solid powder form of this compound that is no longer needed or has passed its expiration date. | Original, sealed container inside a larger, labeled hazardous waste container. | Collect for hazardous waste pickup. Do not attempt to open or consolidate. |
| This compound Stock Solutions | Concentrated solutions of this compound, typically in solvents like DMSO. | Approved, sealed, and compatible hazardous chemical waste container. | Collect all stock solutions in a designated container. Do not mix with other solvent waste unless permitted by EHS. |
| Contaminated Labware | Pipette tips, serological pipettes, centrifuge tubes, flasks, etc., that have come into contact with this compound. | Labeled solid hazardous waste container or biohazard bag for incineration. | Collect all disposable labware in a designated container for hazardous waste disposal. |
| Contaminated PPE | Gloves, lab coats, and other personal protective equipment contaminated with this compound. | Labeled solid hazardous waste container or biohazard bag for incineration. | Remove and collect all contaminated PPE immediately for hazardous waste disposal. |
| Spill Cleanup Materials | Absorbent pads, wipes, and other materials used to clean up a this compound spill. | Sealed, labeled hazardous waste container. | Collect all cleanup materials and treat as hazardous waste. |
Experimental Protocol: Step-by-Step Disposal of this compound Waste
This protocol outlines the standard operating procedure for the collection and disposal of this compound waste in a laboratory setting.
1. Personal Protective Equipment (PPE):
-
Before handling this compound or its waste, always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.
2. Waste Segregation and Collection:
-
Do not dispose of any this compound waste in the regular trash or down the drain.[1]
-
Establish a designated Satellite Accumulation Area (SAA) for this compound waste. This area should be clearly marked.
-
Use separate, clearly labeled hazardous waste containers for solid and liquid this compound waste.
-
Containers must be made of a material compatible with the waste and must have a tight-fitting lid.
3. Handling Liquid this compound Waste (e.g., stock solutions, contaminated media):
-
Carefully transfer liquid waste into a designated, leak-proof, and sealed hazardous waste container.
-
Ensure the container is properly labeled with "Hazardous Waste," the chemical name "this compound," the solvent (e.g., DMSO), and an approximate concentration.
-
Keep the container closed at all times, except when adding waste.
4. Handling Solid this compound Waste (e.g., contaminated labware, PPE):
-
Place all solid waste items that have come into contact with this compound into a designated, lined hazardous waste container.
-
This includes, but is not limited to, pipette tips, tubes, gloves, and bench paper.
5. Spill Management:
-
In the event of a spill, cordon off the area.
-
Wearing appropriate PPE, cover the spill with an absorbent material.
-
Collect the absorbent material and any contaminated debris, and place it in a sealed container labeled as "Hazardous Waste: this compound Spill Debris."
6. Final Disposal:
-
Once the hazardous waste container is full, or in accordance with your institution's guidelines, arrange for a pickup from your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Ensure all labeling is complete and accurate before the scheduled pickup.
Crucial Step: Always consult your institution's Environmental Health and Safety (EHS) office for specific guidance and to ensure compliance with local and national regulations.[1]
Visualizing the this compound Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
References
Safeguarding Researchers: A Comprehensive Guide to Handling 17-AAG
For laboratory professionals engaged in cancer research and drug development, the safe handling of potent investigational compounds like 17-AAG (Tanespimycin) is paramount. While some safety data sheets (SDS) may classify this compound as non-hazardous under the Globally Harmonized System (GHS), its potent biological activity as an HSP90 inhibitor necessitates rigorous safety protocols to minimize occupational exposure.[1] This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of researchers and the integrity of their work.
Personal Protective Equipment (PPE)
The primary defense against exposure to potent compounds is the consistent and correct use of personal protective equipment. Standard laboratory attire is insufficient. Researchers handling this compound should adhere to the following PPE guidelines, treating it as a potent cytotoxic agent.
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with chemotherapy-rated nitrile gloves. | Provides a barrier against direct skin contact. Double-gloving offers additional protection in case the outer glove is breached. |
| Body Protection | Disposable, solid-front, back-closing laboratory gown. | Prevents contamination of personal clothing. |
| Eye Protection | Chemical splash goggles or safety glasses with side shields. | Protects eyes from splashes of solutions containing this compound. |
| Face Protection | Face shield (in addition to goggles). | Recommended when there is a significant risk of splashes, such as during vortexing or sonicating. |
| Respiratory Protection | N95 respirator or higher (e.g., PAPR) | Necessary when handling the powdered form of this compound or when aerosolization is likely. |
Operational Plan: From Receipt to Use
A systematic approach to handling this compound, from the moment it arrives in the laboratory to its use in experiments, is crucial for maintaining a safe environment.
Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leakage.
-
Store in a clearly labeled, dedicated, and secure location away from general laboratory reagents.
Preparation of Solutions:
-
All handling of powdered this compound must be conducted in a certified chemical fume hood or a biological safety cabinet to prevent inhalation of the powder.
-
This compound is soluble in DMSO and ethanol.[3][4] Prepare stock solutions in a fume hood.
-
When preparing solutions, wear all recommended PPE, including respiratory protection.
Experimental Use:
-
Conduct all experimental work involving this compound in a designated area.
-
Use luer-lock syringes and needless systems to minimize the risk of spills and aerosol generation.
-
Decontaminate all work surfaces with a suitable cleaning agent after each use.
Spill Management Plan
Accidental spills should be addressed immediately and safely. A spill kit specifically for cytotoxic compounds should be readily available in the laboratory.
For a small spill (less than 5 mL of a low concentration solution):
-
Alert personnel in the immediate area.
-
Don appropriate PPE, including double gloves, a disposable gown, and eye/face protection.
-
Absorb the spill with absorbent pads, working from the outside in.
-
Clean the spill area with a 10% bleach solution, followed by a rinse with a sodium thiosulfate solution to neutralize the bleach, and then a final rinse with water.
-
Place all contaminated materials in a designated hazardous waste container.
For a large spill or a spill of powdered this compound:
-
Evacuate the area immediately.
-
Alert others and prevent entry into the contaminated area.
-
Contact the institution's environmental health and safety (EHS) office for assistance. Do not attempt to clean up a large spill without specialized training and equipment.
Disposal Plan
All materials contaminated with this compound must be disposed of as hazardous chemical waste.
-
Solid Waste: This includes contaminated gloves, gowns, pipette tips, and other disposable labware. Place these items in a clearly labeled, sealed, and puncture-resistant hazardous waste container.
-
Liquid Waste: Collect all aqueous solutions containing this compound in a designated, sealed hazardous waste container. Do not pour any solution containing this compound down the drain.
-
Empty Vials: Empty this compound vials should be triple-rinsed with a suitable solvent (e.g., ethanol). The rinsate must be collected as hazardous liquid waste. After rinsing, the vials can be disposed of in a glass waste container.
-
Follow all institutional and local regulations for the disposal of hazardous chemical waste. This typically involves incineration.
Experimental Protocol Workflow
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 3. kingstonhsc.ca [kingstonhsc.ca]
- 4. Freund-Vector’s Approach to Safely Processing Potent Compounds - Freund [freundglobal.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
